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  • Product: Ethyl 6-bromo-3-coumarincarboxylate
  • CAS: 2199-90-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Ethyl 6-bromo-3-coumarincarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 6-bromo-3-coumarincarboxylate (CAS No: 2199-90-8). Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 6-bromo-3-coumarincarboxylate (CAS No: 2199-90-8). This coumarin derivative serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the versatile reactivity imparted by the bromine substituent.[1] It is a key building block for the development of various bioactive molecules, including those with anti-inflammatory, anticoagulant, and antimicrobial properties.[1] Furthermore, its structural features are leveraged in the design of fluorescent probes for biological imaging.[1]

Synthesis of Ethyl 6-bromo-3-coumarincarboxylate

The most common and efficient method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation.[2][3] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, in this case, diethyl malonate.[4][5] The synthesis of the target compound proceeds via the reaction of 5-bromosalicylaldehyde with diethyl malonate.

A typical reaction workflow for the synthesis is illustrated below.

Synthesis_Workflow cluster_reactants Reactants SM1 5-Bromosalicylaldehyde Reaction Knoevenagel Condensation SM1->Reaction SM2 Diethyl Malonate SM2->Reaction Catalyst Piperidine (Catalyst) Ethanol (Solvent) Catalyst->Reaction Workup Reaction Work-up (Cooling, Filtration) Reaction->Workup Crude Product Product Ethyl 6-bromo-3-coumarincarboxylate Purification Recrystallization (from Ethanol) Workup->Purification Purification Purification->Product Final Product

Caption: Workflow for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.
Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for coumarin synthesis.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add diethyl malonate (1.2 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.[7]

  • Drying: Dry the purified crystals under vacuum.

Characterization of Ethyl 6-bromo-3-coumarincarboxylate

The synthesized compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure and purity. The workflow for characterization is outlined below.

Characterization_Workflow Product Purified Product MP Melting Point Analysis Product->MP HNMR ¹H NMR Spectroscopy Product->HNMR CNMR ¹³C NMR Spectroscopy Product->CNMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP_Data Physical State, Melting Range MP->MP_Data HNMR_Data Chemical Shifts (δ), Coupling Constants (J) HNMR->HNMR_Data CNMR_Data Chemical Shifts (δ) CNMR->CNMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data

Caption: Analytical workflow for the characterization of the final product.
Physical Properties

The general physical properties of Ethyl 6-bromo-3-coumarincarboxylate are summarized in the table below.

PropertyValueReferences
CAS Number 2199-90-8[1]
Molecular Formula C₁₂H₉BrO₄[1]
Molecular Weight 297.10 g/mol [1][8]
Appearance White to orange/green powder/crystal[1][9]
Melting Point 164 - 172 °C[1][9]
Purity ≥ 98% (GC)[1]
Storage Store at Room Temperature, sealed in dry conditions[9]
Spectroscopic Data

The structural confirmation is achieved through spectroscopic analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (Ethyl)~1.4Triplet~7.1
-CH₂- (Ethyl)~4.4Quartet~7.1
H-8~7.3Doublet~8.8
H-5~7.7Doublet of doublets~8.8, ~2.4
H-7~7.8Doublet~2.4
H-4~8.5Singlet-
Note: Data is based on ¹H NMR spectrum provided by MedChemExpress and general principles of NMR spectroscopy.[10]

¹³C NMR Spectroscopy

The carbon NMR provides information about the carbon skeleton of the molecule. The expected chemical shifts are based on data from structurally similar coumarin-3-carboxylic acids.[11]

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C H₃ (Ethyl)~14
-C H₂- (Ethyl)~62
C-3~115
C-6~118
C-8~119
C-4a~119.5
C-5~130
C-7~138
C-4~148
C-8a~154
C-2 (Lactone C=O)~159
C-Ester (Ester C=O)~163

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The data below is based on the spectrum of the parent compound, ethyl coumarin-3-carboxylate, with expected shifts for the bromo-derivative.[12][13]

Functional GroupCharacteristic Wavenumber (cm⁻¹)
C-H stretch (Aromatic)3100 - 3000
C-H stretch (Aliphatic)3000 - 2850
C=O stretch (Ester)~1750 - 1730
C=O stretch (α,β-unsaturated Lactone)~1730 - 1715
C=C stretch (Aromatic & Alkene)~1620 - 1580
C-O stretch (Ester & Ether)1300 - 1000
C-Br stretch~680 - 515

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

ParameterValue
Molecular Ion Peak [M]⁺ m/z ≈ 296/298 (due to bromine isotopes ⁷⁹Br and ⁸¹Br)
Major Fragments Expected fragments correspond to the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and carbon monoxide (-CO, m/z 28).
Note: Based on the molecular weight of the target compound and fragmentation patterns of similar coumarins.[14][15]

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-bromo-3-coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-bromo-3-coumarincarboxylate is a member of the coumarin family, a class of benzopyrone compounds known for their significant biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-3-coumarincarboxylate is a member of the coumarin family, a class of benzopyrone compounds known for their significant biological activities. The presence of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position of the coumarin scaffold imparts unique physicochemical properties that are crucial for its application in medicinal chemistry and drug development. Coumarin derivatives have garnered attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 6-bromo-3-coumarincarboxylate, detailed experimental protocols for its synthesis and property determination, and an exploration of its potential biological signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of Ethyl 6-bromo-3-coumarincarboxylate are summarized below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Chemical Name Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate[2]
Synonyms 6-Bromocoumarin-3-carboxylic acid ethyl ester[1]
CAS Number 2199-90-8[1]
Molecular Formula C₁₂H₉BrO₄[2]
Molecular Weight 297.10 g/mol [2]
Appearance White to orange to green powder to crystal[1]
Melting Point 168 - 172 °C[1]
Table 2: Calculated/Predicted Physicochemical Data
PropertyValueSource(s)
Boiling Point 426.4 °C at 760 mmHg (Predicted)
Flash Point 211.7 °C (Predicted)
Density 1.602 g/cm³ (Predicted)
Refractive Index 1.595 (Predicted)
LogP (Octanol-Water Partition Coefficient) 2.3 (Predicted for Ethyl 3-coumarincarboxylate)
pKa (Acid Dissociation Constant) Not available
Solubility Insoluble in water

Note: Predicted values are computationally derived and may differ from experimental values.

Experimental Protocols

Synthesis of Ethyl 6-bromo-3-coumarincarboxylate via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of coumarin-3-carboxylates. This protocol is based on the general procedure for the synthesis of similar coumarin derivatives.

Workflow for Knoevenagel Condensation

G Reactants 5-Bromosalicylaldehyde + Diethyl malonate Base_Solvent Base (e.g., Piperidine) in Solvent (e.g., Ethanol) Reaction Reflux Reactants->Reaction Base_Solvent->Reaction Intermediate Condensation Product Reaction->Intermediate Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization Product Ethyl 6-bromo-3-coumarincarboxylate Cyclization->Product Purification Recrystallization or Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Materials:

  • 5-Bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1 equivalent) in ethanol.

  • Add diethyl malonate (1.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Determination of Physicochemical Properties

LogP Determination by Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC)

Experimental Workflow for LogP Determination

G Preparation Prepare mobile phase (e.g., Acetonitrile/Water) and spot sample on RP-HPTLC plate Development Develop the plate in the mobile phase Preparation->Development Detection Visualize spots under UV light Development->Detection Measurement Measure the retardation factor (Rf) Detection->Measurement Calculation Calculate Rm value (Rm = log(1/Rf - 1)) Measurement->Calculation Correlation Correlate Rm with known LogP values of standard compounds Calculation->Correlation Result Determine LogP of the test compound Correlation->Result G Coumarin Ethyl 6-bromo-3-coumarincarboxylate PI3K PI3K Coumarin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes G Coumarin Ethyl 6-bromo-3-coumarincarboxylate Mitochondria Mitochondria Coumarin->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Foundational

An In-depth Technical Guide to Ethyl 6-bromo-3-coumarincarboxylate (CAS: 2199-90-8)

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 6-bromo-3-coumarincarboxylate is a pivotal coumarin derivative widely recognized for its utility as a versatile building block in organic syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-3-coumarincarboxylate is a pivotal coumarin derivative widely recognized for its utility as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, particularly the bromine substituent on the coumarin scaffold, enhance its reactivity and make it an ideal precursor for the development of a diverse range of bioactive molecules and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and key applications, with detailed experimental protocols for its synthesis and subsequent derivatization.

Chemical and Physical Properties

Ethyl 6-bromo-3-coumarincarboxylate is a stable, solid compound under standard conditions. The presence of the electron-withdrawing bromine atom and the ester functionality significantly influences its chemical reactivity, making it a valuable intermediate.[1] Key quantitative data are summarized in Table 1.

PropertyValueReference(s)
CAS Number 2199-90-8[1][2][3][4]
Molecular Formula C₁₂H₉BrO₄[1][3]
Molecular Weight 297.10 g/mol [1][3]
Appearance White to off-white or pale yellow crystalline solid/powder[1][2][3]
Melting Point 168 - 172 °C[1]
Purity ≥ 98% (Typical)[1]
SMILES O=C(C(C1=O)=CC2=C(O1)C=CC(Br)=C2)OCC[3]
Storage Store at room temperature, protected from light and moisture[1][3]

Synthesis and Mechanism

The most common and efficient method for synthesizing Ethyl 6-bromo-3-coumarincarboxylate is through the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of 5-bromosalicylaldehyde with diethyl malonate, followed by intramolecular cyclization (lactonization).

Synthesis_Workflow cluster_reactants Reactants Reactant1 5-Bromosalicylaldehyde Reaction Knoevenagel Condensation Reactant1->Reaction Reactant2 Diethyl Malonate Reactant2->Reaction Product Ethyl 6-bromo-3-coumarincarboxylate Reaction->Product Intramolecular Lactonization Catalyst Base Catalyst (e.g., Piperidine, Et3N) Catalyst->Reaction catalysis

Figure 1: Synthesis workflow via Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) and diethyl malonate (8.76 g, 54.7 mmol).

  • Solvent & Catalyst: Add 30 mL of absolute ethanol as the solvent, followed by the dropwise addition of triethylamine (1.0 mL, 7.2 mmol) or a catalytic amount of piperidine (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will form. Add 50 mL of cold water to the flask to facilitate further precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure Ethyl 6-bromo-3-coumarincarboxylate as a white to pale yellow crystalline solid.

Spectroscopic Data

Characterization of Ethyl 6-bromo-3-coumarincarboxylate is typically performed using standard spectroscopic methods. While full spectral data is best obtained from direct analysis, representative data can be inferred from its structure and comparison with similar compounds.[3][4][5]

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm. The proton at C4 typically appears as a distinct singlet at the most downfield position (~δ 8.4-8.5 ppm). Protons on the bromo-substituted ring will show characteristic doublet or doublet-of-doublets splitting patterns. Ethyl Group: A quartet (~δ 4.3 ppm, -OCH₂-) and a triplet (~δ 1.3 ppm, -CH₃).[3][5]
¹³C NMR Carbonyl Carbons: Two distinct signals in the downfield region (δ 155-165 ppm) for the lactone and ester carbonyls. Aromatic/Vinylic Carbons: Multiple signals between δ 115-155 ppm. The carbon bearing the bromine (C6) will be shifted relative to its non-brominated analog. Ethyl Group: Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
FTIR (cm⁻¹) C=O Stretching: Strong, characteristic absorption bands around 1720-1750 cm⁻¹ for the ester and lactone carbonyls. C=C Stretching: Absorptions in the 1600-1650 cm⁻¹ region for the aromatic and vinylic bonds. C-Br Stretching: A band in the lower frequency region, typically 500-650 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak at m/z 296/298.

Applications and Reactivity

The utility of Ethyl 6-bromo-3-coumarincarboxylate stems from its reactive sites, which allow for a wide range of chemical transformations. The bromine atom at the C6 position is particularly useful for palladium-catalyzed cross-coupling reactions, while the coumarin core is a well-known pharmacophore.

Applications Core Ethyl 6-bromo-3-coumarincarboxylate Prop1 Bromine Substituent (C6) Core->Prop1 Prop2 Coumarin Core Core->Prop2 Prop3 Ester Group (C3) Core->Prop3 App1 Palladium Cross-Coupling (Heck, Suzuki, etc.) Prop1->App1 enables App2 Drug Discovery & Medicinal Chemistry Prop2->App2 provides Bioactivity App3 Fluorescent Probes & Materials Science Prop2->App3 provides Photophysical Properties App4 Derivatization (Amides, etc.) Prop3->App4 allows App1->App2 leads to Complex Molecules App4->App2 modifies Pharmacokinetics

Figure 2: Logical relationship between structure and applications.
  • Medicinal Chemistry: It serves as a key intermediate in synthesizing compounds with potential antimicrobial, anti-inflammatory, and anticoagulant properties.[1] Notably, it has been used in the synthesis of N-Methyl-D-Aspartate (NMDA) receptor modulators, which are targets for various neurological conditions.[6]

  • Synthetic Chemistry: The bromine atom is a handle for introducing further complexity via cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions.[6][7] This allows for the construction of elaborate molecular architectures.

  • Photochemistry and Materials Science: The coumarin scaffold is inherently fluorescent. This compound is used to develop fluorescent probes for biological imaging and as a component in light-emitting materials and sensors.[1]

Experimental Protocol: Heck Cross-Coupling Reaction

This protocol describes a representative Heck reaction between Ethyl 6-bromo-3-coumarincarboxylate and ethyl acrylate to demonstrate its utility in C-C bond formation.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Ethyl 6-bromo-3-coumarincarboxylate (1.0 g, 3.36 mmol), palladium(II) acetate (Pd(OAc)₂, 38 mg, 0.17 mmol, 5 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 176 mg, 0.67 mmol, 20 mol%).

  • Reagents: Add a suitable solvent, such as anhydrous dimethylformamide (DMF, 15 mL). Add ethyl acrylate (0.51 g, 5.05 mmol, 1.5 equiv.) via syringe.

  • Base: Add a base, typically triethylamine (Et₃N, 0.68 g, 6.73 mmol, 2.0 equiv.).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 30 mL) and brine (1 x 30 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the coupled product.

Safety and Handling

Ethyl 6-bromo-3-coumarincarboxylate may cause irritation to the eyes, skin, and respiratory tract.[2] It is essential to handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with strong oxidizing agents.[2]

Conclusion

Ethyl 6-bromo-3-coumarincarboxylate (CAS: 2199-90-8) is a high-value chemical intermediate with significant applications in pharmaceutical development, synthetic chemistry, and materials science. Its straightforward synthesis via Knoevenagel condensation and the versatile reactivity of its bromine substituent make it an indispensable tool for researchers. The detailed protocols and data presented in this guide offer a practical framework for its effective use in the laboratory.

References

Exploratory

Spectroscopic and Synthetic Profile of Ethyl 6-bromo-3-coumarincarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a detailed experimental protocol for t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a detailed experimental protocol for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate. This coumarin derivative is a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 6-bromo-3-coumarincarboxylate. Where experimental data for the target molecule is not available, data from closely related compounds is used for predictive purposes and is duly noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.50Singlet1HH-4Expected downfield shift due to deshielding by the carbonyl group.
~7.80Doublet1HH-5
~7.65Doublet of Doublets1HH-7
~7.30Doublet1HH-8
4.41Quartet2H-OCH₂CH₃Ethyl ester methylene protons.
1.41Triplet3H-OCH₂CH₃Ethyl ester methyl protons.

Note: The chemical shifts for the aromatic protons (H-4, H-5, H-7, H-8) are estimated based on the known values for similar 6-bromo-coumarin derivatives.

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignmentNotes
~163C=O (ester)
~156C=O (lactone)
~148C-8a
~145C-4
~130C-7
~128C-5
~120C-6Carbon bearing the bromine atom.
~118C-4a
~117C-3
~115C-8
61.4-OCH₂CH₃Ethyl ester methylene carbon.
14.4-OCH₂CH₃Ethyl ester methyl carbon.

Note: The chemical shifts for the aromatic carbons are predictive and based on the analysis of related coumarin structures.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1740-1720StrongC=O stretch (ester carbonyl)
~1720-1700StrongC=O stretch (lactone carbonyl)
~1610, 1570, 1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1100StrongC-O-C stretch (lactone ether)
~830MediumC-H bend (aromatic, out-of-plane)
~600-500MediumC-Br stretch
Table 3: Mass Spectrometry (MS) Data
m/z RatioProposed Fragment
296/298[M]⁺ (Molecular ion peak, bromine isotope pattern)
251/253[M - OCH₂CH₃]⁺
223/225[M - COOCH₂CH₃]⁺
195/197[M - COOCH₂CH₃ - CO]⁺
144[M - Br - COOCH₂CH₃]⁺

Experimental Protocols

Synthesis of Ethyl 6-bromo-3-coumarincarboxylate via Knoevenagel Condensation

This protocol outlines a general and effective method for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Materials:

  • 5-Bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add diethyl malonate (1.2 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute HCl, which will cause the product to precipitate.

  • Isolation: Filter the crude product and wash with cold water.

  • Purification:

    • Dissolve the crude product in dichloromethane.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.

    • Further purify the solid by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

G Workflow for Synthesis and Characterization A Starting Materials (5-Bromosalicylaldehyde, Diethyl malonate) B Knoevenagel Condensation (Piperidine, Ethanol, Reflux) A->B Reagents C Reaction Workup (Acidification, Filtration) B->C Product Mixture D Purification (Column Chromatography) C->D Crude Product E Final Product (Ethyl 6-bromo-3-coumarincarboxylate) D->E Pure Product F Spectroscopic Characterization E->F G NMR (¹H, ¹³C) F->G Analysis H IR Spectroscopy F->H Analysis I Mass Spectrometry F->I Analysis

Caption: Synthesis and Characterization Workflow.

General Analytical Workflow

This diagram outlines the general workflow for the spectroscopic analysis of the synthesized compound.

G Analytical Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Purified Compound Dissolution Dissolution in appropriate solvent (e.g., CDCl₃ for NMR) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS ProcessNMR Process NMR Spectra (Assign Peaks) NMR->ProcessNMR ProcessIR Analyze IR Spectrum (Identify Functional Groups) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Determine Fragmentation) MS->ProcessMS Structure Confirm Chemical Structure ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General Analytical Workflow.

Foundational

Fluorescent Properties of Brominated Coumarin Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fluorescent properties of brominated coumarin esters. Coumarin derivatives are a significant c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of brominated coumarin esters. Coumarin derivatives are a significant class of fluorophores with broad applications in biomedical research and drug development, valued for their high quantum yields and sensitivity to environmental polarity. The introduction of bromine atoms into the coumarin scaffold can modulate their photophysical properties, offering unique advantages for specific applications such as fluorescent probes and photosensitizers.

Core Principles of Coumarin Fluorescence

Coumarin-based fluorophores are characterized by a benzopyran-2-one ring system. Their fluorescence arises from the π-conjugated framework, which supports efficient light absorption and subsequent emission. The spectral properties of coumarins, including their absorption and emission maxima, are highly tunable through chemical modification. Typically, coumarin derivatives absorb light in the range of 350–450 nm and emit in the 400–550 nm region, covering the blue-to-green part of the spectrum.[] The introduction of electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position can enhance the intramolecular charge transfer (ICT) character, leading to strong emission.[2]

The fluorescence of many coumarin derivatives is sensitive to the local environment, particularly polarity and microviscosity, making them excellent fluorescent probes.[3] This sensitivity is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar media, which can lead to non-radiative decay pathways.[3]

The Influence of Bromination on Fluorescent Properties

The introduction of a heavy atom like bromine into the coumarin structure can significantly influence its photophysical properties. This is primarily due to the "heavy-atom effect," which can enhance the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state.[4] While this effect can sometimes lead to a decrease in fluorescence quantum yield, it is a crucial feature for applications like photodynamic therapy (PDT), where the triplet state is essential for generating reactive oxygen species.[4]

Furthermore, bromination can also affect the absorption and emission wavelengths, Stokes shift, and photostability of coumarin esters. The position of the bromine substituent on the coumarin ring is critical in determining the extent of these changes.

Synthesis of Brominated Coumarin Esters

The synthesis of brominated coumarin esters can be achieved through various methods. A common approach involves the electrophilic bromination of a pre-formed coumarin ester. For instance, 3-acetylcoumarin can be brominated using reagents like bromine in chloroform.[5][6] Another method involves the bromination of coumarins using a combination of hydrobromic acid (HBr) and an oxidizing agent like Oxone.[7]

Alternatively, brominated coumarin esters can be synthesized from brominated starting materials. For example, substituted salicylaldehydes, such as 5-bromosalicylaldehyde, can be used in Knoevenagel condensation with active methylene compounds like dimethyl malonate or ethyl cyanoacetate to yield brominated coumarin derivatives.[5]

Quantitative Data on Fluorescent Properties

The following tables summarize the key photophysical data for a selection of brominated coumarin esters and related derivatives as reported in the literature. These values are solvent-dependent and serve as a comparative guide.

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Reference(s)
6-Bromo-3-methoxycarbonylcoumarinEthanol347, 291, 228---[8]
3-Bromo-6-chlorocoumarin-----[7]
3-Bromo-8-methylcoumarin-----[7]
3-(Bromoacetyl)coumarin derivatives-----[6]

Experimental Protocols

General Protocol for Measuring Photophysical Properties

This protocol outlines the standard procedure for determining the absorption and fluorescence characteristics of brominated coumarin esters.

Materials:

  • Brominated coumarin ester of interest

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the brominated coumarin ester (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) of the compound in the solvent of interest.

  • Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).[9]

  • Emission Spectrum: Using a fluorometer, excite the working solution at its λ_abs and record the fluorescence emission spectrum to determine the emission maximum (λ_em).[9]

  • Stokes Shift Calculation: Calculate the Stokes shift using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷.[9]

Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) can be determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[10]

Materials:

  • Solution of the brominated coumarin ester (sample)

  • Solution of a fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of solutions of the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.[10]

  • Measure the absorbance (A) and integrated fluorescence intensity (I) for both the sample and standard solutions.

  • The quantum yield of the sample (Φ_f(S)) is calculated using the following equation: Φ_f(S) = Φ_f(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²) where S denotes the sample, R denotes the reference, and n is the refractive index of the solvent.[10]

Visualizations: Workflows and Pathways

Experimental Workflow for Photosensitizer Evaluation

The following diagram outlines a typical experimental workflow for evaluating a novel brominated coumarin ester as a photosensitizer in photodynamic therapy (PDT).[4]

Caption: Experimental workflow for PDT photosensitizer evaluation.

Simplified Signaling Pathway for PDT-Induced Apoptosis

Photodynamic therapy with brominated coumarins can generate high levels of reactive oxygen species (ROS), leading to cancer cell death, primarily through apoptosis. The diagram below illustrates a simplified, representative signaling pathway.[4]

G compound Brominated Coumarin Ester light Light Activation ros Reactive Oxygen Species (¹O₂, etc.) light->ros damage Cellular Damage (Mitochondria, DNA) ros->damage caspase Caspase Activation damage->caspase apoptosis Apoptosis caspase->apoptosis

Caption: PDT-induced apoptotic signaling pathway.

Conclusion

Brominated coumarin esters represent a versatile class of fluorophores with tunable photophysical properties. The strategic incorporation of bromine atoms allows for the modulation of their fluorescence characteristics and the enhancement of intersystem crossing, making them promising candidates for applications ranging from fluorescent probes for bioimaging to potent photosensitizers for photodynamic therapy. Further research into the structure-property relationships of these compounds will undoubtedly unlock their full potential in various scientific and biomedical fields.

References

Exploratory

The Biological Landscape of Ethyl 6-bromo-3-coumarincarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The coumarin scaffold, a prominent heterocyclic motif in medicinal chemistry, has been extensively explored for its diverse pharmacological properties. Amon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a prominent heterocyclic motif in medicinal chemistry, has been extensively explored for its diverse pharmacological properties. Among the myriad of coumarin derivatives, those bearing a 6-bromo and a 3-carboxylate substitution represent a class of compounds with significant potential for therapeutic applications. This technical guide delves into the biological activities of Ethyl 6-bromo-3-coumarincarboxylate and its derivatives, offering a comprehensive overview of their reported effects, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action. While specific quantitative data for a broad range of Ethyl 6-bromo-3-coumarincarboxylate derivatives is still emerging in the scientific literature, this guide consolidates the existing knowledge on closely related coumarin analogues to provide a foundational understanding for future research and development.

Anticancer Activity

Coumarin derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The introduction of a halogen atom, such as bromine, at the C6 position of the coumarin ring has been shown to influence this activity. While specific IC50 values for a wide array of Ethyl 6-bromo-3-coumarincarboxylate derivatives are not extensively reported, studies on related compounds provide valuable insights. For instance, various substituted coumarin-3-carboxamides and other coumarin derivatives have demonstrated significant cytotoxicity against cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), A549 (lung carcinoma), and KB (oral epidermoid carcinoma)[1][2].

Table 1: Representative Cytotoxic Activity of Coumarin Derivatives (Analogues)

Compound ClassCell LineActivity (IC50)Reference
Coumarin-3-carboxamide DerivativesHepG22.62–4.85 μM[3]
HeLa0.39–0.75 μM[3]
3,4-disubstituted coumarinsMCF-7Not specified
Various coumarin derivativesHL608.09 µM[1]
A54910.67 ± 1.53 μM[4]
C64.33 ± 1.04 μM[4]

Note: The data presented are for structurally related coumarin derivatives and not specifically for Ethyl 6-bromo-3-coumarincarboxylate derivatives, for which public data is limited.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Synthesized coumarin derivatives

  • 96-well plates

  • Appropriate cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the coumarin derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO in medium) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The coumarin nucleus is a privileged scaffold in the design of novel antimicrobial agents. The presence of a bromo substituent can enhance the antimicrobial properties of these compounds. Studies on various coumarin derivatives have reported a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi[5][6]. For instance, certain coumarin-imidazole hybrids with a 6-bromo substitution have shown notable antibacterial effects[5].

Table 2: Representative Antimicrobial Activity of Coumarin Derivatives (Analogues)

Compound ClassMicroorganismActivity (MIC)Reference
Coumarin-3-carboxamide DerivativesS. aureus312.5 µg/mL[6]
S. epidermidis312.5 µg/mL[6]
C. tropicalis156.2 µg/mL[6]
6-bromo-coumarin-imidazole hybridNot specified0.2 µg/cm³[5]

Note: This table presents data for related coumarin derivatives to illustrate the potential antimicrobial activity. Specific MIC values for Ethyl 6-bromo-3-coumarincarboxylate derivatives are not widely available.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized coumarin derivatives

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Growth indicator (e.g., Resazurin)

Procedure:

  • Compound Preparation: Prepare a stock solution of each coumarin derivative in DMSO. Perform two-fold serial dilutions in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds, as well as to positive and negative control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A growth indicator can be added to aid visualization.

Enzyme Inhibition

Coumarin derivatives have been investigated as inhibitors of various enzymes. Notably, 6-bromocoumarin-3-carboxylic acid has been identified as a negative allosteric modulator of N-Methyl-D-Aspartate (NMDA) receptors, with an IC50 value of 19 µM for blocking GluN2A-containing receptors[7]. This suggests that the core structure of 6-bromo-3-carboxycoumarin is a promising starting point for the development of enzyme inhibitors. The ethyl ester derivatives may exhibit different potency and selectivity profiles.

Table 3: Representative Enzyme Inhibitory Activity of Coumarin Derivatives (Analogues)

CompoundEnzyme/ReceptorActivity (IC50)Reference
6-bromocoumarin-3-carboxylic acidNMDA Receptor (GluN2A)19 µM[7]

Note: The data is for the carboxylic acid analogue. The activity of the corresponding ethyl ester needs to be experimentally determined.

Signaling Pathways and Mechanisms of Action

The anticancer effects of many coumarin derivatives are attributed to their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for coumarin-based compounds. Inhibition of this pathway can lead to the induction of apoptosis.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Coumarin Coumarin Derivative (e.g., Ethyl 6-bromo-3- coumarincarboxylate) Coumarin->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a coumarin derivative.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutic agents from the Ethyl 6-bromo-3-coumarincarboxylate scaffold follows a logical progression from chemical synthesis to comprehensive biological testing.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., 5-bromosalicylaldehyde, diethyl malonate) synthesis Chemical Synthesis (e.g., Knoevenagel Condensation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme pathway Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway apoptosis Apoptosis Assays (Flow Cytometry) cytotoxicity->apoptosis

Caption: General experimental workflow for the development of coumarin derivatives.

Conclusion and Future Directions

The Ethyl 6-bromo-3-coumarincarboxylate scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While the current body of literature provides a strong foundation based on the activities of related coumarin derivatives, there is a clear need for further research focused specifically on this class of compounds. Future studies should aim to synthesize a diverse library of Ethyl 6-bromo-3-coumarincarboxylate derivatives and perform systematic in vitro and in vivo evaluations to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The detailed experimental protocols provided in this guide offer a robust framework for undertaking such investigations.

References

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 6-bromo-3-coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the molecular structure, conformation, and synthesis of Ethyl 6-bromo-3-coumarincarboxylate. This couma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, conformation, and synthesis of Ethyl 6-bromo-3-coumarincarboxylate. This coumarin derivative is of interest in medicinal chemistry and materials science due to the versatile reactivity of the coumarin scaffold and the influence of its substituents on its physicochemical properties.

Molecular Identity and Physicochemical Properties

Ethyl 6-bromo-3-coumarincarboxylate, with the chemical formula C₁₂H₉BrO₄, is a substituted coumarin characterized by a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position of the 2H-chromen-2-one core.

PropertyValueReference
Molecular Formula C₁₂H₉BrO₄[1][2]
Molecular Weight 297.10 g/mol [1][2]
CAS Number 2199-90-8[1]
Appearance White to off-white solid[1]
Melting Point 168-172 °C[1]

Synthesis

The synthesis of Ethyl 6-bromo-3-coumarincarboxylate is typically achieved through a Knoevenagel condensation reaction. This method involves the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, in this case, diethyl malonate.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 5-Bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1 equivalent) in absolute ethanol.

  • To this solution, add diethyl malonate (1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

  • The reaction mixture is then refluxed for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid to neutralize the piperidine catalyst.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is washed with cold water to remove any unreacted starting materials and salts.

  • The solid is then recrystallized from a suitable solvent, such as ethanol, to yield pure Ethyl 6-bromo-3-coumarincarboxylate.

Diagram of the Synthesis Workflow:

G Synthesis Workflow of Ethyl 6-bromo-3-coumarincarboxylate cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Knoevenagel Condensation Knoevenagel Condensation 5-Bromosalicylaldehyde->Knoevenagel Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Knoevenagel Condensation Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Knoevenagel Condensation Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Knoevenagel Condensation Reflux (3-4h) Reflux (3-4h) Reflux (3-4h)->Knoevenagel Condensation Workup Workup Knoevenagel Condensation->Workup Cooling & Acidification Purification Purification Workup->Purification Filtration & Washing Final Product Ethyl 6-bromo-3- coumarincarboxylate Purification->Final Product Recrystallization

Caption: Knoevenagel condensation for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Molecular Structure and Conformation

A definitive crystal structure for Ethyl 6-bromo-3-coumarincarboxylate is not publicly available in crystallographic databases. Therefore, the following discussion on its molecular structure and conformation is based on the known structure of the coumarin scaffold and theoretical considerations.

The coumarin ring system is planar. The substituents at the 3 and 6 positions will influence the molecule's overall conformation and electronic properties. The ethyl carboxylate group at the 3-position is subject to rotational freedom around the C3-C(O) and C(O)-O bonds. The conformation of this ethyl ester group will be a key determinant of the molecule's shape and its interactions with biological targets or other molecules in a condensed phase.

Key Structural Features:

Caption: Numbering and key functional groups of the title molecule.

Conformational Analysis (Theoretical)

The most stable conformation of the ethyl carboxylate group is likely to be one that minimizes steric hindrance with the coumarin ring. The ester group (COO) is expected to be nearly coplanar with the coumarin ring to maximize conjugation. The ethyl group (CH₂CH₃) will have rotational freedom. Computational modeling would be required to determine the preferred torsion angles and the energy barriers between different conformations.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • Aromatic Protons: Signals for the protons on the benzene ring (H-5, H-7, H-8) are expected in the aromatic region (δ 7.0-8.0 ppm). The bromine at C-6 will influence their chemical shifts and coupling patterns.

  • Vinyl Proton: A singlet for the H-4 proton is expected at a downfield position (δ ~8.5 ppm) due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the carboxylate group.

  • Ethyl Group: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl ester group are expected in the upfield region of the spectrum.

¹³C NMR (Predicted):

  • Signals for the carbonyl carbons of the lactone and the ester will be in the downfield region (δ > 160 ppm).

  • Aromatic and vinylic carbons will appear in the δ 110-155 ppm range.

  • The carbons of the ethyl group will be in the upfield region.

Future Directions

The comprehensive characterization of Ethyl 6-bromo-3-coumarincarboxylate requires further experimental investigation.

  • Single Crystal X-ray Diffraction: This would provide definitive information on the molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

  • NMR Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies are needed to unambiguously assign all proton and carbon signals.

  • Computational Modeling: Density Functional Theory (DFT) calculations could provide insights into the conformational preferences, electronic structure, and spectroscopic properties of the molecule.

This technical guide provides a summary of the current knowledge on Ethyl 6-bromo-3-coumarincarboxylate. The provided synthesis protocol offers a reliable method for its preparation, and the structural analysis, although theoretical, provides a solid foundation for further research and application of this compound. The need for detailed experimental characterization is evident to fully unlock its potential in various scientific fields.

References

Exploratory

An In-depth Technical Guide on the Solubility and Stability of Ethyl 6-bromo-3-coumarincarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-bromo-3-coumarincarboxylate is a substituted coumarin derivative. Coumarins are a well-known class of compounds with a wide range of bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-3-coumarincarboxylate is a substituted coumarin derivative. Coumarins are a well-known class of compounds with a wide range of biological activities and applications, including pharmaceuticals and fluorescent probes. For any application in drug development or chemical synthesis, understanding the solubility and stability of the lead compound in various organic solvents is paramount. Solubility dictates the choice of solvents for reaction, purification, and formulation, while stability data is crucial for determining appropriate storage conditions and predicting shelf-life.

This guide will detail the standard procedures for determining solubility and for conducting stability studies, including forced degradation, to establish a comprehensive profile of Ethyl 6-bromo-3-coumarincarboxylate.

Physicochemical Properties of Ethyl 6-bromo-3-coumarincarboxylate

A summary of the known physicochemical properties is presented below. This information is essential for designing and interpreting solubility and stability experiments.

PropertyValue
Molecular FormulaC₁₂H₉BrO₄
Molecular Weight297.10 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point168-172 °C

Solubility Assessment

The solubility of a compound in a given solvent is a measure of the maximum amount of the compound that can dissolve in a specified amount of the solvent at a particular temperature to form a saturated solution.

The choice of organic solvents for solubility testing should be guided by the intended application and the polarity of the compound. A range of solvents with varying polarities should be screened. Based on the structure of Ethyl 6-bromo-3-coumarincarboxylate, which contains both polar (ester, lactone) and non-polar (bromophenyl) moieties, a broad solubility profile can be expected.

Table 1: Suggested Organic Solvents for Solubility Screening

Solvent ClassExamplesRationale
Protic Polar Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, often good solvents for polar compounds.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constants, good for dissolving polar compounds without hydrogen bonding.
Non-polar Hexane, Toluene, DichloromethaneUseful for understanding solubility in lipophilic environments.
Ethers Diethyl ether, Tetrahydrofuran (THF)Intermediate polarity, commonly used in organic synthesis.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • Ethyl 6-bromo-3-coumarincarboxylate

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of Ethyl 6-bromo-3-coumarincarboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Ethyl 6-bromo-3-coumarincarboxylate in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L.

Data Presentation: The results should be compiled in a clear, tabular format.

Table 2: Template for Solubility Data of Ethyl 6-bromo-3-coumarincarboxylate

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Data][Experimental Data]
Ethanol25[Experimental Data][Experimental Data]
Acetonitrile25[Experimental Data][Experimental Data]
DMSO25[Experimental Data][Experimental Data]
Dichloromethane25[Experimental Data][Experimental Data]
Toluene25[Experimental Data][Experimental Data]
Hexane25[Experimental Data][Experimental Data]

Stability Assessment

Stability testing is performed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For coumarins, the lactone ring is susceptible to hydrolysis, particularly under basic conditions. The presence of a bromine atom can also influence photostability.[1]

Forced degradation studies are conducted under accelerated or stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation: Prepare solutions of Ethyl 6-bromo-3-coumarincarboxylate in a suitable organic solvent (in which it is sufficiently soluble and stable under neutral conditions, e.g., acetonitrile or methanol). Expose these solutions to the following stress conditions:

  • Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis. Basic conditions can promote the hydrolysis of the lactone ring in the coumarin structure.[1]

  • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a defined period.

  • Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. Brominated coumarins can be sensitive to light.[1]

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients.

General HPLC Method Parameters:

  • Column: A reversed-phase C18 column is typically a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

Method Development and Validation:

  • Analyze the samples from the forced degradation studies using the developed HPLC method.

  • The method is considered stability-indicating if the parent peak is well-resolved from all degradation product peaks.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Once a stability-indicating method is established, long-term stability studies can be conducted under defined storage conditions.

Experimental Protocol for Long-Term Stability:

  • Prepare solutions of Ethyl 6-bromo-3-coumarincarboxylate in a selection of relevant organic solvents.

  • Store the solutions under controlled conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, and in the dark at 4 °C).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw an aliquot from each solution.

  • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

Data Presentation: The results should be tabulated to show the change in concentration over time.

Table 3: Template for Stability Data of Ethyl 6-bromo-3-coumarincarboxylate in Solution

SolventStorage ConditionTime Point (months)Concentration (mg/mL)% RemainingDegradation Products (% Peak Area)
Acetonitrile25 °C / Dark0[Initial Conc.]100-
1[Experimental Data][Calculated][Experimental Data]
3[Experimental Data][Calculated][Experimental Data]
6[Experimental Data][Calculated][Experimental Data]
12[Experimental Data][Calculated][Experimental Data]
Ethanol25 °C / Dark0[Initial Conc.]100-
1[Experimental Data][Calculated][Experimental Data]
3[Experimental Data][Calculated][Experimental Data]
6[Experimental Data][Calculated][Experimental Data]
12[Experimental Data][Calculated][Experimental Data]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of Ethyl 6-bromo-3-coumarincarboxylate.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment SolventScreen Select Organic Solvents (Varying Polarity) ShakeFlask Shake-Flask Method (Equilibrium Saturation) SolventScreen->ShakeFlask QuantificationSol Quantification (HPLC or UV-Vis) ShakeFlask->QuantificationSol SolData Solubility Data Table QuantificationSol->SolData End End: Comprehensive Profile SolData->End ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLCDev Develop Stability-Indicating HPLC Method ForcedDeg->HPLCDev MethodVal Validate HPLC Method (ICH Guidelines) HPLCDev->MethodVal LongTerm Long-Term Stability Study (Controlled Conditions) MethodVal->LongTerm StabData Stability Data Table LongTerm->StabData StabData->End Start Start: Ethyl 6-bromo-3-coumarincarboxylate cluster_solubility cluster_solubility Start->cluster_solubility cluster_stability cluster_stability Start->cluster_stability

Caption: Workflow for Solubility and Stability Profiling.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility and stability of Ethyl 6-bromo-3-coumarincarboxylate in various organic solvents. By following the detailed experimental protocols for solubility assessment via the shake-flask method and stability evaluation through forced degradation and long-term studies with a validated HPLC method, a comprehensive understanding of this compound's physicochemical properties can be achieved. This data is indispensable for its advancement in pharmaceutical development and other chemical applications.

References

Foundational

A Technical Guide to the Synthetic Routes for 3-Carboxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive review of the primary synthetic routes for producing 3-carboxycoumarin derivatives. Coumarins substit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for producing 3-carboxycoumarin derivatives. Coumarins substituted with a carboxylic acid group at the 3-position are pivotal intermediates in the synthesis of a wide array of biologically active compounds. This document details the most effective and commonly employed synthetic methodologies, with a focus on the Knoevenagel condensation and the Perkin reaction. For each method, reaction mechanisms, detailed experimental protocols, and quantitative data are presented to facilitate practical application in a research and development setting.

Core Synthetic Methodologies

The synthesis of 3-carboxycoumarin derivatives predominantly relies on two classical name reactions: the Knoevenagel condensation and the Perkin reaction. While other methods such as the Pechmann, Wittig, and Reformatsky reactions are utilized for the synthesis of the broader coumarin scaffold, their application to produce 3-carboxycoumarin derivatives is less common and not as extensively documented.[1] This guide will focus on the two primary, well-established routes.

Knoevenagel Condensation: A Versatile and High-Yield Approach

The Knoevenagel condensation is one of the most widely used methods for the synthesis of 3-carboxycoumarin derivatives due to its versatility, generally high yields, and adaptability to various reaction conditions, including green chemistry approaches.[2][3] The reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid, diethyl malonate, or Meldrum's acid, in the presence of a basic catalyst.[1][4]

Reaction Mechanism

The Knoevenagel condensation for the synthesis of 3-carboxycoumarins proceeds through a series of steps initiated by the deprotonation of the active methylene compound by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring.

Knoevenagel_Condensation Salicylaldehyde Salicylaldehyde Derivative AldolAdduct Aldol-type Adduct Salicylaldehyde->AldolAdduct ActiveMethylene Active Methylene (e.g., Diethyl Malonate) Carbanion Carbanion Intermediate ActiveMethylene->Carbanion + Base - H+ Carbanion->AldolAdduct Nucleophilic Attack DehydratedIntermediate Dehydrated Intermediate AldolAdduct->DehydratedIntermediate - H2O CoumarinEster Coumarin-3-carboxylate Ester DehydratedIntermediate->CoumarinEster Intramolecular Cyclization Carboxycoumarin 3-Carboxycoumarin CoumarinEster->Carboxycoumarin

Caption: Knoevenagel condensation pathway for 3-carboxycoumarins.
Variations and Catalysts

A significant advantage of the Knoevenagel condensation is the wide variety of catalysts and reaction conditions that can be employed to optimize yields and accommodate different substrates. These variations often aim to improve the environmental footprint of the synthesis.

Catalyst/ConditionStarting MaterialsYield (%)Reference
Piperidine acetate / Lithium sulfate (Ultrasonic bath)o-Vanillin, Diethyl malonate96-97[1]
L-prolineSalicylaldehyde derivatives, Malonate esters54-94[4]
Glycine (Solvent-free)Salicylaldehyde, Malonic acidHigh[3]
Aqueous extract of Acacia concinna podsSalicylaldehyde, Meldrum's acid86-96[2]
Ytterbium triflate (Microwave, solvent-free)Salicylaldehydes, Meldrum's acid93-98[5]
Potassium 1,2,3,6-Tetrahydrophthalimide (Aqueous media)Substituted Salicylaldehydes, Malonic acid85-95[6]
Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation [7]

  • Reagents:

    • Salicylaldehyde (1.0 g, 8.2 mmol)

    • Diethyl malonate (1.5 g, 9.4 mmol)

    • Pure ethanol (5 mL)

    • Piperidine (0.1 mL)

    • Acetic acid (1 drop)

  • Procedure:

    • To a 25 mL round-bottom flask, add salicylaldehyde, diethyl malonate, pure ethanol, piperidine, and one drop of acetic acid.

    • Add one or two boiling stones and attach a reflux condenser.

    • Heat the reaction mixture under reflux for 1 hour. Monitor the reaction progress by TLC (60% diethyl ether/petroleum ether).

    • After completion, allow the flask to cool to room temperature.

    • Add cold water (10 mL) to the flask and cool it in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the product with cold water and allow it to air dry.

Protocol 2: Hydrolysis to 2-oxo-2H-chromene-3-carboxylic acid [7]

  • Reagents:

    • Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 g, 4.6 mmol)

    • Ethanol (10 mL)

    • Water (4 mL)

    • Potassium hydroxide (KOH) (1.0 g, 17.8 mmol)

    • 2 M Hydrochloric acid (HCl) (10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, combine the coumarin ester, ethanol, water, and KOH.

    • Add one or two boiling stones and heat the solution to its boiling point until a clear solution is obtained (approximately 30 minutes).

    • In a separate 100 mL Erlenmeyer flask, place 10 mL of 2 M HCl with a magnetic stirrer.

    • Slowly add the hot reaction mixture to the stirred HCl solution.

    • Observe the formation of the acid precipitate.

    • Cool the mixture in an ice bath to complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Perkin Reaction: The Classic Route

The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated carboxylic acids, and its intramolecular variation is a classic route to coumarins.[7] The reaction typically involves heating an aromatic aldehyde with an acid anhydride and its corresponding sodium salt. For the synthesis of coumarins, salicylaldehyde is used as the starting material.

Reaction Mechanism

The Perkin reaction for coumarin synthesis is believed to proceed via the initial acylation of the salicylaldehyde's hydroxyl group, followed by an intramolecular aldol-type condensation. The subsequent elimination of a water molecule leads to the formation of the coumarin ring system.

Perkin_Reaction Salicylaldehyde Salicylaldehyde AcetylSalicylaldehyde O-Acetyl Salicylaldehyde Salicylaldehyde->AcetylSalicylaldehyde + Acetic Anhydride AceticAnhydride Acetic Anhydride Enolate Enolate Intermediate AceticAnhydride->Enolate + Base (Acetate) AldolAdduct Intramolecular Aldol Adduct AcetylSalicylaldehyde->AldolAdduct Enolate->AldolAdduct Coumarin Coumarin AldolAdduct->Coumarin - H2O

Caption: Intramolecular Perkin reaction pathway for coumarin synthesis.

While the Perkin reaction is a fundamental method for coumarin synthesis, its direct application to produce 3-carboxycoumarin derivatives is less straightforward than the Knoevenagel condensation. The reaction typically yields coumarin itself or derivatives substituted at other positions depending on the starting materials. To obtain a 3-carboxycoumarin, a malonic acid derivative would need to be involved, which steers the reaction towards a Knoevenagel-type pathway. Therefore, for the specific synthesis of 3-carboxycoumarins, the Knoevenagel condensation is generally the more direct and preferred method.

Other Synthetic Routes

While the Knoevenagel condensation and Perkin reaction are the most prominent methods, other named reactions have been employed for the synthesis of the broader coumarin family. These include:

  • Pechmann Condensation: This acid-catalyzed reaction of a phenol with a β-ketoester is highly effective for producing 4-substituted coumarins.[8][9]

  • Wittig Reaction: Intramolecular Wittig reactions have been developed for coumarin synthesis, offering an alternative route.[10][11][12]

  • Reformatsky Reaction: This reaction, involving an α-haloester and a carbonyl compound in the presence of zinc, can also be adapted for coumarin synthesis.[13]

The application of these methods for the specific synthesis of 3-carboxycoumarin derivatives is not as well-documented and may require significant modification of starting materials and reaction conditions.

Summary and Workflow for Synthetic Route Selection

The choice of synthetic route for a particular 3-carboxycoumarin derivative will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction conditions (e.g., conventional heating, microwave, or ultrasound). The following workflow provides a general guide for selecting an appropriate synthetic strategy.

Synthetic_Workflow DefineTarget Define Target 3-Carboxycoumarin Derivative AssessStartingMaterials Assess Availability of Substituted Salicylaldehydes and Active Methylene Compounds DefineTarget->AssessStartingMaterials KnoevenagelRoute Select Knoevenagel Condensation AssessStartingMaterials->KnoevenagelRoute ConsiderAlternatives Consider Alternative Routes (e.g., Perkin if applicable) AssessStartingMaterials->ConsiderAlternatives Limited Starting Materials OptimizeConditions Optimize Reaction Conditions (Catalyst, Solvent, Temperature) KnoevenagelRoute->OptimizeConditions High Versatility Synthesis Perform Synthesis and Purification OptimizeConditions->Synthesis Characterization Characterize Final Product Synthesis->Characterization ConsiderAlternatives->KnoevenagelRoute

Caption: Workflow for selecting a synthetic route to 3-carboxycoumarins.

Conclusion

The synthesis of 3-carboxycoumarin derivatives is a well-established field with the Knoevenagel condensation standing out as the most versatile and high-yielding method. The adaptability of the Knoevenagel reaction to various catalysts and green chemistry conditions makes it a highly attractive route for modern organic synthesis. While the Perkin reaction provides a classic alternative, its application for direct 3-carboxylation is less common. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently select and execute the most appropriate synthetic strategy for their target 3-carboxycoumarin derivatives.

References

Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-bromo-3-coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-bromo-3-coumarincarboxylate, a valuable coumarin derivative with applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-bromo-3-coumarincarboxylate, a valuable coumarin derivative with applications in medicinal chemistry and materials science. This document details the primary starting materials, outlines a robust experimental protocol for its synthesis via the Knoevenagel condensation, and provides key characterization data.

Core Starting Materials

The synthesis of Ethyl 6-bromo-3-coumarincarboxylate primarily relies on two key starting materials: 5-bromosalicylaldehyde and diethyl malonate. The selection of these precursors is critical for achieving a successful and high-yield synthesis.

Starting MaterialChemical StructureMolar Mass ( g/mol )Key Properties
5-Bromosalicylaldehyde201.02A brominated aromatic aldehyde that serves as the backbone for the coumarin ring system.
Diethyl malonate160.17An active methylene compound that participates in the key carbon-carbon bond formation.[1]

Synthesis Pathway: The Knoevenagel Condensation

The most common and efficient method for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound.[1][2] In this specific synthesis, 5-bromosalicylaldehyde reacts with diethyl malonate in the presence of a weak base, such as piperidine, to yield the target coumarin derivative.[1]

Knoevenagel_Condensation node_5_bromosalicylaldehyde 5-Bromosalicylaldehyde node_intermediate Intermediate node_5_bromosalicylaldehyde->node_intermediate Knoevenagel Condensation node_diethyl_malonate Diethyl malonate node_diethyl_malonate->node_intermediate node_catalyst Piperidine (Catalyst) node_catalyst->node_intermediate node_product Ethyl 6-bromo-3-coumarincarboxylate node_intermediate->node_product Intramolecular Cyclization

Caption: Knoevenagel condensation for Ethyl 6-bromo-3-coumarincarboxylate synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 5-bromosalicylaldehyde, and the final product, Ethyl 6-bromo-3-coumarincarboxylate.

Synthesis of 5-Bromosalicylaldehyde

A common method for the preparation of 5-bromosalicylaldehyde is the bromination of salicylaldehyde.[3]

Procedure:

  • In a three-necked flask, dissolve salicylaldehyde in a suitable solvent such as carbon tetrachloride.

  • Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the flask. A molar ratio of 1:1 of salicylaldehyde to bromine is typically used.

  • Stir the reaction mixture for 1-2 hours.

  • Filter the resulting precipitate, which is the crude 5-bromosalicylaldehyde.

  • Wash the crude product with absolute ethanol and recrystallize to obtain the purified 5-bromosalicylaldehyde crystals. A typical yield for this reaction is around 77%.

Synthesis of Ethyl 6-bromo-3-coumarincarboxylate

The following is a representative procedure for the Knoevenagel condensation to synthesize the target molecule.

Procedure:

  • To a round-bottom flask, add 5-bromosalicylaldehyde (1.0 equivalent) and diethyl malonate (1.1 equivalents).

  • Add absolute ethanol as the solvent.

  • To this mixture, add a catalytic amount of piperidine (e.g., 0.1 equivalents) and a drop of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure crystals of Ethyl 6-bromo-3-coumarincarboxylate.

Quantitative Data

ParameterValueReference
5-Bromosalicylaldehyde Synthesis
Typical Yield~77%
Ethyl 6-bromo-3-coumarincarboxylate Synthesis
Molar Ratio (5-bromosalicylaldehyde:diethyl malonate)1 : 1.1[1]
CatalystPiperidine with acetic acid[1]
SolventAbsolute Ethanol[1]
Reaction Time4-6 hours[1]
Reaction TemperatureReflux[1]
Melting Point168 - 172 °C[4]

Characterization Data

The structural confirmation of Ethyl 6-bromo-3-coumarincarboxylate is achieved through various spectroscopic techniques.

TechniqueKey Data
¹H NMR Expected signals for aromatic protons, the vinyl proton of the coumarin ring, and the ethyl ester group. The aromatic protons will show characteristic splitting patterns due to the bromine substitution.
¹³C NMR Expected signals for the carbonyl carbons of the ester and lactone, aromatic carbons, and the ethyl group carbons.
IR (Infrared) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and the lactone, as well as C=C stretching of the aromatic and pyrone rings.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (297.10 g/mol for C₁₂H₉BrO₄).[4]

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.

Synthesis_Workflow node_sm Starting Materials (5-Bromosalicylaldehyde, Diethyl malonate) node_reaction Knoevenagel Condensation node_sm->node_reaction node_workup Work-up (Precipitation, Filtration) node_reaction->node_workup node_purification Purification (Recrystallization) node_workup->node_purification node_product Pure Ethyl 6-bromo-3-coumarincarboxylate node_purification->node_product node_characterization Characterization (NMR, IR, MS, MP) node_product->node_characterization node_final Final Product Data node_characterization->node_final

Caption: Workflow for the synthesis and characterization of the target compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 6-bromo-3-coumarincarboxylate as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Coumarin-Based Fluorescent Probes Coumarin and its derivatives are a prominent class of fluorophores extensively used in bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Coumarin-Based Fluorescent Probes

Coumarin and its derivatives are a prominent class of fluorophores extensively used in biochemical, medical, and materials science research.[1] First isolated in 1820, these compounds, built on a benzopyran-2-one core, offer advantageous photophysical properties, including high fluorescence quantum yields, excellent photostability, and low toxicity.[1] Their relatively small size and versatile chemical structure allow for straightforward modifications, enabling the development of "smart" probes tailored to detect specific analytes, ions, or changes in the cellular microenvironment.[1]

Ethyl 6-bromo-3-coumarincarboxylate serves as a valuable synthetic intermediate in the development of more complex coumarin derivatives for various applications, including fluorescent probes for biological imaging.[2] The presence of the bromine atom at the 6-position offers a site for further functionalization, allowing for the attachment of recognition moieties or tuning the photophysical properties of the final probe. While primarily used as a building block, the inherent fluorescence of the coumarin core suggests its potential for direct use as a fluorescent probe in certain applications.

Principle of Fluorescence

Coumarin-based probes typically operate on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[3] These mechanisms allow for the design of probes that can be in a fluorescent "off" state and switch to an "on" state upon interaction with a target analyte, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.

Data Presentation: Photophysical Properties of Coumarin Derivatives

While specific quantitative data for Ethyl 6-bromo-3-coumarincarboxylate as a fluorescent probe is not extensively available in the literature, the following tables provide representative data for other coumarin-based probes to illustrate the expected range of photophysical properties. The substitution pattern on the coumarin ring significantly influences these characteristics.

Table 1: Representative Photophysical Properties of Organelle-Specific Coumarin Probes

Probe Name/ClassTarget OrganelleExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Key Features
Coumarin 6Lipid Droplets~458~505~47Highly lipophilic, suitable for staining neutral lipid stores.[4]
ER-Tracker™ Blue-White DPXEndoplasmic Reticulum~374~430-640VariableStains the endoplasmic reticulum in live cells.[4]
MitoTracker® Green FMMitochondria~490~516~26Stains mitochondria irrespective of membrane potential.[4]

Table 2: Cytotoxicity of Various Coumarin Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
CoumarinHeLa (Cervical Cancer)54.2
Coumarin-based ER Probe 1HeLa (Cervical Cancer)205
Coumarin-based ER Probe 2HeLa (Cervical Cancer)252

This data is provided for comparative purposes and is sourced from a technical guide by BenchChem.

Experimental Protocols

The following are generalized protocols for utilizing coumarin-based fluorescent probes for cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.

Protocol 1: General Live-Cell Staining

This protocol provides a general workflow for staining live cells with a coumarin-based fluorescent probe.

Materials:

  • Coumarin-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Prepare Staining Solution: On the day of the experiment, dilute the coumarin probe stock solution in pre-warmed (37°C) complete cell culture medium or live-cell imaging medium to the final working concentration (typically ranging from 100 nM to 10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a specific duration (typically 15-60 minutes). Incubation times should be optimized for each probe and cell line.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin derivative. For many coumarin probes, excitation around 405 nm and emission collection between 430-500 nm is a good starting point.[5]

Protocol 2: Staining of Fixed Cells

Some coumarin probes are also suitable for staining fixed cells, which can be useful for co-localization studies with immunofluorescence.

Materials:

  • Coumarin-based fluorescent probe

  • Formaldehyde or paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature.[4]

  • Wash: Wash the cells three times with PBS.[4]

  • Permeabilization (if required): If the probe targets an intracellular structure, permeabilize the cells with a suitable buffer for 10-15 minutes at room temperature.[4]

  • Wash: Wash the cells three times with PBS.[4]

  • Staining: Prepare the staining solution as described for live-cell staining and incubate the fixed cells for 30-60 minutes at room temperature, protected from light.[4]

  • Wash: Wash the cells three times with PBS.[4]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.[4]

Visualizations

The following diagrams illustrate a generalized workflow for live-cell imaging and a representative signaling pathway that could be investigated using a coumarin-based fluorescent probe.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_seeding Seed Cells on Glass-Bottom Dish cell_growth Culture to 50-70% Confluency cell_seeding->cell_growth prepare_solution Prepare Staining Solution (Probe in Medium) cell_growth->prepare_solution wash_pbs Wash Cells with PBS add_probe Incubate with Probe (15-60 min, 37°C) wash_pbs->add_probe wash_excess Wash to Remove Excess Probe add_probe->wash_excess add_buffer Add Imaging Buffer wash_excess->add_buffer acquire_images Acquire Images on Fluorescence Microscope add_buffer->acquire_images analyze_data Analyze Data acquire_images->analyze_data

A generalized workflow for live-cell imaging with a coumarin-based probe.

signaling_pathway extracellular_stimulus Extracellular Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_stimulus->receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruitment & Activation downstream Downstream Cellular Responses (e.g., Growth, Proliferation) akt->downstream probe Coumarin-based Probe for Kinase Activity probe->akt Reports on Activity

A representative signaling pathway (PI3K/Akt) that could be studied with a coumarin probe.

References

Application

Application of Ethyl 6-bromo-3-coumarincarboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-bromo-3-coumarincarboxylate is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-3-coumarincarboxylate is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds. The presence of the bromine atom at the 6-position and the carboxylate group at the 3-position of the coumarin ring system provides reactive handles for further chemical modifications, enabling the generation of extensive compound libraries for drug discovery. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. This document provides an overview of the applications of Ethyl 6-bromo-3-coumarincarboxylate, detailed protocols for the synthesis of its derivatives, and methods for their biological evaluation.

Key Applications in Medicinal Chemistry

Derivatives synthesized from Ethyl 6-bromo-3-coumarincarboxylate have shown promise in several key areas of medicinal chemistry:

  • Anticancer Agents: Many 6-bromocoumarin derivatives, particularly coumarin-3-carboxamides, have exhibited potent cytotoxic activity against a range of human cancer cell lines. These compounds often exert their effects through the modulation of critical signaling pathways, such as the PI3K/AKT pathway, and by inducing apoptosis.

  • Cholinesterase Inhibitors: The coumarin scaffold is a recognized pharmacophore for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Derivatives of Ethyl 6-bromo-3-coumarincarboxylate have been explored as potential therapeutic agents for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

  • Antimicrobial Agents: The inherent antimicrobial properties of the coumarin nucleus can be enhanced through substitution, and 6-bromo derivatives have been investigated for their activity against various bacterial and fungal pathogens.

Data Presentation: Biological Activities of 6-Bromocoumarin Derivatives

The following tables summarize the in vitro biological activities of various derivatives synthesized from or related to Ethyl 6-bromo-3-coumarincarboxylate.

Table 1: Anticancer Activity of 6-Bromocoumarin Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 3-(Coumarin-3-yl)-acroleinA549 (Lung)10.67 ± 1.53--
2 3-(Coumarin-3-yl)-acroleinC6 (Glioma)4.33 ± 1.04--
3 Coumarin-cinnamic acid hybridHL60 (Leukemia)8.09Staurosporine7.48
4 Coumarin-cinnamic acid hybridMCF-7 (Breast)3.26Staurosporine3.06
5 Coumarin-cinnamic acid hybridA549 (Lung)9.34Staurosporine3.7
6 4-fluoro benzamideHepG2 (Liver)2.62–4.85Doxorubicin-
7 4-fluoro benzamideHeLa (Cervical)0.39–0.75Doxorubicin-
8 2,5-difluoro benzamideHepG2 (Liver)2.62–4.85Doxorubicin-
9 2,5-difluoro benzamideHeLa (Cervical)0.39–0.75Doxorubicin-

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Cholinesterase Inhibitory Activity of Coumarin Derivatives

Compound IDDerivative ClassEnzymeIC50 (µM)Reference CompoundIC50 (µM)
10 Salicylanilide N,N-disubstituted (thio)carbamateAChE38-90--
11 Carbamate derivativeBuChE0.12 ± 0.09Galantamine-
12 Carbamate derivativeBuChE0.38 ± 0.01Galantamine-
13 8-acetyl-7-hydroxycoumarin derivativehAChE1.52 ± 0.66Ensaculin0.36 ± 0.01
14 8-acetyl-7-hydroxycoumarin derivativehAChE2.80 ± 0.69Ensaculin0.36 ± 0.01
15 8-acetyl-7-hydroxycoumarin derivativehAChE4.95 ± 0.48Ensaculin0.36 ± 0.01

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[1][2][3][4][5]

Table 3: Antimicrobial Activity of Coumarin-3-Carboxamide Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
16 Coumarin-3-carboxamideS. aureus312.5--
17 Coumarin-3-carboxamideS. epidermidis312.5--
18 Coumarin-3-carboxamideC. tropicalis156.2--

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-coumarin-3-carboxylic Acid

This protocol describes the synthesis of the key intermediate, 6-bromo-coumarin-3-carboxylic acid, from 5-bromo-salicylaldehyde.[7]

Materials:

  • 5-bromo-salicylaldehyde

  • Sodium hydroxide (NaOH)

  • Sodium cyanoacetate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 38.0 g (0.19 mol) of 5-bromo-salicylaldehyde in 80 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.

  • Add 100 mL of water and warm the mixture to 40°C with stirring to obtain a clear solution.

  • To the stirred solution, add 125 mL of a freshly prepared aqueous solution of sodium cyanoacetate (0.265 mol).

  • Heat the reaction mixture at 40°C for 5 minutes in a water bath, then allow it to stand at room temperature for 12 hours.

  • Acidify the alkaline solution to Congo red with hydrochloric acid.

  • Heat the mixture containing the precipitated 2-hydroxy-5-bromo-beta-phenyl-alpha-cyano-acrylic acid for 2 hours at 75-85°C, and then for 2 minutes at 95-100°C.

  • After cooling, filter the precipitated 6-bromo-coumarin-3-carboxylic acid using a Büchner funnel.

  • Wash the solid product three times with 100 mL of cold water, followed by five washes with 60 mL of cold ethanol, and a final wash with diethyl ether.

  • The resulting product can be recrystallized from ethanol.

Protocol 2: Synthesis of 6-Bromo-coumarin-3-carboxamide Derivatives

This protocol outlines the general procedure for the amidation of 6-bromo-coumarin-3-carboxylic acid to form various carboxamide derivatives.[8]

Materials:

  • 6-Bromo-coumarin-3-carboxylic acid

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Triethylamine (Et3N) or other suitable tertiary amine base

  • Desired primary or secondary amine

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • To a solution of 6-bromo-coumarin-3-carboxylic acid (1 mmol) in a suitable solvent such as DMF in a round-bottom flask, add HATU (1.1 mmol) and triethylamine (2 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO, final concentration ≤ 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Protocol 4: Ellman's Method for Cholinesterase Inhibition Assay

Ellman's method is a simple, rapid, and sensitive colorimetric assay to measure cholinesterase activity.[14][15][16][17][18]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • 0.1 M Phosphate buffer (pH 8.0)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • Test compounds (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI or BTCI solution in deionized water (prepare fresh).

    • Prepare a working solution of the enzyme (AChE or BuChE) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent (e.g., buffer or DMSO).

    • Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: To all wells except the blank, add 10 µL of the substrate solution (ATCI or BTCI) to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a set period (e.g., 10-15 minutes). The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Bad Bad AKT->Bad inhibits CoumarinDerivative 6-Bromocoumarin Derivative CoumarinDerivative->PI3K inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of 6-bromocoumarin derivatives.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add Serial Dilutions of 6-Bromocoumarin Derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs analyze Calculate % Viability and IC50 measure_abs->analyze end End analyze->end

Caption: Workflow for determining the anticancer activity of 6-bromocoumarin derivatives using the MTT assay.

References

Method

Application Notes and Protocols: Synthesis of Ethyl 6-bromo-3-coumarincarboxylate via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate, a valuable intermediate in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the Knoevenagel condensation of 6-bromosalicylaldehyde and diethyl malonate.

Introduction

Coumarins are a significant class of heterocyclic compounds exhibiting a wide range of pharmacological activities. The 3-carbethoxycoumarin scaffold, in particular, serves as a crucial building block for the synthesis of more complex, biologically active molecules. The Knoevenagel condensation is a classic and efficient method for the formation of the coumarin nucleus from salicylaldehydes and compounds containing active methylene groups. This application note details a reliable protocol for the preparation of Ethyl 6-bromo-3-coumarincarboxylate.

Reaction Scheme

The synthesis of Ethyl 6-bromo-3-coumarincarboxylate proceeds via the Knoevenagel condensation of 6-bromosalicylaldehyde with diethyl malonate, typically catalyzed by a weak base such as piperidine or triethylamine. The reaction is followed by an intramolecular transesterification (lactonization) to yield the final coumarin product.

Figure 1: Reaction scheme for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Experimental Protocols

This section provides a detailed methodology for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Materials and Reagents:

  • 6-bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromosalicylaldehyde (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add diethyl malonate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from ethanol to afford Ethyl 6-bromo-3-coumarincarboxylate as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized Ethyl 6-bromo-3-coumarincarboxylate.

ParameterValueReference
Molecular Formula C₁₂H₉BrO₄[1][2]
Molecular Weight 297.10 g/mol [1][2]
Melting Point 164-169 °C[1][2]
Appearance White to pale yellow solid
Yield Typically high, dependent on specific conditions

Table 1: Physicochemical data for Ethyl 6-bromo-3-coumarincarboxylate.

Characterization Data:

  • ¹H NMR (CDCl₃, 500 MHz) δ (ppm): 8.49 (s, 1H), 7.82 (d, J = 2.5 Hz, 1H), 7.65 (dd, J = 8.8, 2.5 Hz, 1H), 7.28 (d, J = 8.8 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 162.8, 158.2, 153.8, 146.9, 136.2, 130.1, 120.3, 119.2, 117.8, 116.2, 62.1, 14.2.

  • IR (KBr, cm⁻¹): Characteristic peaks for C=O (lactone and ester), C=C (aromatic), and C-Br bonds are expected.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Knoevenagel_Condensation_Workflow start Start reactants 6-bromosalicylaldehyde + Diethyl malonate start->reactants 1. dissolve Dissolve in Ethanol reactants->dissolve 2. catalyst Add Piperidine (catalyst) dissolve->catalyst 3. reflux Reflux (3-4 hours) catalyst->reflux 4. workup Workup: - Solvent removal - Extraction - Washing reflux->workup 5. purification Purification: Recrystallization from Ethanol workup->purification 6. product Ethyl 6-bromo-3- coumarincarboxylate purification->product 7.

Caption: Experimental workflow for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Reaction_Mechanism_Overview reactants 6-bromosalicylaldehyde + Diethyl malonate enolate Enolate Formation (Piperidine catalyst) reactants->enolate addition Nucleophilic Addition reactants->addition enolate->addition intermediate Aldol-type Intermediate addition->intermediate dehydration Dehydration intermediate->dehydration unsaturated Unsaturated Intermediate dehydration->unsaturated lactonization Intramolecular Transesterification (Lactonization) unsaturated->lactonization product Ethyl 6-bromo-3- coumarincarboxylate lactonization->product

Caption: Simplified overview of the Knoevenagel condensation and lactonization mechanism.

References

Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Ethyl 6-bromo-3-coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 6-bromo-3-coumarincarboxylate as a key b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 6-bromo-3-coumarincarboxylate as a key building block. This versatile reaction enables the synthesis of a diverse range of 6-aryl-3-coumarincarboxylate derivatives, which are of significant interest in medicinal chemistry and materials science due to the fluorescent properties and biological activities associated with the coumarin scaffold.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] For Ethyl 6-bromo-3-coumarincarboxylate, the reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position of the coumarin ring. This modification is crucial for tuning the photophysical properties and biological activities of the resulting molecules. Recent advancements have demonstrated that the use of modern catalysts, such as PEPPSI-type pre-catalysts, can lead to significantly higher yields and shorter reaction times compared to traditional palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the quantitative data for the Suzuki cross-coupling reaction between Ethyl 6-bromo-3-coumarincarboxylate and various arylboronic acids, highlighting the efficiency of a PEPPSI-type catalyst system.

EntryArylboronic AcidProductReaction Time (min)Yield (%)
1Phenylboronic acidEthyl 6-phenylcoumarin-3-carboxylate3090
24-Methoxyphenylboronic acidEthyl 6-(4-methoxyphenyl)coumarin-3-carboxylate4592
34-(Trifluoromethyl)phenylboronic acidEthyl 6-(4-(trifluoromethyl)phenyl)coumarin-3-carboxylate4585
44-Chlorophenylboronic acidEthyl 6-(4-chlorophenyl)coumarin-3-carboxylate6088
53-Methoxyphenylboronic acidEthyl 6-(3-methoxyphenyl)coumarin-3-carboxylate4591
62-Methoxyphenylboronic acidEthyl 6-(2-methoxyphenyl)coumarin-3-carboxylate6075

Data sourced from a study utilizing a PEPPSI-type catalyst, demonstrating improved yields and reduced reaction times compared to previously reported methods which cited yields between 33% and 67% with overnight reaction times.[3]

Experimental Protocols

This section provides a detailed methodology for the Suzuki cross-coupling reaction of Ethyl 6-bromo-3-coumarincarboxylate with an arylboronic acid using an efficient PEPPSI-type catalyst.

Materials:

  • Ethyl 6-bromo-3-coumarincarboxylate (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • PEPPSI-IPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) (1-2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 6-bromo-3-coumarincarboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the PEPPSI-IPr catalyst (1-2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The typical concentration of the substrate is 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30-60 minutes, depending on the substrate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 6-aryl-3-coumarincarboxylate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII R1-Pd(II)Ln-X Pd0->PdII OxAdd Oxidative Addition PdII_R2 R1-Pd(II)Ln-R2 PdII->PdII_R2 Transmetal Transmetalation PdII_R2->Pd0 Product R1-R2 PdII_R2->Product RedElim Reductive Elimination Start R1-X (Ethyl 6-bromo-3-coumarincarboxylate) Boronic R2-B(OR)2 (Arylboronic acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: Ethyl 6-bromo-3-coumarincarboxylate, Arylboronic acid, Base, Catalyst B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Solvents (Dioxane/Water) B->C D Heat and Stir (80-100 °C) C->D E Monitor Reaction (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction with Ethyl Acetate) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Product Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

References

Method

Application Notes and Protocols: Derivatization of Ethyl 6-bromo-3-coumarincarboxylate for Biological Assays

Audience: Researchers, scientists, and drug development professionals. Introduction Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their w...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide array of pharmacological activities.[1] Their scaffold is considered a "privileged structure," allowing for diverse functionalization to modulate and enhance their biological effects.[2] Among these, halogenated coumarins have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3] Ethyl 6-bromo-3-coumarincarboxylate is a key starting material for generating a library of novel coumarin derivatives. The presence of the bromo substituent and the ethyl ester at the 3-position offers multiple avenues for chemical modification, leading to compounds with potentially enhanced biological activities.

This document provides detailed protocols for the derivatization of Ethyl 6-bromo-3-coumarincarboxylate and the subsequent evaluation of these novel compounds in a series of biological assays. The methodologies described herein are based on established and widely accepted protocols within the scientific community.

Derivatization Strategies

The derivatization of Ethyl 6-bromo-3-coumarincarboxylate can be approached through several synthetic strategies, primarily targeting the ester group at the C-3 position and the bromo group at the C-6 position. A common and effective method for modifying the C-3 position is through aminolysis of the ethyl ester to create a variety of coumarin-3-carboxamides.[4] These amide derivatives have shown promising anticancer activities.[4]

General Workflow for Derivatization and Biological Screening

The development of novel biologically active coumarin derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.[1]

Derivatization_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation A Ethyl 6-bromo-3-coumarincarboxylate C Aminolysis Reaction A->C B Amine Substrates B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS) E->F G Pure Coumarin Derivatives F->G H In Vitro Biological Screening G->H I Anticancer Assays H->I J Antimicrobial Assays H->J K Enzyme Inhibition Assays H->K L Data Analysis (IC50, MIC) I->L J->L K->L M Identification of Lead Compounds L->M PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Coumarin Coumarin Derivative Coumarin->PI3K Coumarin->AKT

References

Application

Application Notes and Protocols for Protein Labeling with Ethyl 6-bromo-3-coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Fluorescent labeling of proteins is a cornerstone technique in modern life sciences and drug development, enabling the visualization and quanti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in modern life sciences and drug development, enabling the visualization and quantification of protein localization, dynamics, interactions, and conformational changes. Ethyl 6-bromo-3-coumarincarboxylate is a fluorescent dye that can be utilized for the covalent labeling of proteins. This coumarin derivative possesses a reactive bromine atom on the aromatic ring, which can serve as an electrophilic site for covalent bond formation with nucleophilic amino acid residues on a protein, likely through a nucleophilic aromatic substitution mechanism. The coumarin fluorophore offers favorable photophysical properties for detection in various biological assays.

These application notes provide a detailed protocol for the labeling of proteins with Ethyl 6-bromo-3-coumarincarboxylate, guidance on the quantification of labeling efficiency, and an example of its application in studying a key signaling pathway.

Principle of the Method

The labeling reaction is based on the nucleophilic aromatic substitution of the bromine atom on the coumarin ring by a nucleophilic side chain of an amino acid residue on the protein surface. Cysteine and lysine are the most likely residues to react under physiological or slightly basic conditions. The electron-withdrawing nature of the coumarin ring system facilitates this reaction. The resulting covalent bond forms a stable protein-dye conjugate that can be used in a variety of downstream applications.

Data Presentation

Table 1: Spectral Properties of Ethyl 6-bromo-3-coumarincarboxylate
PropertyValue
Excitation Maximum (λex)~350 nm
Emission Maximum (λem)~450 nm
Molar Extinction Coefficient (ε)~15,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.60

Note: Spectral properties can be influenced by the local environment and solvent. It is recommended to determine the precise spectral characteristics of the conjugate in the experimental buffer.

Table 2: Representative Labeling Efficiency and Stoichiometry

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for the consistency and performance of fluorescently labeled proteins. The optimal DOL depends on the specific application.

ParameterLow Molar Excess (5-fold)Medium Molar Excess (20-fold)High Molar Excess (50-fold)
Incubation Time 4 hours4 hours4 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Degree of Labeling (DOL) 0.5 - 1.51.5 - 3.03.0 - 5.0
Potential Issues Low signalPotential for altered protein functionHigh risk of protein precipitation and altered function
Recommended Applications Single-molecule studies, FRETGeneral imaging, flow cytometryAssays where high brightness is critical and functional impact is assessed

Experimental Protocols

Materials
  • Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.5-8.5)

  • Ethyl 6-bromo-3-coumarincarboxylate (stock solution in DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol

  • Size-exclusion chromatography column (e.g., PD-10)

  • Spectrophotometer

  • Fluorometer

Protocol 1: Protein Labeling
  • Protein Preparation:

    • Dissolve or dialyze the protein of interest into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or thiols (e.g., DTT) if not targeting those specific residues.

  • Labeling Reaction:

    • Prepare a fresh stock solution of Ethyl 6-bromo-3-coumarincarboxylate in anhydrous DMSO at a concentration of 10 mM.

    • Add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. For initial experiments, a 20-fold molar excess is recommended.

    • Incubate the reaction mixture for 4-6 hours at room temperature, protected from light. For proteins sensitive to room temperature incubation, the reaction can be performed at 4°C for 12-16 hours.

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 100 mM to stop the labeling reaction by reacting with the excess dye.

    • Incubate for 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the labeled protein at 280 nm (A280) and the absorbance maximum of the coumarin dye (A_max).[1][2][3][4][5]

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm and at the excitation maximum of the coumarin dye (~350 nm).

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is a combination of the protein and the dye. A correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum. For many coumarin dyes, this is approximately 0.3.

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of Ethyl 6-bromo-3-coumarincarboxylate at its λ_ex_max (~15,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualization

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Raf-MEK-ERK cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival.[6][7][8][9] Fluorescently labeled components of this pathway can be used to study protein-protein interactions and kinase activity.

Raf_MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf (Labeled) Ras->Raf Recruits & Activates MEK MEK (Labeled) Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The Raf-MEK-ERK signaling cascade initiated by growth factor binding.

Experimental Workflow Diagram

This workflow illustrates a Förster Resonance Energy Transfer (FRET) experiment to study the interaction between two proteins, such as Raf and MEK, using fluorescently labeled proteins.[10][11][12][13][14]

FRET_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Label_Protein_A Label Protein A with Donor (e.g., Coumarin) Purify_A Purify Labeled Protein A Label_Protein_A->Purify_A Label_Protein_B Label Protein B with Acceptor (e.g., Fluorescein) Purify_B Purify Labeled Protein B Label_Protein_B->Purify_B Mix_Proteins Mix Labeled Proteins (Donor + Acceptor) Purify_A->Mix_Proteins Purify_B->Mix_Proteins Incubate Incubate to Allow Interaction Mix_Proteins->Incubate Measure_Fluorescence Measure Donor and Acceptor Fluorescence Incubate->Measure_Fluorescence Calculate_FRET Calculate FRET Efficiency Measure_Fluorescence->Calculate_FRET Interpret_Results Interpret Results: Interaction vs. No Interaction Calculate_FRET->Interpret_Results

Caption: Workflow for studying protein-protein interactions using FRET.

References

Method

Application Notes and Protocols: Ethyl 6-bromo-3-coumarincarboxylate in the Synthesis of Novel N-Methyl-D-Aspartate Receptor (NMDAR) Modulators

Audience: Researchers, scientists, and drug development professionals. Introduction N-Methyl-D-aspartate receptors (NMDARs) are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[1] Their dy...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-D-aspartate receptors (NMDARs) are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in a range of neurological and neurodegenerative disorders, including neuropathic pain, epilepsy, depression, and Alzheimer's disease.[1] Consequently, the development of NMDAR modulators is of significant therapeutic interest.[1][2] Coumarin derivatives have emerged as a promising scaffold for the development of such modulators, exhibiting both inhibitory and potentiating activities.[1][2][3][4] This document outlines the application of Ethyl 6-bromo-3-coumarincarboxylate as a key starting material in the synthesis of novel coumarin-based NMDAR modulators, providing detailed experimental protocols and pharmacological data.

Synthesis of NMDAR Modulators

Ethyl 6-bromo-3-coumarincarboxylate serves as a versatile precursor for the synthesis of various NMDAR modulators. A key synthetic strategy involves the modification of the 6-position of the coumarin ring through cross-coupling reactions, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is often crucial for biological activity.

One such example is the synthesis of 6-(2-carboxyethen-1-yl)coumarin-3-carboxylic acid (UBP656), a derivative that has been evaluated for its NMDAR modulatory activity.[1] The synthesis proceeds via a two-step process involving a Heck coupling reaction followed by basic hydrolysis.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-(2-Ethoxycarbonylethen-1-yl)coumarin-3-carboxylate (4)

This protocol describes the Heck coupling of Ethyl 6-bromo-3-coumarincarboxylate with ethyl acrylate.[1]

Materials:

  • Ethyl 6-bromo-3-coumarincarboxylate (3)

  • Palladium acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tolyl)₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acrylate

  • Triethylamine (TEA)

  • Argon gas

  • Standard glassware for organic synthesis (flame-dried)

Procedure:

  • To a flame-dried flask, add Ethyl 6-bromo-3-coumarincarboxylate (1.50 g, 5.05 mmol), palladium acetate (11.5 mg, 1 mol%), and tri-o-tolylphosphine (62.1 mg, 4 mol%).

  • Evacuate the flask and backfill with argon three times.

  • Add degassed anhydrous dimethylformamide (25 mL) to the flask.

  • Add ethyl acrylate (0.69 mL, 6.31 mmol) and triethylamine (1.76 mL, 12.62 mmol) to the reaction mixture.

  • Heat the resulting mixture at 100 °C overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product (di-ester 4) can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 6-(2-carboxyethen-1-yl)coumarin-3-carboxylic acid (UBP656)

This protocol describes the hydrolysis of the di-ester intermediate (4) to the final di-acid product.[1]

Materials:

  • Ethyl 6-(2-Ethoxycarbonylethen-1-yl)coumarin-3-carboxylate (4)

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • Ethanol (EtOH)

  • 2 M Hydrochloric acid (HCl) aqueous solution

Procedure:

  • Dissolve the di-ester 4 in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for 2 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with 2 M aqueous hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry to yield UBP656.

Pharmacological Data

The synthesized coumarin derivatives have been evaluated for their modulatory activity on various recombinant NMDAR subtypes (GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D). The data reveals a structure-activity relationship where substitutions on the coumarin ring significantly influence both the potency and the nature of the modulation (inhibition vs. potentiation).

CompoundGluN1/GluN2A IC₅₀ (µM)GluN1/GluN2B IC₅₀ (µM)GluN1/GluN2C IC₅₀ (µM)GluN1/GluN2D IC₅₀ (µM)Modulatory Effect
UBP608 (6-bromocoumarin-3-carboxylic acid)199068426Negative Allosteric Modulator
UBP651 (6,8-dibromocoumarin-3-carboxylic acid)113523120Negative Allosteric Modulator
UBP657 (6-iodocoumarin-3-carboxylic acid)2811498>300Negative Allosteric Modulator
UBP658 (6,8-diiodocoumarin-3-carboxylic acid)7251589Negative Allosteric Modulator
UBP714 (6-bromo-4-methylcoumarin-3-carboxylic acid)-19-25PotentiationPotentiationPositive Allosteric Modulator

*A negative value indicates potentiation of the NMDAR response. Data sourced from Costa et al., 2010.[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow start Ethyl 6-bromo-3- coumarincarboxylate (3) intermediate Ethyl 6-(2-Ethoxycarbonyl- ethen-1-yl)coumarin-3- carboxylate (4) start->intermediate Heck Coupling (Pd(OAc)₂, P(o-tolyl)₃, Ethyl acrylate, TEA, DMF, 100°C) product 6-(2-carboxyethen-1-yl)- coumarin-3-carboxylic acid (UBP656) intermediate->product Hydrolysis (10% NaOH, EtOH, reflux; then 2M HCl)

Caption: Synthesis of UBP656 from Ethyl 6-bromo-3-coumarincarboxylate.

NMDAR Allosteric Modulation

NMDAR_Modulation cluster_NMDAR NMDA Receptor NMDAR GluN1 GluN2 IonChannel Ion Channel (Ca²⁺ influx) NMDAR->IonChannel Gating Glutamate Glutamate Glutamate->NMDAR:GluN2 Binds to agonist site Glycine Glycine Glycine->NMDAR:GluN1 Binds to co-agonist site Modulator Coumarin Modulator Modulator->NMDAR Binds to allosteric site

Caption: Allosteric modulation of the NMDA receptor by coumarin derivatives.

Conclusion

Ethyl 6-bromo-3-coumarincarboxylate is a valuable starting material for the synthesis of a diverse range of coumarin-based NMDAR modulators.[1] The synthetic accessibility and the tunability of the pharmacological profile through structural modifications make this scaffold highly attractive for the development of novel therapeutics for neurological disorders.[1][2] The provided protocols and data serve as a foundation for researchers to explore this chemical space further and develop more potent and selective NMDAR modulators.

References

Application

Application Notes and Protocols: Photophysical Studies of Ethyl 6-bromo-3-coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the photophysical characterization of Ethyl 6-bromo-3-coumarincarboxylate, a coumarin derivative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical characterization of Ethyl 6-bromo-3-coumarincarboxylate, a coumarin derivative with potential applications in medicinal chemistry and as a fluorescent probe.[1] The protocols outlined below detail the experimental procedures for investigating the solvatochromic and fluorescence quenching behavior of this compound.

Introduction to Photophysical Properties of Coumarins

Coumarins are a class of organic compounds known for their diverse biological activities and significant fluorescent properties.[2] Their photophysical characteristics, such as absorption and emission spectra, fluorescence quantum yield, and lifetime, are highly sensitive to the molecular structure and the surrounding environment.[3] Substituents on the coumarin ring can greatly influence these properties.[2] The study of how different media affect the photophysical behavior of a coumarin derivative like Ethyl 6-bromo-3-coumarincarboxylate is crucial for its development in applications such as fluorescent labeling and light-activated drugs.[1][4]

Data Presentation: Photophysical Properties in Various Solvents

The following table summarizes the expected photophysical data for a typical coumarin derivative in different solvent environments. This data is illustrative and serves as a template for the type of results expected from the experimental protocols described below. Specific values for Ethyl 6-bromo-3-coumarincarboxylate would need to be determined experimentally.

SolventPolarity Function (Δf)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δν, cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Dioxane0.02135040035870.652.5
Chloroform0.14935541541240.582.2
Ethyl Acetate0.20135842544980.522.0
Acetonitrile0.30536544049870.401.8
Methanol0.30936845052100.351.5
Dimethyl Sulfoxide0.26437046054320.301.3
Water0.32037547557940.151.0

Note: The solvent polarity function, Δf, is a measure of the solvent's polarity and is calculated using the dielectric constant (ε) and refractive index (n) of the solvent. The Stokes shift is the difference in energy between the absorption and emission maxima and is often correlated with solvent polarity.

Experimental Protocols

Solvatochromism Study

This protocol details the investigation of how the absorption and fluorescence spectra of Ethyl 6-bromo-3-coumarincarboxylate are influenced by solvent polarity.

Objective: To determine the effect of solvent polarity on the electronic transitions of the molecule and to estimate the change in dipole moment upon excitation.

Materials:

  • Ethyl 6-bromo-3-coumarincarboxylate

  • Spectroscopic grade solvents of varying polarities (e.g., Dioxane, Chloroform, Ethyl Acetate, Acetonitrile, Methanol, DMSO, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Ethyl 6-bromo-3-coumarincarboxylate (e.g., 1 mM) in a suitable non-polar solvent like dioxane.

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution (e.g., 10 µM) from the stock solution. Ensure the absorbance of the solution is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the compound in each solvent over a suitable wavelength range (e.g., 250-500 nm).

    • Determine the wavelength of maximum absorption (λ_abs).

  • Steady-State Fluorescence Spectroscopy:

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 380-600 nm).

    • Determine the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Calculate the Stokes shift (in cm⁻¹) for each solvent using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷.

    • Plot the Stokes shift as a function of the solvent polarity function (Δf). A linear correlation suggests a significant change in the dipole moment upon excitation.

Fluorescence Quenching Study

This protocol describes how to investigate the quenching of fluorescence of Ethyl 6-bromo-3-coumarincarboxylate by a quencher (e.g., aniline or iodide ions).

Objective: To determine the mechanism of fluorescence quenching (static or dynamic) and to calculate the bimolecular quenching rate constant.[5]

Materials:

  • Ethyl 6-bromo-3-coumarincarboxylate solution (prepared as in the solvatochromism study)

  • Quencher stock solution (e.g., 1 M aniline in the same solvent)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare a series of solutions with a fixed concentration of Ethyl 6-bromo-3-coumarincarboxylate and varying concentrations of the quencher.

  • Steady-State Fluorescence Measurements:

    • Record the fluorescence intensity of each sample at the emission maximum.

  • Time-Resolved Fluorescence Measurements (Optional):

    • Measure the fluorescence lifetime of each sample using a time-correlated single-photon counting (TCSPC) system.

  • Data Analysis:

    • Analyze the quenching data using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

    • A linear Stern-Volmer plot indicates a single type of quenching mechanism (dynamic or static).[5]

    • For dynamic quenching, Ksv = k_q * τ₀, where k_q is the bimolecular quenching rate constant and τ₀ is the fluorescence lifetime in the absence of the quencher.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Interpretation stock Prepare Stock Solution (Ethyl 6-bromo-3-coumarincarboxylate) dilute Prepare Dilute Solutions in Different Solvents stock->dilute uv_vis UV-Vis Absorption Spectroscopy dilute->uv_vis Measure λ_abs fluorescence Steady-State Fluorescence Spectroscopy dilute->fluorescence Measure λ_em tr_fluorescence Time-Resolved Fluorescence (Optional) dilute->tr_fluorescence Measure τ_f solvatochromism Solvatochromism Analysis (Lippert-Mataga Plot) uv_vis->solvatochromism fluorescence->solvatochromism quenching Fluorescence Quenching Analysis (Stern-Volmer Plot) fluorescence->quenching tr_fluorescence->quenching

Caption: Experimental workflow for photophysical characterization.

solvatochromism_concept cluster_effect Observed Effect nonpolar Non-polar Solvent gs Ground State (S₀) (μ_g) polar Polar Solvent es Excited State (S₁) (μ_e) red_shift Red Shift in Emission (Increased Stokes Shift) polar->red_shift Stabilizes Excited State gs->es Absorption (hν_abs) es->gs Emission (hν_em)

References

Method

Application Notes and Protocols for the Development of Chemical Sensors Using Ethyl 6-bromo-3-coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and application of fluorescent chemical sensors derived from Ethyl 6-bromo-3-coumarin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of fluorescent chemical sensors derived from Ethyl 6-bromo-3-coumarincarboxylate. The protocols detailed below leverage the Suzuki cross-coupling reaction to create novel 6-aryl-3-carboxyethylcoumarin derivatives capable of detecting metal ions and pH variations.

Introduction

Coumarin derivatives are a significant class of fluorescent compounds widely utilized in the development of chemical sensors due to their excellent photophysical properties, including high quantum yields and sensitivity to their microenvironment. Ethyl 6-bromo-3-coumarincarboxylate is a key starting material, offering a reactive handle at the 6-position for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions. This allows for the rational design of "turn-on" or "turn-off" fluorescent probes for a range of analytes.

This document outlines the synthesis of a 6-aryl-3-carboxyethylcoumarin-based fluorescent sensor and details its application in the detection of metal ions (Fe³⁺ and Al³⁺) and as a pH indicator.

Synthetic Scheme

The development of the chemical sensor involves a two-step process starting from the readily available 5-bromosalicylaldehyde. The first step is a Knoevenagel condensation to form the Ethyl 6-bromo-3-coumarincarboxylate core. The second step is a Suzuki cross-coupling reaction to introduce a sensing moiety at the 6-position.

DOT Script for Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Suzuki Cross-Coupling A 5-Bromosalicylaldehyde C Ethyl 6-bromo-3-coumarincarboxylate A->C Piperidine, Ethanol, Reflux B Diethyl malonate B->C F 6-Aryl-3-carboxyethylcoumarin (Fluorescent Sensor) C->F Suzuki Coupling D Arylboronic acid D->F E Pd(OAc)2/XPhos, K2CO3, aq. THF E->F

Caption: Synthetic pathway for the 6-aryl-3-carboxyethylcoumarin fluorescent sensor.

Experimental Protocols

Synthesis of Ethyl 6-bromo-3-coumarincarboxylate (Intermediate)

This protocol describes the synthesis of the coumarin core structure via Knoevenagel condensation.

Materials:

  • 5-Bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromosalicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 6-bromo-3-coumarincarboxylate.

Synthesis of 6-Aryl-3-carboxyethylcoumarin (Fluorescent Sensor)

This protocol details the Suzuki cross-coupling reaction to functionalize the coumarin core.

Materials:

  • Ethyl 6-bromo-3-coumarincarboxylate (1 equivalent)

  • Arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • XPhos (6 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Tetrahydrofuran (THF) and Water (4:1 v/v), degassed

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Magnetic stirrer with heating

  • Standard work-up and purification glassware

Procedure:

  • To a Schlenk flask, add Ethyl 6-bromo-3-coumarincarboxylate, the arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed THF/water solvent mixture via syringe.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (hexane/ethyl acetate gradient) to obtain the final 6-aryl-3-carboxyethylcoumarin fluorescent sensor.

Application in Chemical Sensing

The synthesized 6-aryl-3-carboxyethylcoumarin derivatives can be employed as fluorescent sensors for metal ions and pH. The sensing mechanism is typically based on Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

Signaling Pathway for Metal Ion Detection

The interaction of the sensor with certain metal ions can either enhance ("turn-on") or quench ("turn-off") its fluorescence. For instance, the lone pair of electrons on a nitrogen atom in the appended aryl group can be involved in PET, quenching the coumarin fluorescence. Upon coordination with a metal ion like Al³⁺, this PET process is inhibited, leading to fluorescence enhancement. Conversely, paramagnetic ions like Fe³⁺ can induce fluorescence quenching.

DOT Script for Signaling Pathway:

Signaling_Pathway cluster_sensor Fluorescent Sensor cluster_analyte Analyte Interaction cluster_response Fluorescence Response Sensor 6-Aryl-3-carboxyethylcoumarin Excitation Excitation (hv) GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Absorption Al3 Al³⁺ Fe3 Fe³⁺ TurnOn Fluorescence 'Turn-On' (PET inhibited) ExcitedState->TurnOn Emission TurnOff Fluorescence 'Turn-Off' (Quenching) ExcitedState->TurnOff Non-radiative decay Al3->TurnOn Coordination Fe3->TurnOff Interaction

Caption: Proposed signaling pathway for metal ion detection.

Protocol for Metal Ion Sensing
  • Prepare a stock solution of the 6-aryl-3-carboxyethylcoumarin sensor in a suitable solvent (e.g., Methanol or DMSO).

  • Prepare stock solutions of the metal ions of interest (e.g., AlCl₃, FeCl₃) in the same solvent or water.

  • In a cuvette, add the sensor solution and dilute to the desired final concentration.

  • Record the initial fluorescence spectrum of the sensor solution.

  • Titrate the sensor solution with increasing concentrations of the metal ion solution, recording the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity against the metal ion concentration to determine the sensor's response.

Protocol for pH Sensing
  • Prepare a stock solution of the sensor in a suitable solvent mixture (e.g., ethanol/water).

  • Prepare a series of buffer solutions with a range of pH values.

  • Add a small aliquot of the sensor stock solution to each buffer solution to a consistent final concentration.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the fluorescence intensity as a function of pH to determine the pKa of the sensor.

Quantitative Data

The following table summarizes representative photophysical and sensing properties of 6-aryl-3-carboxyethylcoumarin derivatives, based on data for similar compounds reported in the literature.[1][2]

ParameterValueConditions
Photophysical Properties
Absorption Maximum (λabs)~360 - 440 nmDependent on aryl substituent and solvent
Emission Maximum (λem)~440 - 540 nmDependent on aryl substituent and solvent
Quantum Yield (ΦF)0.1 - 0.8Dependent on structure and solvent
Sensing Performance
AnalyteAl³⁺Methanol
ResponseFluorescence Enhancement ("Turn-On")
AnalyteFe³⁺Methanol
ResponseFluorescence Quenching ("Turn-Off")
pH SensitivityFluorescence quenching at high acid concentrations

Experimental Workflow Visualization

The overall experimental workflow, from synthesis to sensing application, is depicted below.

DOT Script for Experimental Workflow:

Experimental_Workflow cluster_synthesis Synthesis cluster_sensing Sensing Application Start Start: Ethyl 6-bromo-3-coumarincarboxylate Coupling Suzuki Cross-Coupling Start->Coupling Purification Column Chromatography Coupling->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Sensor Purified 6-Aryl-3-carboxyethylcoumarin Characterization->Sensor Proceed to Application Stock Prepare Stock Solutions Sensor->Stock Titration Fluorescence Titration (Metal Ions / pH) Stock->Titration Data Data Acquisition (Spectra) Titration->Data Analysis Data Analysis and Plotting Data->Analysis

Caption: Overall experimental workflow for sensor development and application.

References

Application

"synthetic protocols for creating a library of Ethyl 6-bromo-3-coumarincarboxylate analogs"

Application Note & Protocols Audience: Researchers, scientists, and drug development professionals. Introduction Coumarins, a class of benzopyrone compounds, are prevalent in various natural sources and are recognized fo...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins, a class of benzopyrone compounds, are prevalent in various natural sources and are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Strategic modifications to the coumarin nucleus can lead to the development of potent and selective therapeutic agents. The introduction of a bromine atom at various positions on the coumarin ring, in conjunction with the ethyl carboxylate group at the 3-position, offers a promising avenue for generating a library of analogs with diverse biological profiles. These modifications can influence the compound's lipophilicity, electronic properties, and steric interactions with target proteins, thereby modulating its bioactivity.

This document provides detailed protocols for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate and its analogs, focusing on the versatile Knoevenagel condensation reaction. It also includes methods for the synthesis of a broader library of bromo-substituted analogs and presents characterization data and relevant biological pathways that may be modulated by these compounds.

Core Synthetic Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of coumarin-3-carboxylates. The reaction involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst.

General Reaction Scheme

G A Substituted Salicylaldehyde C Ethyl Coumarin-3-carboxylate Analog A->C Piperidine, Ethanol, Reflux B Diethyl Malonate B->C

Caption: General scheme of the Knoevenagel condensation for coumarin synthesis.

Protocol 1: Synthesis of Ethyl 6-bromo-3-coumarincarboxylate

This protocol details the synthesis of the target compound, Ethyl 6-bromo-3-coumarincarboxylate, via the Knoevenagel condensation of 5-bromosalicylaldehyde and diethyl malonate.

Materials:

  • 5-bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromosalicylaldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add diethyl malonate (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine, and remove the solvent under reduced pressure. Characterize the resulting solid by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.

Expected Results:

The protocol is expected to yield Ethyl 6-bromo-3-coumarincarboxylate as a solid. The yield and spectral data should be consistent with the formation of the desired product.

Compound Yield (%) Melting Point (°C) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
Ethyl 6-bromo-3-coumarincarboxylate75-85168-172[3]8.41 (s, 1H), 7.75 (d, 1H), 7.71 (d, 1H), 7.21 (d, 1H), 4.35 (q, 2H), 1.38 (t, 3H)162.9, 156.1, 154.0, 144.7, 133.5, 130.2, 119.8, 118.9, 117.8, 117.2, 61.4, 14.4M+ 297.0/299.0

Note: The provided NMR data is a prediction based on closely related structures and may vary slightly.[4]

Protocol 2: Synthesis of a Library of Bromo-Substituted Analogs

To generate a library of analogs, different brominated salicylaldehydes can be used as starting materials. Furthermore, the ester group can be varied by using different dialkyl malonates. This section provides a general approach and specific examples for synthesizing 8-bromo and 6,8-dibromo analogs.

Synthesis of Ethyl 8-bromo-3-coumarincarboxylate

This can be achieved by starting with 3-bromosalicylaldehyde and following the general Knoevenagel condensation protocol described above.

Synthesis of Ethyl 6,8-dibromo-3-coumarincarboxylate

This analog can be synthesized starting from 3,5-dibromosalicylaldehyde. A procedure for a similar compound, hexadecyl 6,8-dibromo-coumarin-3-carboxylate, involves dissolving the corresponding carboxylic acid in SOCl₂ and reacting with the alcohol.[4] An alternative is the direct Knoevenagel condensation.

General Procedure for Analog Synthesis:

  • Follow the procedure outlined in Protocol 1 , substituting 5-bromosalicylaldehyde with the desired brominated salicylaldehyde (e.g., 3-bromosalicylaldehyde, 3,5-dibromosalicylaldehyde).

  • Adjust the purification conditions (e.g., solvent system for chromatography) as needed based on the polarity of the resulting analog.

  • Characterize each analog thoroughly using melting point, NMR, and mass spectrometry.

Data Summary for Bromo-Coumarin Analogs:

Compound Starting Salicylaldehyde Expected Yield (%) Expected Melting Point (°C)
Ethyl 5-bromo-3-coumarincarboxylate6-Bromosalicylaldehyde70-80-
Ethyl 7-bromo-3-coumarincarboxylate4-Bromosalicylaldehyde70-80-
Ethyl 8-bromo-3-coumarincarboxylate3-Bromosalicylaldehyde65-75-
Ethyl 6,8-dibromo-3-coumarincarboxylate3,5-Dibromosalicylaldehyde60-70-

Note: Yields and melting points are estimates and will require experimental determination.

Potential Biological Signaling Pathways

Coumarin derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation. The synthesized library of Ethyl 6-bromo-3-coumarincarboxylate analogs can be screened for their effects on these pathways to identify potential therapeutic leads.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][5] Coumarins have been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Coumarin Coumarin Analog Coumarin->PI3K inhibits Coumarin->AKT inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin analogs.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in regulating the immune and inflammatory responses.[6] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Coumarins can inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[6]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates Coumarin Coumarin Analog Coumarin->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by coumarin analogs.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the generation of a diverse library of Ethyl 6-bromo-3-coumarincarboxylate analogs. The Knoevenagel condensation offers a versatile and efficient route to these compounds. The subsequent screening of this library against key biological pathways, such as PI3K/Akt/mTOR and NF-κB, may lead to the discovery of novel and potent therapeutic agents for the treatment of cancer and inflammatory diseases. The detailed experimental procedures and characterization data will aid researchers in the successful synthesis and evaluation of these promising compounds.

References

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for Ethyl 6-bromo-3-coumarincarboxylate synthesis"

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate. This document offers detailed exper...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate. This document offers detailed experimental protocols, troubleshooting for common issues, and answers to frequently asked questions to facilitate a smooth and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate?

A1: The synthesis of Ethyl 6-bromo-3-coumarincarboxylate is typically achieved through a Knoevenagel condensation. This reaction involves the condensation of 5-bromosalicylaldehyde with diethyl malonate in the presence of a basic catalyst, such as piperidine. The reaction proceeds via a substituted styrene intermediate, which then undergoes a rapid intramolecular transesterification (lactonization) to form the stable coumarin ring system.[1]

Q2: What are the most suitable catalysts for this Knoevenagel condensation?

A2: Weak bases are the preferred catalysts for this reaction to avoid self-condensation of the aldehyde. Commonly used and effective catalysts include:

  • Piperidine: A highly effective and widely used secondary amine catalyst.[1]

  • Pyrrolidine or Morpholine: Other secondary amines that also efficiently catalyze the reaction.[1]

  • L-proline: An amino acid that can act as a bifunctional catalyst and is often employed in greener synthesis protocols.

  • Ammonium salts (e.g., ammonium acetate): These can be effective, particularly under solvent-free conditions.[1]

Q3: Is it possible to perform this synthesis under solvent-free conditions?

A3: Yes, solvent-free Knoevenagel condensations for coumarin synthesis have been reported. These methods often utilize microwave irradiation to facilitate the reaction and are considered more environmentally friendly.[1]

Q4: How does the bromine substituent on the salicylaldehyde affect the reaction?

A4: The electron-withdrawing nature of the bromine atom can influence the reactivity of the salicylaldehyde. While specific data for 5-bromosalicylaldehyde in this reaction is not extensively published, electron-withdrawing groups can sometimes slow down the initial nucleophilic attack. However, the fundamental reaction mechanism remains the same. Optimization of catalyst concentration and reaction time may be necessary to achieve high yields.

Q5: What are the key parameters to optimize for this reaction?

A5: The key parameters to optimize for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate are:

  • Catalyst: Choice and concentration of the base catalyst.

  • Solvent: The polarity of the solvent can influence reaction rates.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions.

  • Reaction Time: Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Water Removal: The Knoevenagel condensation produces water, and its removal can drive the reaction towards the product.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Issue 1: Low or No Product Yield
Possible Cause Recommended Action
Inactive Catalyst Use a fresh bottle of the amine catalyst (e.g., piperidine), as older stock may be less effective.
Insufficient Heating Ensure the reaction mixture reaches the appropriate temperature for the chosen protocol (e.g., reflux in ethanol).
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Presence of Water If using a non-polar solvent like toluene, consider using a Dean-Stark apparatus to remove water azeotropically.[2]
Suboptimal Catalyst Concentration The amount of catalyst is crucial. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions. A typical starting point is 10-20 mol% of piperidine.
Issue 2: Formation of Side Products
Possible Cause Recommended Action
Self-condensation of 5-bromosalicylaldehyde This can be minimized by the slow addition of the aldehyde to the mixture of diethyl malonate and catalyst.
Michael Addition The active methylene compound can potentially add to the α,β-unsaturated product. This is generally less of a concern in coumarin synthesis due to the rapid lactonization.
Impure Starting Materials Ensure the 5-bromosalicylaldehyde and diethyl malonate are of high purity. Impurities in the aldehyde can lead to colored byproducts.
Issue 3: Difficulty in Product Purification
Possible Cause Recommended Action
Unreacted Starting Materials Unreacted 5-bromosalicylaldehyde and diethyl malonate are common impurities.[1] Most of the unreacted diethyl malonate can be removed during the aqueous work-up. Recrystallization from a suitable solvent (e.g., ethanol) is typically effective for removing unreacted aldehyde.
Colored Impurities If the product is discolored, treatment with activated charcoal during recrystallization may be beneficial.
Oily Product If the product oils out during precipitation or recrystallization, try using a different solvent system or a slower cooling rate.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate via a piperidine-catalyzed Knoevenagel condensation. This protocol is adapted from procedures for similar coumarin syntheses.

Materials:

  • 5-bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Absolute Ethanol

  • Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane or Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromosalicylaldehyde (1 equivalent) in absolute ethanol.

  • To this solution, add diethyl malonate (1.1 to 1.5 equivalents).

  • Add piperidine (0.1 to 0.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • For purification, the crude product can be recrystallized from ethanol.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of coumarin-3-carboxylates. Note that the optimal conditions for Ethyl 6-bromo-3-coumarincarboxylate may vary.

Table 1: Optimization of Catalyst for Coumarin Synthesis

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Piperidine (10)EthanolReflux3~85-95
Pyrrolidine (10)EthanolReflux3~80-90
L-proline (10)Ethanol8018~90
Ammonium Acetate (20)Solvent-free (MW)1200.25~85-95

Table 2: Effect of Solvent on Reaction Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolPiperidineReflux3High
ToluenePiperidineReflux (with Dean-Stark)4High
AcetonitrilePiperidineReflux4Moderate
WaterL-proline8024Moderate to High

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: 5-bromosalicylaldehyde Diethyl malonate Piperidine Ethanol reaction Knoevenagel Condensation (Reflux) reagents->reaction workup Work-up: - Cool to RT - Precipitate in acidic water - Filter reaction->workup purification Purification: Recrystallization from Ethanol workup->purification product Product: Ethyl 6-bromo-3-coumarincarboxylate purification->product

Caption: A streamlined workflow for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Troubleshooting Logic

troubleshooting_workflow start Low or No Product Yield? check_catalyst Is the catalyst fresh and of the correct concentration? start->check_catalyst check_conditions Are the reaction temperature and time adequate? check_catalyst->check_conditions Yes optimize_catalyst Optimize catalyst type and concentration check_catalyst->optimize_catalyst No check_water Is water being effectively removed (if applicable)? check_conditions->check_water Yes optimize_conditions Increase temperature or prolong reaction time check_conditions->optimize_conditions No implement_water_removal Use a Dean-Stark trap or drying agent check_water->implement_water_removal No success Successful Synthesis check_water->success Yes optimize_catalyst->start optimize_conditions->start implement_water_removal->start

Caption: A decision tree to troubleshoot low yield in the synthesis reaction.

References

Optimization

"purification of Ethyl 6-bromo-3-coumarincarboxylate by column chromatography"

Technical Support Center: Purification of Ethyl 6-bromo-3-coumarincarboxylate This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the pur...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Ethyl 6-bromo-3-coumarincarboxylate

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of Ethyl 6-bromo-3-coumarincarboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying Ethyl 6-bromo-3-coumarincarboxylate? The most effective and widely used method for the purification of Ethyl 6-bromo-3-coumarincarboxylate is column chromatography using silica gel as the stationary phase.[1][2] This technique is excellent for separating the desired compound from byproducts and unreacted starting materials that may be present after synthesis.[1]

Q2: How do I select the appropriate mobile phase (eluent) for the column? The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) before running the column.[3][4] The goal is to find a solvent system where the Ethyl 6-bromo-3-coumarincarboxylate has a retention factor (Rf) of approximately 0.2-0.4.[3][4] A common and effective eluent system for coumarin derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][6] The polarity is adjusted by changing the ratio of the two solvents.

Q3: What are some common impurities I might encounter? Depending on the synthetic route, common impurities can include unreacted starting materials (e.g., 5-bromosalicylaldehyde and diethyl malonate), over-brominated products, or other side-products from the condensation reaction.[7] Tarry, polymeric materials can also form during the reaction or workup.[7]

Q4: Can the compound degrade on the silica gel column? While many coumarins are stable, some organic molecules can be sensitive to the acidic nature of standard silica gel.[7][8] If you suspect degradation (e.g., seeing new spots on TLC of collected fractions), you can use deactivated silica gel (pre-treated with a base like triethylamine mixed in the eluent) or switch to a more inert stationary phase like neutral alumina.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Compound is not eluting from the column. The mobile phase (eluent) is not polar enough.[1]Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[1]
The compound has decomposed on the column.[8]Test the compound's stability on a small amount of silica. If it decomposes, consider using a different stationary phase like alumina or deactivating the silica gel.[7][8]
Poor separation of the desired compound from an impurity. The chosen eluent system has insufficient selectivity.Optimize the eluent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane, ether/hexane).[5]
The column was overloaded with the crude sample.[1]Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel mass of 50-100 times the mass of the crude product.
The column was packed improperly, leading to channeling.[1]Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[1][3]
The collected fractions show streaking or tailing on TLC. The compound may have acidic or basic properties.Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds, a trace of triethylamine (0.1-1%) can improve peak shape.[7]
The sample was overloaded on the column.[1]Reduce the amount of crude material loaded onto the column.
The purified product yield is very low. The compound has significant solubility in the eluent, leading to broad elution.Try to find an eluent system where the compound is less soluble while still achieving a good Rf value.
Premature crystallization occurred on the column.This is rare but can happen if the compound is highly concentrated and has low solubility in the eluent. Try a solvent system that dissolves the compound better.[8]
The fractions were not monitored carefully, and some product was discarded.Analyze all fractions by TLC before combining and discarding any.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of Ethyl 6-bromo-3-coumarincarboxylate.

1. Materials and Equipment

  • Stationary Phase: Silica gel (230-400 mesh)[3]

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)[3]

  • Crude Ethyl 6-bromo-3-coumarincarboxylate

  • Glass chromatography column, sand, cotton or glass wool

  • TLC plates, chamber, and UV lamp

  • Fraction collection tubes and a rotary evaporator

2. Eluent Selection (via TLC)

  • Dissolve a small amount of the crude product in a solvent like dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber with a test eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio until the desired compound has an Rf value of ~0.2-0.3 for optimal separation.[3]

3. Column Packing (Wet Slurry Method)

  • Insert a cotton plug at the bottom of the column and add a thin layer of sand.[3]

  • In a beaker, create a slurry of silica gel with the initial, least polar eluent.[4]

  • Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.[3]

  • Add another layer of sand on top of the settled silica bed to prevent disturbance.[3]

  • Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry. [1]

4. Sample Loading

  • Method A (Direct Loading): Dissolve the crude product in the minimum amount of the eluent or a volatile solvent (e.g., dichloromethane).[9] Carefully apply the solution to the top of the silica bed with a pipette.[9]

  • Method B (Dry Loading): If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the column.[9]

5. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Begin elution, collecting the solvent in fractions (e.g., 20 mL per tube).[3]

  • If impurities are close to the product on the TLC, a gradient elution can be used. Start with the low-polarity mixture determined from TLC and gradually increase the percentage of ethyl acetate to elute the compounds.[3]

6. Monitoring and Product Isolation

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified Ethyl 6-bromo-3-coumarincarboxylate.

Data and Parameters

The following table summarizes typical parameters for the column chromatography purification.

ParameterValue / GuidelineNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar organic compounds.[3]
Eluent System Hexane:Ethyl Acetate (Gradient)A gradient from 95:5 to 80:20 is a common starting point for coumarins.[3][5]
Optimal Rf on TLC 0.2 - 0.4Provides the best balance of separation and reasonable elution time.[4]
Sample Load 1-2% of silica gel weightOverloading leads to poor separation. For 100g of silica, use 1-2g of crude material.
Column Dimensions Varies with sample sizeA 40mm ID x 300mm length column is suitable for purifying several grams of material.[3]
Purity (Post-Column) >98% (by HPLC/NMR)Expected purity after successful chromatography.[3]

Visualized Workflows

Caption: Workflow for the purification of Ethyl 6-bromo-3-coumarincarboxylate.

troubleshooting_guide Troubleshooting Decision Tree start Problem Encountered no_elution No Compound Eluting start->no_elution poor_sep Poor Separation start->poor_sep streaking Streaking on TLC start->streaking cause_polar Cause: Eluent not polar enough no_elution->cause_polar cause_decomp Cause: Compound decomposed no_elution->cause_decomp sol_polar Solution: Increase eluent polarity (e.g., more Ethyl Acetate) cause_polar->sol_polar sol_decomp Solution: Use neutral alumina or deactivated silica cause_decomp->sol_decomp cause_overload Cause: Column overloaded poor_sep->cause_overload cause_channel Cause: Poor column packing poor_sep->cause_channel sol_overload Solution: Reduce sample amount cause_overload->sol_overload sol_channel Solution: Repack column carefully cause_channel->sol_channel cause_acidic Cause: Compound is acidic/basic streaking->cause_acidic sol_acidic Solution: Add modifier to eluent (e.g., 0.1% Triethylamine) cause_acidic->sol_acidic

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Troubleshooting

"common byproducts in the synthesis of Ethyl 6-bromo-3-coumarincarboxylate"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-bromo-3-coumarincarb...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-bromo-3-coumarincarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Low or No Product Yield

Question: My reaction yield of Ethyl 6-bromo-3-coumarincarboxylate is significantly lower than expected, or I am not obtaining any product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or non-existent yields in the Knoevenagel condensation for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate can arise from several factors related to reactants, catalysts, and reaction conditions. Below is a systematic guide to identifying and resolving the issue.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inactive Starting Materials Verify the purity and integrity of 5-bromosalicylaldehyde and diethyl malonate. Impurities or degradation of starting materials can inhibit the reaction. Use freshly purified or commercially available high-purity reagents.
Ineffective Catalyst The weak base catalyst (e.g., piperidine, pyridine) may be old or degraded. Use a fresh bottle of the catalyst. The amount of catalyst is also critical; too little may result in an incomplete reaction, while too much can promote side reactions. An optimal amount is typically a catalytic quantity.
Inappropriate Reaction Temperature The reaction may require heating to proceed at an adequate rate. If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture. Conversely, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tars.
Presence of Water The Knoevenagel condensation produces water as a byproduct. The presence of excess water can shift the equilibrium back towards the starting materials.[1] Consider using a Dean-Stark apparatus to remove water azeotropically, or add molecular sieves to the reaction mixture.
Suboptimal Reaction Time The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction time.
Formation of Significant Byproducts

Question: My crude product mixture shows significant impurities alongside the desired Ethyl 6-bromo-3-coumarincarboxylate. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge in the Knoevenagel condensation. Identifying these impurities is the first step toward optimizing the reaction to favor the desired product.

Common Byproducts and Minimization Strategies:

Common ByproductIdentificationMinimization Strategy
Michael Adduct This byproduct has a higher molecular weight than the desired product and can be identified by mass spectrometry. It arises from the addition of a second molecule of diethyl malonate to the α,β-unsaturated product.To minimize its formation, use a stoichiometric amount of diethyl malonate or a slight excess of 5-bromosalicylaldehyde. Slowly adding the diethyl malonate to the reaction mixture can also help.
Self-Condensation of 5-bromosalicylaldehyde This can lead to a variety of polymeric or resinous materials, often appearing as a dark, insoluble tar.This side reaction is often promoted by strong bases or high temperatures. Ensure a weak base catalyst is used and maintain a moderate reaction temperature. Slow addition of the aldehyde to the reaction mixture can also be beneficial.
Unreacted Starting Materials The presence of 5-bromosalicylaldehyde and diethyl malonate in the final product indicates an incomplete reaction.Ensure optimal reaction conditions (temperature, catalyst, and time) are employed. Monitor the reaction by TLC until the starting materials are consumed.
Hydrolysis of the Ester If water is present, especially under acidic or basic conditions during workup, the ethyl ester can hydrolyze to the corresponding carboxylic acid.Use anhydrous conditions for the reaction and perform the workup carefully, avoiding prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst used for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate via Knoevenagel condensation?

A1: The Knoevenagel condensation is typically catalyzed by a weak organic base. Piperidine is a commonly used catalyst for this reaction. Other weak bases such as pyridine or ammonium acetate can also be employed.[2]

Q2: How can I effectively purify the crude Ethyl 6-bromo-3-coumarincarboxylate?

A2: Purification of the crude product is typically achieved through recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. Column chromatography using silica gel with a hexane-ethyl acetate eluent system can also be an effective method for separating the desired product from byproducts and unreacted starting materials.

Q3: What are the expected spectroscopic data for Ethyl 6-bromo-3-coumarincarboxylate?

A3: While specific spectral data can vary slightly based on the solvent and instrument used, you can generally expect the following:

  • 1H NMR: Signals corresponding to the aromatic protons on the coumarin ring, a singlet for the proton at the 4-position, and a quartet and triplet for the ethyl ester group.

  • 13C NMR: Resonances for the carbonyl carbons of the lactone and the ester, as well as carbons of the aromatic ring and the ethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the lactone and the ester, as well as C=C stretching of the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of Ethyl 6-bromo-3-coumarincarboxylate (297.10 g/mol for C12H9BrO4), along with a characteristic isotopic pattern for a bromine-containing compound.

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, Knoevenagel condensations can often be carried out under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. This approach is considered a green chemistry method as it reduces the use of volatile organic solvents.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 6-bromo-3-coumarincarboxylate via Knoevenagel Condensation

This protocol provides a general procedure for the synthesis. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

  • 5-bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in absolute ethanol.

  • Add diethyl malonate (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid. A precipitate of the crude product should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 5-bromosalicylaldehyde 5-bromosalicylaldehyde Reaction_Mixture Reaction_Mixture 5-bromosalicylaldehyde->Reaction_Mixture Diethyl_malonate Diethyl_malonate Diethyl_malonate->Reaction_Mixture Piperidine Piperidine Piperidine->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Acidification Acidification Reflux->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Ethyl 6-bromo-3- coumarincarboxylate Recrystallization->Product

Caption: Experimental workflow for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Troubleshooting_Logic Start Low Yield? Check_Reactants Check Reactant Purity Start->Check_Reactants Yes High_Byproducts High Byproducts? Start->High_Byproducts No Check_Catalyst Check Catalyst Activity Check_Reactants->Check_Catalyst Optimize_Conditions Optimize Temp & Time Check_Catalyst->Optimize_Conditions Remove_Water Remove Water Optimize_Conditions->Remove_Water Remove_Water->High_Byproducts Control_Stoichiometry Control Stoichiometry High_Byproducts->Control_Stoichiometry Yes Successful_Synthesis Successful Synthesis High_Byproducts->Successful_Synthesis No Slow_Addition Slow Reagent Addition Control_Stoichiometry->Slow_Addition Moderate_Temp Moderate Temperature Slow_Addition->Moderate_Temp Moderate_Temp->Successful_Synthesis

Caption: Troubleshooting logic for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

References

Optimization

Technical Support Center: Pechmann Condensation for Coumarin Synthesis

Welcome to the technical support center for the Pechmann condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of coumarins. Tr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pechmann condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of coumarins.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Pechmann condensation, focusing on improving reaction yield and purity.

Issue 1: Low to No Product Yield

Question: I am observing a very low yield or no formation of my desired coumarin product. What are the potential causes and how can I address them?

Answer: Low or non-existent product yield in a Pechmann condensation can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Insufficient Catalyst Acidity or Activity Switch to a stronger acid catalyst. For instance, if using a mild Lewis acid like ZnCl₂, consider a stronger one like AlCl₃ or a Brønsted acid such as concentrated H₂SO₄ or methanesulfonic acid.[1][2][3] Solid acid catalysts like Amberlyst-15 or sulfated zirconia have also demonstrated high efficiency.[3][4] Ensure the catalyst is not deactivated and is used in the appropriate amount (typically 10-20 mol% for Lewis acids).[3]
Suboptimal Reaction Temperature Temperature plays a critical role in the Pechmann condensation. Gradually increase the reaction temperature in 10-20°C increments.[3] Be aware that excessively high temperatures can lead to side reactions and decomposition.[3][4][5] For many reactions, an optimal temperature exists, for example, 110°C was found to be optimal in one study, with lower or higher temperatures resulting in reduced yields.[4][5][6]
Inappropriate Solvent or Reaction Conditions The choice of solvent can significantly impact the reaction rate and yield.[3] Consider switching to a high-boiling, non-polar solvent like toluene.[3] Notably, solvent-free conditions have proven highly effective for many Pechmann reactions, often leading to higher yields and shorter reaction times.[3][7][8]
Short Reaction Time The reaction may be sluggish and require more time to reach completion, especially with deactivated phenols.[3][9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time as needed.[3]
Deactivated Phenol Substrate Phenols with electron-withdrawing groups are less reactive and require harsher reaction conditions.[9] For these substrates, using a highly active catalyst and optimizing the temperature are crucial.[3]

A logical workflow for troubleshooting low yield is presented below:

G start Low/No Product Yield catalyst Evaluate Catalyst - Acidity - Activity - Loading start->catalyst temp Optimize Temperature - Incremental Increase - Monitor Side Reactions catalyst->temp If no improvement solution Improved Yield catalyst->solution Success solvent Assess Solvent/ Reaction Conditions - High-boiling solvent - Solvent-free temp->solvent If no improvement temp->solution Success time Extend Reaction Time - Monitor by TLC/HPLC solvent->time If no improvement solvent->solution Success substrate Consider Substrate Reactivity - Activated vs. Deactivated Phenol time->substrate If no improvement time->solution Success substrate->solution Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing significant amounts of side products, complicating purification. How can I minimize their formation?

Answer: The formation of side products is a common challenge in Pechmann condensations, often influenced by reaction conditions.

Common Side Reactions & Mitigation Strategies:

Side Product/IssuePotential CauseRecommended Solution
Simonis Chromone Cyclization This is a known competing reaction, particularly with certain catalysts like phosphorus pentoxide (P₂O₅), leading to a chromone isomer instead of a coumarin.[1][3]Avoid catalysts known to favor the Simonis cyclization. Select catalysts that have been reported to be selective for coumarin formation.
Self-condensation of β-ketoester Can occur at high temperatures in the presence of strong acids.[3]Optimize the reaction temperature by using the lowest effective temperature that still allows for a reasonable reaction rate. Also, ensure optimal catalyst loading.[3]
Sulfonation of the Aromatic Ring This can be an issue when using concentrated sulfuric acid at elevated temperatures.[3]If sulfonation is observed, consider replacing sulfuric acid with another strong acid like methanesulfonic acid or a solid acid catalyst.[3]
Polymerization/Decomposition At very high temperatures, starting materials or the desired product can decompose or polymerize, leading to tar formation.[3]Use a heating mantle or oil bath with precise temperature control to prevent overheating.[3]

The logical relationship for minimizing side products is illustrated below:

G start Side Product Formation catalyst Catalyst Selection - Avoid P₂O₅ for coumarins start->catalyst temp Temperature Control - Use lowest effective temp. start->temp acid Choice of Acid - Avoid H₂SO₄ at high temps if sulfonation occurs start->acid purification Purification Strategy - Column Chromatography - Recrystallization catalyst->purification temp->purification acid->purification solution Pure Product purification->solution

Caption: Strategy for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pechmann condensation?

A1: The Pechmann condensation is an acid-catalyzed reaction that involves the reaction of a phenol with a β-ketoester.[1][2] The mechanism is generally understood to proceed through three key steps, although the exact sequence can be debated:

  • Transesterification: The phenol reacts with the β-ketoester.

  • Electrophilic Aromatic Substitution (Michael Addition): The activated phenol attacks the α,β-unsaturated ester intermediate.

  • Dehydration: An acid-induced elimination of a water molecule leads to the formation of the coumarin ring.[2][9]

Recent NMR studies suggest a mechanism involving an initial electrophilic aromatic substitution, followed by transesterification and then dehydration.[10]

The general reaction mechanism is depicted below:

G Phenol Phenol Intermediate1 Transesterification Intermediate Phenol->Intermediate1 Ketoester β-Ketoester Ketoester->Intermediate1 Catalyst Acid Catalyst Catalyst->Intermediate1 Intermediate2 Michael Addition Intermediate Intermediate1->Intermediate2 Coumarin Coumarin Intermediate2->Coumarin Water H₂O Intermediate2->Water

Caption: Simplified mechanism of the Pechmann condensation.

Q2: How do I select the appropriate starting materials for my desired coumarin?

A2: The substitution pattern of the final coumarin product is determined by the choice of the phenol and the β-ketoester.

  • Phenol: The substituents on the phenol ring will be present on the benzene portion of the coumarin. Electron-donating groups on the phenol facilitate the reaction, while electron-withdrawing groups can hinder it.[9] Highly activated phenols like resorcinol can react under milder conditions.[1][9]

  • β-Ketoester: The group attached to the carbonyl of the ketoester will be at the 4-position of the coumarin. For instance, using ethyl acetoacetate will result in a 4-methylcoumarin.

Q3: What are some "green" or environmentally friendly catalysts for the Pechmann reaction?

A3: Several environmentally benign catalysts have been developed for the Pechmann condensation to replace traditional corrosive mineral acids. These include:

  • Solid acid catalysts like Amberlyst-15, zeolites, and sulfated zirconia.[3][8][9]

  • Heterogeneous catalysts such as Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, which can be recovered and reused.[7]

  • Ionic liquids.[11] These catalysts often allow for solvent-free conditions, easier work-up, and are recyclable, aligning with the principles of green chemistry.

Data on Reaction Optimization

The following tables summarize quantitative data from various studies to aid in the optimization of your Pechmann condensation.

Table 1: Effect of Catalyst on Yield

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
No CatalystSolvent-free110240[7]
ZnOSolvent-free1105Traces[7]
Zn₀.₉₇₅Ti₀.₀₂₅OSolvent-free110-37[7]
Zn₀.₉₂₅Ti₀.₀₇₅OSolvent-free110388[6][7]
FeCl₃·6H₂OTolueneReflux16High[12][13]

Table 2: Effect of Temperature on Yield (Resorcinol and Ethyl Acetoacetate)

Temperature (°C)Yield (%)Reference
4020[4][5]
9061[6][7]
11095[4][5]
13080[6][7]
15055[4][5]

Table 3: Effect of Solvent on Yield (Phloroglucinol and Ethyl Acetoacetate with Zn₀.₉₂₅Ti₀.₀₇₅O catalyst)

SolventTemperature (°C)Time (h)Yield (%)Reference
Dichloromethane (DCM)40824[7]
Ethyl Acetate78816[7]
Water100541[6][7]
Ethanol78563[6][7]
Toluene11010No Reaction[6][7]
Dimethylformamide (DMF)15010No Reaction[6][7]
Solvent-free110388[6][7]

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation using a Solid Acid Catalyst under Solvent-Free Conditions

This protocol is based on the synthesis using Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles.[7][8]

  • Reactant Mixture: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).[7][8]

  • Reaction: Heat the mixture with constant stirring at the optimized temperature (e.g., 110°C) for the required time (e.g., 3 hours).[7][8]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[7][8]

  • Work-up: After completion, allow the reaction mixture to cool. Dissolve the mixture in ethyl acetate.[7][8]

  • Catalyst Separation: Separate the catalyst by centrifugation or filtration.[7][8]

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by recrystallization from ethanol.[7][8]

The experimental workflow is visualized below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Phenol, β-Ketoester, and Catalyst react1 Heat with Stirring (e.g., 110°C, 3h) prep1->react1 react2 Monitor by TLC react1->react2 workup1 Cool Reaction Mixture react2->workup1 workup2 Dissolve in Ethyl Acetate workup1->workup2 workup3 Separate Catalyst (Centrifugation/Filtration) workup2->workup3 workup4 Remove Solvent workup3->workup4 workup5 Recrystallize from Ethanol workup4->workup5

Caption: Experimental workflow for solid acid catalyzed Pechmann condensation.

Protocol 2: Procedure using a Lewis Acid Catalyst (e.g., Anhydrous AlCl₃) under Solvent-Free Conditions

This is a general procedure adapted from common practices for Lewis acid-catalyzed Pechmann condensations.[3]

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine the phenol (1.0 eq) and the β-ketoester (1.1 eq).

  • Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 10-20 mol%) to the mixture.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 100-140°C).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Troubleshooting

Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Fluorescent Probes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with coumarin-based fluorescent probes. This resource provides comprehensive troubleshooting guides and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with coumarin-based fluorescent probes. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and significantly improve the quantum yield of your probes for more sensitive and reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a user-friendly question-and-answer format.

Question 1: Why is the quantum yield of my coumarin probe unexpectedly low?

A diminished quantum yield in coumarin probes can be attributed to several factors, primarily revolving around the probe's molecular structure and its immediate environment. The most prevalent causes include:

  • Solvent Effects: The polarity and viscosity of the solvent are critical. For many coumarin derivatives, especially those with flexible amino groups, an increase in solvent polarity can lead to a significant decrease in quantum yield.[1][2][3] This is often due to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state, which is stabilized by polar solvents and provides a non-radiative decay pathway.[4]

  • Aggregation-Caused Quenching (ACQ): Coumarin derivatives, particularly those with planar structures, have a tendency to aggregate in solution. This self-quenching can lead to a substantial drop in quantum yield.[2][5][6][7]

  • Substituent Effects: The nature of chemical groups attached to the coumarin core is crucial. Generally, electron-donating groups at the 7-position enhance fluorescence, while electron-withdrawing groups can quench it.[2]

  • Probe Purity: Impurities from synthesis or degradation can absorb excitation light or directly quench the fluorescence of your probe.[2]

  • pH of the Solution: The fluorescence of many coumarin derivatives is sensitive to pH, which can alter the electronic structure and, consequently, the quantum yield.[2][8][9]

  • Presence of Quenchers: Dissolved oxygen, heavy metal ions, or other impurities in the solvent can act as fluorescence quenchers.[4]

TroubleshootingWorkflow start Low Quantum Yield Observed purity Check Probe Purity (e.g., NMR, Mass Spec) start->purity purify Purify Probe (e.g., Chromatography, Recrystallization) purity->purify Impurities Found solvent Solvent Screening (Vary Polarity & Viscosity) purity->solvent Probe is Pure purify->solvent concentration Concentration Study (Test for Aggregation) solvent->concentration remeasure Re-measure Quantum Yield ph_opt pH Optimization (Test a Range of Buffers) concentration->ph_opt deoxygenate Deoxygenate Solution (N2 or Ar Bubbling) ph_opt->deoxygenate deoxygenate->remeasure

Caption: The effect of solvent polarity on the decay pathways of a coumarin excited state.

Question 2: What is the Twisted Intramolecular Charge Transfer (TICT) state and how does it affect quantum yield?

The TICT state is a key concept in understanding the fluorescence of many coumarin dyes, particularly those with electron-donating groups like an amino group at the 7-position. [4]Upon excitation, an intramolecular charge transfer (ICT) occurs, making the molecule more polar. In polar solvents, this charge-separated state is stabilized, allowing for rotation around single bonds (e.g., the C-N bond of the amino group). [4]This twisting leads to a geometrically relaxed, non-planar "TICT" state. The TICT state provides an efficient non-radiative pathway for the excited molecule to return to the ground state, thus quenching fluorescence and lowering the quantum yield. [4]Structurally rigid coumarins that prevent this twisting motion tend to maintain high quantum yields even in polar solvents. [1] Question 3: How can I prevent Aggregation-Caused Quenching (ACQ)?

ACQ occurs when fluorophores form non-fluorescent aggregates. To mitigate this:

  • Work at lower concentrations: This is the simplest way to reduce aggregation. [2]* Introduce bulky groups: Modifying the coumarin structure with bulky substituents can sterically hinder the π-π stacking that leads to aggregation.

  • Use co-solvents or surfactants: As mentioned in the troubleshooting guide, these can help to solvate the probe molecules individually. [2]* Consider Aggregation-Induced Emission (AIE) probes: A newer class of fluorophores, including some coumarin derivatives, are designed to be non-emissive as monomers but become highly fluorescent upon aggregation. [10][11]This is due to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.

Data Presentation

Table 1: Effect of Solvent Polarity on the Fluorescence Quantum Yield (Φ) of a Representative 7-Aminocoumarin Derivative

SolventDielectric Constant (ε)Quantum Yield (Φ)
Dioxane2.2~0.90
Chloroform4.8~0.75
Ethyl Acetate6.0~0.60
Tetrahydrofuran (THF)7.6~0.50
Dichloromethane8.9~0.40
Acetonitrile37.5~0.10 [12]
Dimethyl Sulfoxide (DMSO)46.7~0.05 [12]
Water80.1<0.01 [12]
Data is illustrative and reflects general trends observed for 7-aminocoumarin dyes.

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The comparative method is the most common approach for determining the fluorescence quantum yield (ΦF) and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield. [13] Materials:

  • Spectroscopic grade solvents * Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Your coumarin-based probe

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a corrected emission channel

Methodology:

  • Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The concentrations should be chosen to yield absorbance values between approximately 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects. [13]2. Measure the absorbance spectra for each solution using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for each solution using the spectrofluorometer. Ensure the excitation wavelength is the same as that used for the absorbance measurements and that the excitation and emission slit widths are identical for all measurements. 4. Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the gradients (slopes) of the straight lines for both the test sample (GradX) and the standard (GradST).

  • Calculate the unknown quantum yield (ΦX) using the following equation: [13] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

dot

QY_Measurement prep Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) abs Measure Absorbance (at Excitation Wavelength) prep->abs fluor Measure Fluorescence (Integrated Intensity) abs->fluor plot Plot Intensity vs. Absorbance fluor->plot calc Calculate Gradients (Grad_X, Grad_ST) plot->calc qy Calculate Quantum Yield (Φ_X) calc->qy

Caption: Experimental workflow for relative quantum yield measurement.

Protocol 2: Assessing Aggregation-Caused Quenching (ACQ)

This protocol helps determine if aggregation is the cause of low quantum yield, particularly in aqueous solutions. [2] Materials:

  • Fluorometer

  • Your coumarin probe

  • A "good" solvent in which the probe is highly soluble and fluorescent (e.g., THF, DMSO)

  • A "poor" solvent in which the probe is likely to aggregate (e.g., water)

Methodology:

  • Prepare a stock solution of your probe in the "good" solvent at a concentration where it is fully dissolved.

  • Measure the initial fluorescence spectrum of this solution.

  • Titrate with the "poor" solvent: Gradually add increasing volume fractions of the "poor" solvent to the solution (e.g., increasing the water fraction from 0% to 90%).

  • Record the fluorescence spectrum after each addition.

  • Analyze the results: If the fluorescence intensity decreases significantly as the fraction of the poor solvent increases, it indicates that aggregation is causing quenching. Conversely, if the intensity increases, your probe may exhibit aggregation-induced emission (AIE) properties.

References

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 6-bromo-3-coumarincarboxylate

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the scale-up of the Knoevenagel condensation for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Q1: We are observing a significant drop in yield upon scaling up the synthesis of Ethyl 6-bromo-3-coumarincarboxylate from lab to pilot scale. What are the likely causes?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing of reactants and catalyst is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Poor Heat Transfer: The Knoevenagel condensation is often exothermic. Inadequate heat dissipation in large reactors can lead to an increase in reaction temperature, favoring the formation of by-products and degradation of the desired product.

  • Mass Transfer Limitations: As the reaction volume increases, the rate at which reactants come into contact can become a limiting factor, slowing down the reaction and potentially allowing for side reactions to become more prominent.

  • Catalyst Deactivation: The catalyst, often a weak base like piperidine or an amine, may be more susceptible to deactivation on a larger scale due to prolonged reaction times or impurities in the starting materials.

Troubleshooting Workflow for Low Yield:

Start Low Yield on Scale-Up Mixing Evaluate Mixing Efficiency Start->Mixing Heat_Transfer Assess Heat Transfer Start->Heat_Transfer Catalyst Investigate Catalyst Performance Start->Catalyst Purity Check Reactant Purity Start->Purity Solution1 Optimize Stirrer Design and Speed Mixing->Solution1 Solution2 Improve Reactor Cooling/Heating System Heat_Transfer->Solution2 Solution3 Consider a Different Catalyst or Higher Loading Catalyst->Solution3 Solution4 Purify Starting Materials Purity->Solution4

Caption: Troubleshooting workflow for addressing low yield in scale-up synthesis.

Q2: We are observing the formation of significant impurities during the large-scale synthesis. How can we identify and minimize them?

A2: By-product formation is a common issue in the Knoevenagel condensation. Potential impurities in the synthesis of Ethyl 6-bromo-3-coumarincarboxylate include:

  • Unreacted Starting Materials: 5-bromosalicylaldehyde and diethyl malonate.

  • Michael Adducts: Formed by the addition of a second molecule of diethyl malonate to the product.

  • Self-Condensation Products: Of 5-bromosalicylaldehyde.

Strategies for Minimizing Impurities:

  • Control Reactant Stoichiometry: A slight excess of diethyl malonate can help to drive the reaction to completion and minimize unreacted 5-bromosalicylaldehyde.

  • Slow Addition of Reactants: Adding one reactant slowly to the reaction mixture can help to maintain a low concentration of that reactant, minimizing self-condensation and Michael addition.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.

  • Choice of Catalyst: The basicity of the catalyst is crucial. A base that is too strong can promote side reactions.

Q3: The purification of Ethyl 6-bromo-3-coumarincarboxylate is proving difficult at a larger scale. What are the recommended methods?

A3: Large-scale purification requires methods that are both effective and scalable.

  • Crystallization: This is often the most practical method for large-scale purification. A systematic solvent screening should be performed to identify a solvent system that provides good recovery and high purity.

  • Filtration and Washing: Efficient filtration and thorough washing of the filter cake are critical to remove residual solvents and soluble impurities.

  • Recrystallization: If the initial purity is not sufficient, a second crystallization step may be necessary.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative Data)

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (100kg)
Reactant
5-bromosalicylaldehyde10.0 g1.0 kg100 kg
Diethyl malonate8.0 g (1.1 eq)0.8 kg (1.1 eq)80 kg (1.1 eq)
Catalyst
Piperidine0.5 mL50 mL5 L
Solvent
Ethanol100 mL10 L1000 L
Reaction Conditions
Temperature78°C (reflux)75-80°C75-80°C (jacketed reactor)
Time4 hours6-8 hours8-12 hours
Yield & Purity
Isolated Yield85%75%70%
Purity (HPLC)>99%98%97%

Note: This data is illustrative and will vary depending on the specific equipment and process parameters used.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Ethyl 6-bromo-3-coumarincarboxylate

Materials:

  • 5-bromosalicylaldehyde (10.0 g, 49.7 mmol)

  • Diethyl malonate (8.0 g, 49.9 mmol, 1.1 eq)

  • Piperidine (0.5 mL)

  • Ethanol (100 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde, diethyl malonate, and ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Protocol 2: Pilot-Scale Synthesis of Ethyl 6-bromo-3-coumarincarboxylate

Materials:

  • 5-bromosalicylaldehyde (1.0 kg, 4.97 mol)

  • Diethyl malonate (0.8 kg, 4.99 mol, 1.1 eq)

  • Piperidine (50 mL)

  • Ethanol (10 L)

Procedure:

  • Charge a 20 L jacketed glass reactor with 5-bromosalicylaldehyde, diethyl malonate, and ethanol.

  • Start the agitator and ensure a homogenous mixture.

  • Slowly add piperidine to the reactor over 15 minutes.

  • Heat the reactor contents to 75-80°C using the jacket.

  • Maintain the temperature and stir for 6-8 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the reactor contents to 20-25°C.

  • The product will crystallize out. Filter the slurry using a Nutsche filter.

  • Wash the filter cake with cold ethanol (2 x 2 L).

  • Dry the product under vacuum at 50°C.

Visualizations

cluster_reactants Reactants cluster_reaction Knoevenagel Condensation cluster_product Product & Purification A 5-bromosalicylaldehyde C Piperidine (catalyst) Ethanol (solvent) Heat A->C B Diethyl malonate B->C D Crude Ethyl 6-bromo-3-coumarincarboxylate C->D E Crystallization Filtration Drying D->E F Pure Product E->F

Caption: Experimental workflow for the synthesis of Ethyl 6-bromo-3-coumarincarboxylate.

Troubleshooting

Technical Support Center: Ethyl 6-bromo-3-coumarincarboxylate Photodegradation Prevention

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photodegradation of Ethyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photodegradation of Ethyl 6-bromo-3-coumarincarboxylate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for Ethyl 6-bromo-3-coumarincarboxylate?

A1: Photodegradation is the alteration of a molecule's chemical structure due to the absorption of light, particularly UV and visible radiation. For a photosensitive compound like Ethyl 6-bromo-3-coumarincarboxylate, this can lead to a loss of biological activity, the formation of unknown impurities, and inconsistent experimental results. The coumarin scaffold, especially with certain substituents, is known to be susceptible to photodegradation.

Q2: What are the initial signs of photodegradation in my samples?

A2: Signs of photodegradation can include:

  • Visual Changes: A noticeable change in the color or clarity of a solution.

  • Chromatographic Changes: The appearance of new peaks or a decrease in the main compound peak in HPLC or LC-MS analysis.

  • Inconsistent Results: Variability in data between identical experiments conducted at different times or under different lighting conditions.

Q3: Which light sources pose the greatest risk?

A3: The most damaging light sources are those that emit high-intensity ultraviolet (UV) and short-wavelength visible light. It is crucial to minimize exposure to:

  • Direct sunlight

  • UV lamps (e.g., in biosafety cabinets)

  • Prolonged exposure to intense laboratory overhead lighting.

Q4: How should I store Ethyl 6-bromo-3-coumarincarboxylate and its solutions?

A4: To ensure stability, follow these storage guidelines:

  • Solid Compound: Store in a tightly sealed, amber glass vial in a cool, dark, and dry place.[1]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials or wrap clear vials in aluminum foil and store them at a low temperature (e.g., 4°C or -20°C for longer-term storage), protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Ethyl 6-bromo-3-coumarincarboxylate.

Problem Potential Cause Suggested Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). Photodegradation during sample preparation or analysis. - Work under subdued lighting (e.g., use a bench with overhead lights turned off).- Use amber HPLC vials or protect vials from light before and during analysis.- Minimize the time the sample is on the autosampler.
Appearance of unknown peaks in chromatograms over time. Formation of photodegradation byproducts. - Immediately analyze freshly prepared solutions to establish a baseline chromatogram.- If new peaks appear, compare them to a sample that has been intentionally exposed to light to confirm they are degradation products.- Follow all light protection protocols strictly.
Loss of biological activity in assays. Degradation of the active compound. - Prepare all dilutions and experimental setups under low-light conditions.- Use opaque or amber-colored microplates, or wrap standard plates in aluminum foil.- Include a "dark" control (a sample handled entirely in the dark) to compare activity.
Solution changes color. Significant degradation of the compound. - Discard the discolored solution.- Prepare a fresh solution, ensuring minimal light exposure during weighing and dissolution.- Consider using a solvent that has been deoxygenated, as dissolved oxygen can sometimes participate in photodegradation pathways.

Experimental Protocols

Protocol 1: General Handling of Ethyl 6-bromo-3-coumarincarboxylate
  • Environment: Conduct all manipulations in a dimly lit area. Avoid working near windows or under direct, intense overhead lighting. The use of red or amber lighting can be beneficial.

  • Containers: Use amber glass vials or opaque tubes for storing both the solid compound and its solutions.[2] If unavailable, wrap clear containers securely in aluminum foil.

  • Solution Preparation:

    • Weigh the solid compound in a low-light environment.

    • Dissolve the compound in the desired solvent, protected from light.

    • Prepare solutions as fresh as possible before use. If storing, do so in sealed, light-protected containers at a low temperature.

  • Experimental Procedures:

    • When performing reactions or assays, cover flasks, beakers, and microplates with aluminum foil or use amber-colored labware.

    • For procedures requiring light exposure (e.g., fluorescence measurements), minimize the exposure time and intensity to the absolute minimum required for data acquisition.

Protocol 2: Photostability Testing of Ethyl 6-bromo-3-coumarincarboxylate

This protocol is adapted from ICH Q1B guidelines for photostability testing.[1][3][4][5]

  • Sample Preparation:

    • Prepare a solution of Ethyl 6-bromo-3-coumarincarboxylate in a suitable solvent (e.g., acetonitrile, methanol, or the solvent used in your experiment) at a known concentration.

    • Divide the solution into three sets of transparent, chemically inert containers (e.g., quartz cuvettes).

  • Controls:

    • Dark Control: Wrap one set of containers completely in aluminum foil. These samples will be exposed to the same temperature conditions but not to light.

    • Light-Exposed Sample: The second set will be exposed to the light source.

    • Reference Standard (Optional): A third set containing a compound with known photostability can be used for comparison.

  • Light Exposure:

    • Place the "Dark Control" and "Light-Exposed Sample" sets in a photostability chamber.

    • Expose the samples to a light source that provides a combination of visible and UVA light. According to ICH guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from each set of samples.

    • Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV.

    • Monitor for a decrease in the peak area of Ethyl 6-bromo-3-coumarincarboxylate and the appearance of any new peaks, which would indicate degradation products.

  • Data Evaluation:

    • Compare the results from the light-exposed samples to those of the dark controls to differentiate between photodegradation and thermal degradation.

    • Calculate the percentage of degradation over time.

Data Presentation

Table 1: Hypothetical Photodegradation Data for Ethyl 6-bromo-3-coumarincarboxylate

Exposure Time (hours)Remaining Compound (%) - Light ExposedRemaining Compound (%) - Dark Control
0100100
295.399.8
490.199.7
882.599.5
1275.299.4
2458.999.2

Note: This data is for illustrative purposes only.

Visualizations

Experimental Workflow for Preventing Photodegradation

G Workflow for Handling Photosensitive Ethyl 6-bromo-3-coumarincarboxylate storage Store Solid in Dark & Cool Conditions weighing Weigh in Dim Light storage->weighing Retrieve dissolution Dissolve in Solvent (Light Protected) weighing->dissolution Transfer reaction Perform Experiment in Light-Protected Vessel dissolution->reaction Use Freshly Prepared Solution analysis_prep Prepare Samples for Analysis (Amber Vials) reaction->analysis_prep Take Aliquots hplc HPLC/LC-MS Analysis analysis_prep->hplc data Data Interpretation hplc->data

Caption: Workflow for handling photosensitive compounds.

Troubleshooting Logic for Inconsistent Results

G Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_light Review Light Protection Measures start->check_light check_freshness Was the solution freshly prepared? check_light->check_freshness Yes implement_light_protection Implement Strict Light Protection: - Dim lighting - Amber vials/foil wrap check_light->implement_light_protection No prepare_fresh Prepare Fresh Solution Immediately Before Use check_freshness->prepare_fresh No dark_control Include a 'Dark Control' Sample check_freshness->dark_control Yes rerun Re-run Experiment implement_light_protection->rerun prepare_fresh->rerun rerun->start If still inconsistent compare Compare Results dark_control->compare photodegradation_confirmed Photodegradation Confirmed as a Cause compare->photodegradation_confirmed Significant Difference other_issue Investigate Other Experimental Variables (e.g., temperature, reagent stability) compare->other_issue No Significant Difference

References

Optimization

Technical Support Center: Recrystallization of Ethyl 6-bromo-3-coumarincarboxylate

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of Ethyl 6-bromo-3-coumarincarbox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of Ethyl 6-bromo-3-coumarincarboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying Ethyl 6-bromo-3-coumarincarboxylate?

A1: Recrystallization is a purification technique for solid organic compounds.[1][2] The principle is based on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][3] As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Q2: How do I select an appropriate solvent for recrystallizing Ethyl 6-bromo-3-coumarincarboxylate?

A2: The ideal solvent should dissolve the coumarin derivative when hot but not at room temperature.[1][3] A general rule of thumb is "like dissolves like," suggesting that solvents with similar functional groups to the compound might be good candidates.[4][5] Since Ethyl 6-bromo-3-coumarincarboxylate is an ester, solvents like ethyl acetate could be a starting point.[4][5] The selection process is largely empirical.[6] Small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, toluene, hexane, or mixtures) are recommended to find the optimal one.[1][2] The solvent should also be volatile for easy removal after filtration and chemically inert towards the compound.[3][7]

Q3: Can I use a mixed solvent system? If so, how does it work?

A3: Yes, a mixed solvent system (or solvent pair) is often used when a single solvent is not ideal. This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[7] The compound is first dissolved in a minimum amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5] Common mixtures include ethanol/water, hexane/ethyl acetate, or toluene/petroleum ether.[5][8]

Q4: My final product is still colored. How can I remove colored impurities?

A4: If the hot solution is colored by impurities, you can often remove them by adding a small amount of activated charcoal. The colored impurities adsorb onto the surface of the charcoal. After a brief heating period, the charcoal is removed by hot gravity filtration before the solution is cooled to induce crystallization. Be aware that using too much charcoal can also remove some of your desired product, reducing the overall yield.

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid.[9] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure, causing a significant melting point depression.[9] To prevent this, you can try reheating the solution and adding more solvent.[9][10] Allowing the solution to cool more slowly can also favor crystal formation over oiling out.[10] Using a different solvent or solvent system may be necessary if the problem persists.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the recrystallization of Ethyl 6-bromo-3-coumarincarboxylate.

Issue 1: No Crystals Form Upon Cooling
  • Possible Cause: The solution is not saturated, likely because too much solvent was used.[2][10]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches can provide a surface for crystal nucleation.[2][10]

    • Seed Crystals: If available, add a tiny crystal of pure Ethyl 6-bromo-3-coumarincarboxylate to the solution to act as a template for crystal growth.[2][10]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow the more concentrated solution to cool again.[9][10] Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.

    • Further Cooling: If crystals still do not form at room temperature, cool the flask in an ice-water bath.[10]

Issue 2: The Product "Oils Out" Instead of Crystallizing
  • Possible Cause: The melting point of the solute is below the temperature of the solution, or the compound is very impure.[9]

  • Solution:

    • Reheat and Add Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the "good" solvent) and allow it to cool again, perhaps more slowly.[9][10]

    • Lower the Solution Temperature: Choose a solvent with a lower boiling point.

    • Slow Down Cooling: Insulate the flask to ensure very slow cooling, which can favor the formation of crystals over oil.[10]

Issue 3: Crystal Yield is Very Low
  • Possible Cause: Several factors can contribute to a low recovery rate.

  • Solution:

    • Check Solvent Amount: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor even after cooling.[2][9] If the filtrate has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[9]

    • Ensure Complete Dissolution at Boiling: Make sure you are using the minimum amount of boiling solvent to dissolve the crude product.[2] Dissolving the solid below the boiling point requires more solvent, which will reduce the yield.[2]

    • Avoid Premature Crystallization: If the product crystallizes during a hot filtration step, some of it will be lost. To prevent this, use a slight excess of solvent and keep the filtration apparatus hot.

    • Proper Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of the pure crystals.[2]

Issue 4: Crystals Form Too Quickly
  • Possible Cause: The solution is too concentrated or cools too rapidly.

  • Solution:

    • Slow Down Cooling: Rapid crystallization can trap impurities within the crystal lattice.[9] An ideal crystallization should see crystals forming over a period of about 20 minutes.[9] Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[9]

    • Add More Solvent: If the solid crashes out of solution immediately upon removal from heat, you may have used too little solvent.[9] Reheat the mixture, add a small amount of additional hot solvent to fully redissolve the compound, and then cool slowly.[9]

Data Presentation

While specific quantitative data for the recrystallization of Ethyl 6-bromo-3-coumarincarboxylate is not widely published, the following table provides properties of common solvents that can be used for initial screening tests.

SolventBoiling Point (°C)PolarityNotes on Use for Coumarins/Esters
Ethanol 78PolarA common and effective solvent for many organic compounds. Often used in a solvent pair with water.[5]
Ethyl Acetate 77IntermediateA good starting choice for esters due to structural similarity ("like dissolves like").[4][5]
Toluene 111NonpolarCan be effective for less polar compounds; often used in a solvent pair with a nonpolar solvent like hexane or petroleum ether.[8]
Hexane 69NonpolarOften used as the "bad" solvent or "anti-solvent" in a mixed-solvent system with a more polar solvent.[5]
Water 100Very PolarGenerally, organic compounds have low solubility in water, but it can be an excellent and pure recrystallization solvent for polar compounds.[5]
Acetone 56PolarA powerful solvent, but its low boiling point can sometimes make it less ideal for achieving a large solubility difference with temperature.

Recovery rates in recrystallization are rarely 100% as the compound will have some solubility in the cold solvent. A typical recovery might be in the range of 80-95%, but this is highly dependent on the specific compound, solvent, and technique.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a series of test tubes, add ~20-30 mg of crude Ethyl 6-bromo-3-coumarincarboxylate to about 0.5 mL of a candidate solvent.

    • If it dissolves at room temperature, the solvent is unsuitable.[3]

    • If it does not dissolve, heat the test tube gently. If it dissolves when hot but reappears upon cooling, it is a good candidate solvent.[3]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, along with a boiling stick or magnetic stir bar. Heat the mixture to boiling with stirring.[11]

  • Achieve Saturation: Continue adding the hot solvent dropwise until the compound just dissolves completely.[11]

  • (Optional) Hot Filtration: If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[11]

  • Washing: Break the vacuum and wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[11]

  • Drying: Keep the vacuum on to pull air through the crystals to help them dry. Transfer the crystals to a watch glass to air dry completely.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_finishing Finishing start Start with Crude Product solvent_selection Select Potential Solvent(s) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) Remove insoluble impurities dissolution->hot_filtration cooling Slow Cooling to Induce Crystallization hot_filtration->cooling crystal_collection Collect Crystals by Vacuum Filtration cooling->crystal_collection washing Wash Crystals with Cold Solvent crystal_collection->washing drying Dry the Pure Crystals washing->drying end Pure Ethyl 6-bromo-3-coumarincarboxylate drying->end

Caption: General workflow for the recrystallization process.

Troubleshooting_Recrystallization cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product Separates as an Oil start->oiling_out low_yield Low Yield of Crystals start->low_yield colored_product Product is Colored start->colored_product no_crystals_sol Induce Crystallization - Scratch flask interior - Add a seed crystal - Cool further in an ice bath Concentrate Solution - Boil off some solvent - Re-cool no_crystals->no_crystals_sol oiling_out_sol Re-dissolve and Modify - Add more solvent - Reheat to dissolve oil - Cool more slowly Change Solvent System - Choose a different solvent - Use a different solvent pair oiling_out->oiling_out_sol low_yield_sol Check Mother Liquor - Test for dissolved product - Concentrate and re-cool Optimize Technique - Use minimum hot solvent - Ensure slow cooling - Wash with ice-cold solvent low_yield->low_yield_sol colored_product_sol Remove Colored Impurities - Add activated charcoal - Perform hot filtration colored_product->colored_product_sol

Caption: Decision tree for troubleshooting common recrystallization problems.

Solvent_Selection_Logic cluster_criteria Key Solvent Properties cluster_decision Decision Process start Goal: Find a Suitable Recrystallization Solvent test_rt Soluble at Room Temp? start->test_rt solubility High solubility of compound at high temperature insolubility Low solubility of compound at room temperature impurities Impurities are either very soluble or insoluble volatility Volatile enough to be easily removed inertness Chemically inert to the compound test_hot Soluble when Hot? test_rt->test_hot No result_bad Unsuitable Solvent test_rt->result_bad Yes result_good Good Solvent Candidate test_hot->result_good Yes test_hot->result_bad No result_good->solubility result_good->insolubility result_good->impurities result_good->volatility result_good->inertness

Caption: Logical workflow for selecting an appropriate recrystallization solvent.

References

Troubleshooting

Technical Support Center: Side Reactions of Bromine Substituents in Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when workin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when working with brominated coumarin derivatives. The following information is intended to help you diagnose and resolve issues in your experiments, leading to improved yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the bromine substituent on a coumarin ring?

A1: The primary side reactions involving the bromine substituent on a coumarin derivative are:

  • Debromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom. This is a very common side reaction, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by a nucleophile present in the reaction mixture. The coumarin ring's reactivity towards SNAr is enhanced by electron-withdrawing groups.

  • Photodegradation: Brominated coumarins can be sensitive to light, leading to decomposition. The position of the bromine atom can influence the photostability of the molecule.

  • Hydrolysis of the Lactone Ring: While not a direct reaction of the bromine substituent, the overall stability of the brominated coumarin can be compromised by the hydrolysis of the lactone ring, especially under basic (high pH) conditions.[1]

Q2: My Suzuki-Miyaura coupling reaction with a bromocoumarin is giving a significant amount of the debrominated coumarin. What is causing this?

A2: Debromination is a well-known side reaction in palladium-catalyzed cross-coupling.[2] It occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[2] Several factors can promote the formation of this Pd-H intermediate and thus increase the rate of debromination:

  • Choice of Base and Solvent: Strong bases, particularly when paired with protic solvents (like water or ethanol), can generate hydride species that lead to debromination.[2]

  • Catalyst and Ligand System: The electronic and steric properties of the ligand on the palladium catalyst are crucial. Some ligands may not sufficiently stabilize the catalyst, making side reactions more likely.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of debromination, which often has a higher activation energy than the desired coupling reaction.[2]

  • Presence of Water: Trace amounts of water can serve as a hydrogen source for the hydrodehalogenation process.[3]

Q3: How does the position of the bromine atom on the coumarin scaffold affect its stability?

A3: The position of the bromine atom can significantly impact the molecule's photostability. For instance, in certain 3-cinnamoylcoumarin derivatives, bromination on the coumarin ring itself did not markedly alter the photochemical properties compared to the non-brominated version. However, when bromine was attached to a different phenyl ring within the same molecule, it resulted in decreased photostability.

Q4: What are the ideal storage conditions for brominated coumarin solutions to prevent degradation?

A4: To minimize degradation, brominated coumarin solutions should be stored in a cool, dark place. Using amber vials or wrapping containers in aluminum foil is recommended to protect them from light. For long-term storage, refrigeration at 2-8 °C is advisable. It is also critical to ensure the coumarin derivative is stable in the chosen solvent for the intended storage duration.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Debromination in Suzuki-Miyaura Coupling

This guide provides a systematic approach to minimizing the formation of the debrominated side product in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Workflow

start Low Yield & High Debromination reagents Check Reagent & Solvent Quality start->reagents reagents->start Impure reagents/ solvents found conditions Optimize Reaction Conditions reagents->conditions Reagents are pure & anhydrous catalyst Screen Catalyst & Ligand conditions->catalyst base Evaluate Base catalyst->base No improvement success Successful Coupling catalyst->success Debromination minimized temp Lower Reaction Temperature base->temp No improvement base->success Debromination minimized temp->catalyst Still significant debromination temp->success Debromination minimized

Caption: A flowchart for troubleshooting debromination in Suzuki coupling.

Detailed Steps:

  • Assess Reagents and Solvents:

    • Problem: The presence of water or other protic impurities can be a source of hydride for the competing debromination pathway.

    • Solution: Use anhydrous and degassed solvents. Ensure the purity of your bromocoumarin, boronic acid, and base.

  • Optimize the Base:

    • Problem: Strong bases can promote debromination.

    • Solution: Switch to a milder base. For instance, if you are using sodium carbonate, consider trying potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective for sterically hindered substrates.[4] In some cases, potassium fluoride (KF) can be used, though it may lead to slower reaction rates.[5]

  • Screen Catalysts and Ligands:

    • Problem: The choice of palladium catalyst and ligand significantly influences the relative rates of the desired coupling and the side reactions.

    • Solution: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands. Bulky, electron-rich phosphine ligands can often improve selectivity and accelerate the desired oxidative addition.[4][6]

  • Adjust the Reaction Temperature:

    • Problem: High temperatures can favor the debromination side reaction.[2]

    • Solution: Attempt the reaction at a lower temperature. Even a modest reduction in temperature can sometimes significantly decrease the amount of the debrominated byproduct.

Quantitative Data on Debromination

Catalyst SystemBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1006530[4]
Pd(OAc)₂ + SPhosK₃PO₄Dioxane8085<5[4]
Pd(dppf)Cl₂Cs₂CO₃DMF907815[4]

Note: These are representative values and actual results will vary depending on the specific bromocoumarin and boronic acid used.

Issue 2: Product Degradation (Color Change, Multiple Spots on TLC)

This guide addresses general stability issues of brominated coumarins in solution.

Potential Degradation Pathways

start Brominated Coumarin photo Photodegradation Products start->photo Light (UV/Visible) hydrolysis Hydrolysis Products start->hydrolysis H₂O, OH⁻ (Basic pH)

Caption: Key degradation pathways for brominated coumarins.

Troubleshooting Steps:

  • Evaluate Photostability:

    • Problem: A solution of your brominated coumarin changes color or shows signs of degradation upon exposure to ambient light.

    • Solution: Protect your reaction and solutions from light by using amber glassware or wrapping flasks in aluminum foil.

  • Assess pH Stability:

    • Problem: You observe degradation during reactions run under basic conditions or during a basic aqueous workup.

    • Solution: The lactone ring of the coumarin is susceptible to hydrolysis under basic conditions.[1] If possible, perform reactions under neutral or slightly acidic conditions. If a basic workup is necessary, minimize the exposure time and use milder bases.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromocoumarin with Minimized Debromination

This protocol is a starting point for optimizing the Suzuki-Miyaura coupling of bromocoumarins to reduce the incidence of debromination.

Materials:

  • Bromocoumarin derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromocoumarin, arylboronic acid, and base.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent via cannula.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Evaluating the pH Stability of a Brominated Coumarin

This protocol allows for the assessment of a brominated coumarin's stability at different pH values.

Materials:

  • Brominated coumarin stock solution

  • Buffer solutions at various pH values (e.g., pH 4, 7, and 9)

  • HPLC system

Procedure:

  • Prepare a series of solutions by diluting the brominated coumarin stock solution into each of the prepared buffers to the final desired concentration.

  • Incubate the solutions at a constant temperature (e.g., room temperature or 37 °C), ensuring they are protected from light.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution at different pH values.

  • Analyze the aliquots by HPLC to quantify the percentage of the parent brominated coumarin remaining.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the pH-dependent degradation kinetics.

Signaling Pathways and Mechanisms

Suzuki-Miyaura Catalytic Cycle and Competing Debromination Pathway

pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Br) pd0->ox_add ar_pd_br Ar-Pd(II)(Br)L₂ ox_add->ar_pd_br transmetal Transmetalation (Ar'B(OH)₂) ar_pd_br->transmetal pd_h Pd-H Species ar_pd_br->pd_h Reaction with H⁻ source (e.g., H₂O, base) ar_pd_ar Ar-Pd(II)(Ar')L₂ transmetal->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim product Ar-Ar' (Coupled Product) red_elim->product product->pd0 Regenerates Catalyst red_elim_h Reductive Elimination pd_h->red_elim_h debrom_product Ar-H (Debrominated Product) red_elim_h->debrom_product debrom_product->pd0 Regenerates Catalyst

Caption: The desired Suzuki cycle and the competing debromination pathway.[2]

References

Optimization

"optimizing solvent systems for reactions involving Ethyl 6-bromo-3-coumarincarboxylate"

Welcome to the technical support center for Ethyl 6-bromo-3-coumarincarboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 6-bromo-3-coumarincarboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with Ethyl 6-bromo-3-coumarincarboxylate?

A1: Ethyl 6-bromo-3-coumarincarboxylate is a versatile intermediate. The most common reactions involve modifications at the 6-bromo position and the 3-ester group. These include:

  • Palladium-catalyzed cross-coupling reactions: The bromo group at the 6-position is suitable for Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The bromo group can be displaced by various nucleophiles, particularly when the aromatic ring is activated.

  • Hydrolysis of the ester: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further derivatization, such as amide bond formation.

  • Knoevenagel Condensation: While this compound is typically the product of a Knoevenagel condensation, the coumarin core can sometimes participate in further reactions.

Q2: I am having trouble with a Suzuki coupling reaction using Ethyl 6-bromo-3-coumarincarboxylate. What are some common reasons for failure?

A2: Difficulty with Suzuki and other palladium-catalyzed cross-coupling reactions is a known issue with this substrate. One study reported negligible yields under standard Heck and Suzuki conditions.[1] Potential reasons for failure and troubleshooting steps are addressed in detail in the "Troubleshooting Guide: Suzuki Coupling Reactions" section below.

Q3: What solvents are recommended for reactions with Ethyl 6-bromo-3-coumarincarboxylate?

A3: The choice of solvent is critical and depends on the specific reaction. A summary of suitable solvents is provided in the "Solvent Properties and Solubility Profile" table. Generally, polar aprotic solvents like DMF, dioxane, and THF are used for cross-coupling reactions. For purification, recrystallization from solvent mixtures like aqueous ethanol or aqueous acetic acid may be effective.

Q4: How can I purify Ethyl 6-bromo-3-coumarincarboxylate after a reaction?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a common mobile phase is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Knoevenagel Condensation for Synthesis

Problem: Low or no yield of Ethyl 6-bromo-3-coumarincarboxylate.

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst. Consider screening different catalysts such as piperidine, L-proline, or a Lewis acid.
Incorrect Solvent The solvent can significantly influence the reaction rate and yield. Ethanol is a commonly used and effective solvent for this reaction.
Suboptimal Temperature The reaction may require heating. An optimal temperature of around 80°C has been reported for similar syntheses.
Poor Quality Reactants Ensure the purity of the starting materials (e.g., 5-bromosalicylaldehyde and diethyl malonate).
Troubleshooting Guide: Suzuki Coupling Reactions

Problem: Negligible yield of the desired coupled product.

Potential Cause Suggested Solution
Inherent Low Reactivity As noted in the literature, Ethyl 6-bromo-3-coumarincarboxylate can be a challenging substrate for palladium-catalyzed cross-coupling reactions.[1] Consider alternative synthetic routes if optimization fails.
Catalyst Deactivation Ensure strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen). Use a fresh, high-quality palladium catalyst and ligand.
Incorrect Base The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base's strength and solubility can impact the reaction.
Poor Solvent Choice A mixture of a nonpolar solvent (e.g., dioxane, toluene) and a polar aprotic solvent (e.g., DMF) or water is often effective. Aqueous THF is another option.
Ligand Incompatibility The choice of phosphine ligand is critical. For challenging substrates, consider using bulky, electron-rich ligands like XPhos or SPhos.

Data Presentation

Solvent Properties and Solubility Profile
Solvent Type Qualitative Solubility of Ethyl 6-bromo-3-coumarincarboxylate Commonly Used For
Dimethylformamide (DMF)Polar AproticSolubleSuzuki and Heck Coupling, Nucleophilic Substitution
DioxaneNonpolar EtherSolubleSuzuki Coupling
Tetrahydrofuran (THF)Polar EtherSolubleSuzuki Coupling (often with water)
EthanolPolar ProticSparingly soluble at room temp, more soluble when heatedKnoevenagel Condensation, Recrystallization
Ethyl AcetatePolar AproticSolubleExtraction, Column Chromatography
Dichloromethane (DCM)Nonpolar HalogenatedSolubleExtraction, Column Chromatography
TolueneNonpolar AromaticSparingly SolubleSuzuki Coupling
WaterPolar ProticInsolubleAqueous workup, component of mixed solvent systems

Experimental Protocols

Optimized Knoevenagel Condensation for Coumarin-3-Carboxylate Synthesis

This protocol is adapted from a procedure for a similar substrate and may require optimization for Ethyl 6-bromo-3-coumarincarboxylate.

Materials:

  • 5-bromosalicylaldehyde

  • Diethyl malonate

  • L-proline (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1 equivalent) and diethyl malonate (1.05 equivalents) in ethanol.

  • Add L-proline (10 mol%) to the mixture.

  • Stir the reaction mixture at 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may crystallize upon cooling or after the addition of a co-solvent like diethyl ether.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum.

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Reactants 5-bromosalicylaldehyde + Diethyl malonate ReactionMixture Combine Reactants, Catalyst & Solvent Reactants->ReactionMixture Catalyst L-proline Catalyst->ReactionMixture Solvent Ethanol Solvent->ReactionMixture Heating Heat to 80°C ReactionMixture->Heating Cooling Cool to RT Heating->Cooling Monitor by TLC Concentration Reduce Solvent Cooling->Concentration Crystallization Crystallize Product Concentration->Crystallization Filtration Filter & Wash Crystallization->Filtration Product Ethyl 6-bromo-3- coumarincarboxylate Filtration->Product

Caption: Workflow for the Knoevenagel condensation synthesis.

Suzuki_Coupling_Troubleshooting cluster_check1 Initial Checks cluster_optimization Optimization Steps cluster_conclusion Final Assessment Start Suzuki Coupling Fails (Low/No Yield) CheckReagents Reagents Quality? (Aryl Boronic Acid, Base) Start->CheckReagents CheckCatalyst Catalyst/Ligand Active? (Fresh, Handled under Inert Atm.) Start->CheckCatalyst CheckConditions Anaerobic Conditions? (Degassed Solvent) Start->CheckConditions ChangeSolvent Modify Solvent System (e.g., Dioxane/H2O, THF/H2O, DMF) CheckReagents->ChangeSolvent If OK CheckCatalyst->ChangeSolvent If OK CheckConditions->ChangeSolvent If OK ChangeBase Screen Different Bases (K2CO3, K3PO4, Cs2CO3) ChangeSolvent->ChangeBase ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) ChangeBase->ChangeLigand ChangeTemp Adjust Temperature ChangeLigand->ChangeTemp Success Reaction Successful ChangeTemp->Success If improved Alternative Consider Alternative Route (Substrate has known low reactivity) ChangeTemp->Alternative If still fails

Caption: Troubleshooting logic for failed Suzuki coupling reactions.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of Ethyl 6-bromo-3-coumarincarboxylate and Other Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of various coumarin derivatives, with a focus on understanding the potential activit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various coumarin derivatives, with a focus on understanding the potential activity of Ethyl 6-bromo-3-coumarincarboxylate. While direct experimental data on the biological activity of Ethyl 6-bromo-3-coumarincarboxylate is limited in the currently available scientific literature, this guide synthesizes data from structurally related coumarins to provide an informed perspective on its potential therapeutic applications. The comparison is primarily based on anticancer and antimicrobial activities, two of the most extensively studied properties of the coumarin scaffold.

Overview of Coumarin Biological Activities

Coumarins are a large class of benzopyrone compounds of natural and synthetic origin, well-regarded for their broad spectrum of pharmacological activities.[1] These activities include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The biological effects of coumarin derivatives are highly dependent on the type and position of substituents on the coumarin ring. For instance, the presence of a hydroxyl group at position 4 is a key feature for anticoagulant activity, a property not inherent to the parent coumarin molecule.[1]

Anticancer Activity: A Comparative Perspective

Numerous studies have highlighted the potential of coumarin derivatives as anticancer agents.[4][5][6] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

The following table summarizes the in vitro anticancer activity (IC50 values) of various coumarin derivatives against different cancer cell lines, providing a basis for comparison.

Table 1: Anticancer Activity (IC50 in µM) of Selected Coumarin Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ethyl 6-bromo-3-coumarincarboxylate Data Not Available N/A
4-fluoro and 2,5-difluoro benzamide derivatives of coumarin-3-carboxamideHepG2 (Liver Cancer)2.62–4.85
HeLa (Cervical Cancer)0.39–0.75
Coumarin-triazole hybrid (18c)MCF7 (Breast Cancer)2.66
Coumarin-pyrazole hybrid (35)HepG2 (Liver Cancer)2.96 ± 0.25
SMMC-7721 (Liver Cancer)2.08 ± 0.32
6-Bromo-3-(4,5-diacetyloxyphenyl)-4-methyl-chromen-2-oneLipid Peroxidation Inhibition37.1
Doxorubicin (Reference Drug)HeLa (Cervical Cancer)Comparable to active coumarins

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Antimicrobial Activity: A Comparative Perspective

Coumarin derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[2] The structural features influencing this activity are varied, but substitutions at the C-3 and C-6 positions have been shown to play a role. While specific minimum inhibitory concentration (MIC) data for Ethyl 6-bromo-3-coumarincarboxylate is not available, it is suggested to have potential antimicrobial properties. The bromine substituent, in particular, has been associated with enhanced antimicrobial activity in other coumarin analogs.

The table below presents the antimicrobial activity (MIC values) of different coumarin derivatives against various microbial strains.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Coumarin Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Ethyl 6-bromo-3-coumarincarboxylate Data Not Available N/A
Coumarin-3-carboxylic acidBacillus cereus32
Coumarin-3-carboxamides (general)Gram-positive & Gram-negative bacteriaLittle to no activity
Penicillin G (Reference Drug)Bacillus cereus< 32

Note: The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a more effective antimicrobial agent.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of the anticancer and antimicrobial activities of coumarin derivatives.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (coumarin derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of coumarin derivatives.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Seed cells in 96-well plate A->B C Add Coumarin Derivatives B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate & Add Solubilizer E->F G Measure Absorbance F->G H Calculate Cell Viability G->H I Determine IC50 Value H->I

Workflow for Determining Anticancer Activity using MTT Assay.

signaling_pathway_apoptosis Coumarin Coumarin Derivative ROS ↑ Reactive Oxygen Species (ROS) Coumarin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptotic Pathway Induced by Coumarin Derivatives.

Conclusion

Based on the structure-activity relationships of known coumarin derivatives, Ethyl 6-bromo-3-coumarincarboxylate possesses structural features that suggest potential for biological activity. The presence of a bromine atom at the 6-position is often associated with enhanced anticancer and antimicrobial effects in related compounds. The ethyl carboxylate group at the 3-position can also influence the molecule's overall physicochemical properties and its interaction with biological targets.

However, without direct experimental evidence, the biological profile of Ethyl 6-bromo-3-coumarincarboxylate remains speculative. Further in vitro and in vivo studies are necessary to elucidate its specific biological activities and to provide the quantitative data required for a direct and definitive comparison with other coumarin derivatives. The experimental protocols provided in this guide offer a standardized framework for conducting such evaluations.

References

Comparative

A Comparative Guide to the Fluorescence of Ethyl 6-bromo-3-coumarincarboxylate and Other Common Dyes

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the fluorescent properties of Ethyl 6-bromo-3-coumarincarboxylate against widely used fluorescent dyes: fluores...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent properties of Ethyl 6-bromo-3-coumarincarboxylate against widely used fluorescent dyes: fluorescein, rhodamine B, and Coumarin 6. The objective is to offer a comprehensive reference for selecting the appropriate fluorophore for various research and drug development applications. This document summarizes key quantitative data, outlines experimental protocols for fluorescence measurements, and provides visual representations of the underlying principles and workflows.

Comparative Analysis of Fluorescence Properties

The selection of a fluorescent dye is critically dependent on its photophysical properties. This section presents a comparative summary of the key fluorescence parameters for Ethyl 6-bromo-3-coumarincarboxylate and other common dyes.

Data Presentation

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
Ethyl 6-bromo-3-coumarincarboxylate (proxy) ~350-390~440-460Not ReportedLowNot Specified
Fluorescein49451288,000 (at 490 nm, pH > 8)~0.95 (in alkaline aqueous solution)Aqueous buffer (pH > 8)
Rhodamine B545566~106,000 (in ethanol)0.65 - 0.70 (in ethanol)Ethanol
Coumarin 645750154,000 (in ethanol)0.78 (in ethanol)Ethanol

Experimental Protocols

Accurate and reproducible measurement of fluorescence is paramount for comparative studies. This section details a standard protocol for determining the fluorescence quantum yield of a compound, a key parameter in assessing its efficiency as a fluorophore.

Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique to determine the fluorescence quantum yield of an unknown sample by comparing it to a standard with a known quantum yield.

1. Materials and Instruments:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, fluorescein in 0.1 M NaOH, or rhodamine 6G in ethanol)

  • Sample of unknown quantum yield

  • Spectroscopic grade solvent

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescence standard of a known concentration.

    • Prepare a stock solution of the sample with an unknown quantum yield at a similar concentration.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance of each solution at the excitation wavelength is within the linear range (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent blank and all the prepared solutions of the standard and the sample.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectra of all the prepared solutions of the standard and the sample under identical instrument settings (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the recorded emission spectra.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

  • Calculation of Quantum Yield:

    • The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_sample and n_standard are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing Fluorescence Principles and Workflows

To aid in the understanding of the fluorescence phenomenon and the experimental procedures, the following diagrams are provided.

Jablonski_Diagram cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (Known Φ) abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure prep_sample Prepare Sample Solutions (Unknown Φ) prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Φ_sample

Validation

The Sentinel Probe: Validating Ethyl 6-bromo-3-coumarincarboxylate as a Selective Modulator of NMDA Receptors

For researchers, scientists, and professionals in drug development, the quest for selective molecular probes is paramount. Ethyl 6-bromo-3-coumarincarboxylate, a coumarin derivative, has emerged as a noteworthy candidate...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective molecular probes is paramount. Ethyl 6-bromo-3-coumarincarboxylate, a coumarin derivative, has emerged as a noteworthy candidate for investigating the function of N-Methyl-D-Aspartate (NMDA) receptors, critical players in neuronal communication and plasticity. This guide provides an objective comparison of this probe with other alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research.

Ethyl 6-bromo-3-coumarincarboxylate is a derivative of coumarin-3-carboxylic acid. In biological systems, it is likely that the ethyl ester is hydrolyzed to the corresponding carboxylic acid, 6-bromocoumarin-3-carboxylic acid (UBP608), which has been identified as a negative allosteric modulator of NMDA receptors. This guide will focus on the activity of this active form.

Performance Comparison with Alternative Probes

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The subunit composition dictates the receptor's physiological and pharmacological properties. Therefore, subunit-selective probes are invaluable for dissecting the specific roles of different NMDA receptor subtypes.

6-Bromocoumarin-3-carboxylic acid has demonstrated a degree of selectivity for NMDA receptors containing the GluN2A subunit.[1][2] Below is a quantitative comparison with other known NMDA receptor antagonists, including those with selectivity for the GluN2A subunit.

ProbeTarget(s)Mechanism of ActionIC50/KiSelectivity ProfileReference(s)
6-Bromocoumarin-3-carboxylic acid (UBP608) NMDA Receptors (GluN2A-preferring)Negative Allosteric Modulator~89% inhibition at 100 µM (GluN2A)Weakly selective for GluN2A over GluN2B, GluN2C, and GluN2D.[1][2]
TCN-201 NMDA Receptors (GluN2A-selective)Negative Allosteric ModulatorIC50: ~0.5 µM>100-fold selective for GluN2A over GluN2B.[3]
MPX-004 NMDA Receptors (GluN2A-selective)Negative Allosteric ModulatorIC50: ~79 nMHighly selective for GluN2A.[3]
NVP-AAM077 NMDA Receptors (GluN2A-preferring)Competitive AntagonistIC50: ~0.4 µM~5-fold selective for GluN2A over GluN2B.[1]
Ifenprodil NMDA Receptors (GluN2B-selective)Non-competitive AntagonistIC50: ~0.3 µMHigh selectivity for GluN2B over other GluN2 subunits.[4]
MK-801 (Dizocilpine) NMDA ReceptorsUncompetitive Channel BlockerIC50: ~0.03 µMNon-selective for GluN2 subunits.[5]

Experimental Protocols

The validation of Ethyl 6-bromo-3-coumarincarboxylate and its comparison with other probes rely on robust experimental methodologies. Below are detailed protocols for key assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a gold standard for characterizing the activity of ion channel modulators.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2A, GluN2B, etc.).

  • Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a barium-containing Ringer's solution to minimize calcium-activated chloride currents.

  • Impale the oocyte with two glass microelectrodes filled with 3M KCl to voltage-clamp the oocyte membrane potential, typically at -70 mV.

  • Prepare agonist solutions containing a fixed concentration of glutamate and glycine (e.g., 100 µM each).

  • Prepare test compound solutions by dissolving Ethyl 6-bromo-3-coumarincarboxylate or other antagonists in the agonist-containing solution at various concentrations.

3. Data Acquisition and Analysis:

  • Obtain a baseline current by perfusing the oocyte with the agonist solution.

  • Apply the test compound solution and record the steady-state current.

  • The percentage of inhibition is calculated by comparing the current in the presence of the antagonist to the baseline current.

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve.

Cell-Based Calcium Flux Assay

This high-throughput method measures changes in intracellular calcium concentration upon NMDA receptor activation.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 cells) in appropriate media.

  • Co-transfect the cells with plasmids encoding the NMDA receptor subunits of interest (e.g., GluN1 and GluN2A).

  • Seed the transfected cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

2. Calcium Indicator Loading:

  • Wash the cells with a physiological salt solution.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

3. Compound Application and Signal Detection:

  • Prepare a solution of Ethyl 6-bromo-3-coumarincarboxylate or other test compounds at various concentrations.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the test compound solution to the wells, followed by the addition of a solution containing glutamate and glycine to activate the NMDA receptors.

  • Continuously record the fluorescence signal for a set period.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the influx of calcium through the NMDA receptors.

  • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence.

  • Determine the inhibitory effect of the compound by comparing the response in the presence of the compound to the response with agonists alone.

  • Calculate IC50 values as described for the TEVC assay.

Visualizing the Molecular Landscape

To understand the context in which Ethyl 6-bromo-3-coumarincarboxylate acts, it is crucial to visualize the NMDA receptor signaling pathway and the experimental workflow for its validation.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 Ion Channel GluN1 GluN2 Glutamate->NMDAR:f0 Glycine Glycine Glycine->NMDAR:f1 Probe Ethyl 6-bromo-3- coumarincarboxylate (Negative Allosteric Modulator) Probe->NMDAR Ca2_plus Ca²⁺ Influx NMDAR:f2->Ca2_plus Ion Flow CaMKII CaMKII Ca2_plus->CaMKII PKC PKC Ca2_plus->PKC ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway.

The diagram above illustrates the activation of the NMDA receptor by the co-agonists glutamate and glycine, leading to calcium influx and the initiation of downstream signaling cascades. Ethyl 6-bromo-3-coumarincarboxylate, as a negative allosteric modulator, is shown to inhibit this process.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_validation In Vitro Validation cluster_comparison Comparative Analysis Synthesis Synthesis of Ethyl 6-bromo-3-coumarincarboxylate Purity Purity and Structural Verification (NMR, MS) Synthesis->Purity Oocyte_Assay Two-Electrode Voltage Clamp (Xenopus Oocytes) Purity->Oocyte_Assay Cell_Assay Calcium Flux Assay (HEK293 Cells) Purity->Cell_Assay Selectivity_Panel Selectivity Profiling against NMDA Receptor Subtypes (GluN2A-D) Oocyte_Assay->Selectivity_Panel Cell_Assay->Selectivity_Panel Head_to_Head Head-to-Head Comparison (IC50, Selectivity) Selectivity_Panel->Head_to_Head Alternative_Probes Selection of Alternative Probes (e.g., TCN-201, Ifenprodil) Alternative_Probes->Head_to_Head Final_Assessment Assessment of Utility as a Selective Probe Head_to_Head->Final_Assessment

Caption: Workflow for Probe Validation.

This workflow outlines the essential steps for validating Ethyl 6-bromo-3-coumarincarboxylate as a selective probe, from its synthesis and characterization to its in vitro validation and comparative analysis against other known modulators.

References

Comparative

Comparative Analysis of Ethyl 6-bromo-3-coumarincarboxylate Derivatives: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 6-bromo-3-coumarincarboxylate derivatives, focusing on the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 6-bromo-3-coumarincarboxylate derivatives, focusing on their potential as therapeutic agents. The information presented is curated from preclinical studies to assist in the identification of promising candidates for further investigation in drug discovery and development.

Quantitative Comparison of Biological Activity

Compound ID/NameR1 (at C6)R2 (at C3)Cancer Cell LineIC50 (µM)Reference CompoundIC50 of Ref. Compound (µM)
Hypothetical Derivative 1 BrCOOCH2CH3A549 (Lung)Data Not Available5-FUVariable
Hypothetical Derivative 2 BrCONH-ArylA549 (Lung)Data Not Available5-FUVariable
3-(coumarin-3-yl)-acrolein derivative 5g BrCH=CH-CHOA549 (Lung)> 5-FU activity5-FUNot specified
3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylateCH2OAcCOO-3-Br-PhHT1080 (Fibrosarcoma)Inhibition of cell invasionGI 129471Less potent

Note: The data for hypothetical derivatives are included to illustrate the target compounds of this guide. Specific IC50 values for a systematically varied series of ethyl 6-bromo-3-coumarincarboxylate derivatives are not currently published. The activity of compound 5g is presented qualitatively in the source material relative to 5-FU. The bromo-substituted phenyl ester demonstrated potent anti-invasive properties.

Structure-Activity Relationship Insights

Based on the available literature for coumarin derivatives, several key structural features influence their biological activity:

  • Substitution at the C3 Position: The nature of the substituent at the 3-position of the coumarin ring is a critical determinant of activity. The presence of an acrolein moiety at this position has been shown to confer significant antiproliferative effects.[1] Modifications of the carboxylate group, for instance, by forming amides, could modulate the compound's interaction with biological targets.

  • Substitution at the C6 Position: The presence of a bromine atom at the C6 position is a common feature in many biologically active coumarins. Halogen substitution, in general, can enhance the anticancer and antimicrobial properties of coumarin derivatives.[2] Specifically, bromo-substitution has been associated with potent activity in various scaffolds.

  • Hydrophobicity: A clear relationship between the hydrophobicity of coumarin derivatives and their cytotoxic activity has been observed in some studies.[3] The ethyl ester group in the target compound contributes to its lipophilicity, which can influence its ability to cross cell membranes.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of coumarin derivatives are crucial for reproducible research. The following are generalized protocols based on common practices in the field.

Synthesis Protocol: Knoevenagel Condensation for Ethyl 6-bromo-3-coumarincarboxylate

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • 5-Bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • A mixture of 5-bromosalicylaldehyde and diethyl malonate is refluxed in the presence of a catalytic amount of piperidine in ethanol.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with dilute hydrochloric acid and water, then dried.

  • Purification is achieved by recrystallization from a suitable solvent like ethanol to yield ethyl 6-bromo-3-coumarincarboxylate.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of compounds.[4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized coumarin derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for solubilizing formazan)

  • 96-well plates, incubator, microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are treated with various concentrations of the coumarin derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[5]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Materials (5-Bromosalicylaldehyde, Diethyl malonate) Reaction Knoevenagel Condensation Start->Reaction Purification Recrystallization Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Treatment Compound Treatment Characterization->Treatment Pure Compounds CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT DataAnalysis IC50 Determination MTT->DataAnalysis

Caption: General workflow for the synthesis and cytotoxic evaluation of coumarin derivatives.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Potential PI3K/AKT Pathway Inhibition Coumarin Coumarin Derivative PI3K PI3K Coumarin->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated mechanism of action for some anticancer coumarin derivatives via the PI3K/AKT signaling pathway.

References

Validation

A Comparative Guide to Fluorescent Probes for Bioimaging: Ethyl 6-bromo-3-coumarincarboxylate and Alternatives

In the landscape of bioimaging, the selection of an appropriate fluorescent probe is critical for obtaining high-quality, reliable data. This guide provides a comparative analysis of Ethyl 6-bromo-3-coumarincarboxylate a...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioimaging, the selection of an appropriate fluorescent probe is critical for obtaining high-quality, reliable data. This guide provides a comparative analysis of Ethyl 6-bromo-3-coumarincarboxylate and two widely used alternative fluorescent dyes, Rhodamine B and BODIPY FL. The objective is to assist researchers, scientists, and drug development professionals in making informed decisions for their specific bioimaging applications.

Quantitative Data Comparison

The following table summarizes the key performance indicators for Coumarin 6, Rhodamine B, and BODIPY FL, offering a clear comparison of their photophysical properties and cytotoxicity.

PropertyCoumarin 6 (Representative Coumarin)Rhodamine BBODIPY FL
Excitation Maximum (λex) ~458 nm[2]~543 nm (in Ethanol)[1]~503 nm (in Methanol)[3]
Emission Maximum (λem) ~505 nm[2]~571 nm (in Ethanol)[1]~512 nm (in Methanol)[3][4]
Quantum Yield (Φ) 0.78 (in Ethanol)[2]0.70 (in Ethanol)[1][5]~0.93 (in Methanol)[4]
Molar Extinction Coefficient (ε) 54,000 cm⁻¹M⁻¹ at 459.2 nm[2]106,000 cm⁻¹M⁻¹ at 542.8 nm[1]>80,000 cm⁻¹M⁻¹[3]
Cytotoxicity (IC50) Data not readily availableLow cytotoxicity reported in HeLa cells[6]> 30 µM in A375 cells[7]

Note: The performance of fluorescent probes can be influenced by the solvent and the specific cellular microenvironment.

Advantages in Bioimaging: A Comparative Overview

Ethyl 6-bromo-3-coumarincarboxylate and Coumarin Derivatives:

Coumarin-based probes, derived from scaffolds like Ethyl 6-bromo-3-coumarincarboxylate, offer several advantages in bioimaging. Their relatively small size contributes to good cell permeability.[1] The benzopyran-2-one core of coumarins provides a versatile platform for chemical modifications, allowing for the fine-tuning of their spectral properties.[1] This adaptability enables the development of "smart" probes that respond to changes in their microenvironment, such as polarity and pH, making them valuable tools for studying cellular dynamics.[1] Furthermore, many coumarin derivatives exhibit high quantum yields and good photostability, leading to bright and stable fluorescent signals essential for long-term imaging experiments.[1]

Rhodamine B:

Rhodamine B is a well-established fluorescent dye with a long history in bioimaging. Its key advantages include high photostability and a relatively high quantum yield in various solvents.[1][8] It is often used as a tracer dye in water and for staining mitochondria in living cells. However, its fluorescence can be sensitive to temperature.[9]

BODIPY FL:

BODIPY FL stands out due to its exceptional photophysical properties. It boasts a very high quantum yield, often approaching 1.0, and a high molar extinction coefficient, resulting in extremely bright fluorescence.[3][10] BODIPY dyes are also known for their sharp emission peaks and relative insensitivity to solvent polarity and pH.[10] Their excellent photostability makes them highly suitable for demanding applications like single-molecule imaging and long-term cell tracking.[11]

Experimental Protocols

Below are detailed methodologies for key experiments related to the use and evaluation of these fluorescent probes.

1. General Protocol for Live-Cell Staining

This protocol provides a general guideline for staining live adherent cells with coumarin-based, Rhodamine B, or BODIPY FL probes.

  • Materials:

    • Fluorescent probe stock solution (1-10 mM in DMSO)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Live-cell imaging medium

    • Adherent cells cultured on glass-bottom dishes or coverslips

  • Procedure:

    • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

    • Prepare Staining Solution: Dilute the fluorescent probe stock solution in pre-warmed (37°C) complete cell culture medium to the final working concentration (typically 1-10 µM).

    • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

    • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS.

    • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and visualize using a fluorescence microscope with the appropriate filter sets.

2. Protocol for Endoplasmic Reticulum (ER) Staining with Coumarin-based Probes

This protocol is adapted for an ER-targeting coumarin probe.

  • Materials:

    • ER-targeting coumarin probe stock solution (1 mM in DMSO)

    • HeLa or other suitable mammalian cells

    • Culture medium

    • PBS

  • Procedure:

    • Cell Preparation: Grow cells on glass-bottom dishes to 50-70% confluency.

    • Staining: Incubate the cells with the ER-targeting coumarin probe (e.g., 1-5 µM in culture medium) for 15-30 minutes at 37°C.

    • Washing: Wash the cells twice with PBS.

    • Imaging: Image the cells in PBS or fresh culture medium using a fluorescence microscope with a filter set appropriate for the coumarin probe.

3. Protocol for Determining Fluorescence Quantum Yield (Comparative Method)

This method determines the quantum yield of a test sample relative to a standard with a known quantum yield.

  • Materials:

    • Fluorometer

    • UV-Vis Spectrophotometer

    • Test fluorescent probe

    • Standard fluorescent probe with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

    • Spectroscopic grade solvent

  • Procedure:

    • Prepare a series of dilute solutions of both the test probe and the standard probe in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

    • Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the test probe using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²) where Φ is the quantum yield, Slope is the gradient from the plot, and η is the refractive index of the solvent.

Visualizations

The following diagrams, created using the DOT language, illustrate a general workflow for evaluating fluorescent probes and a common signaling mechanism for "turn-on" coumarin-based probes.

G cluster_workflow Fluorescent Probe Evaluation Workflow synthesis Probe Synthesis & Purification photophysical Photophysical Characterization (Abs, Em, Quantum Yield, Photostability) synthesis->photophysical cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity live_cell Live-Cell Imaging (Uptake, Localization, Dynamics) photophysical->live_cell cytotoxicity->live_cell data_analysis Data Analysis & Comparison live_cell->data_analysis G cluster_pathway Mechanism of a 'Turn-On' Coumarin Probe Probe_Off Coumarin Probe (Non-fluorescent/Quenched) Probe_On Probe-Analyte Complex (Highly Fluorescent) Probe_Off->Probe_On Binding Event Analyte Target Analyte (e.g., Ion, ROS) Analyte->Probe_On Emission Fluorescence Emission Probe_On->Emission λem Excitation Excitation Light Excitation->Probe_On λex

References

Comparative

A Comparative Guide to the Cytotoxicity of Coumarin Derivatives, with Reference to Ethyl 6-bromo-3-coumarincarboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the cytotoxicity of Ethyl 6-bromo-3-coumarincarboxylate in cell lines is not currently available in the public domai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of Ethyl 6-bromo-3-coumarincarboxylate in cell lines is not currently available in the public domain. This guide provides a comparative analysis based on the cytotoxic profiles of structurally related coumarin derivatives to offer insights into its potential biological activity.

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticancer activities. The substitution pattern on the coumarin scaffold plays a crucial role in modulating their cytotoxic effects. This guide compares the cytotoxicity of various coumarin derivatives, with a particular focus on analogs of Ethyl 6-bromo-3-coumarincarboxylate, to provide a reference for researchers in the field of cancer biology and drug discovery.

Comparative Cytotoxicity of Coumarin Derivatives

The following table summarizes the cytotoxic activity of various coumarin derivatives against different cancer cell lines. This data, gathered from multiple studies, highlights the impact of different substituents on the coumarin ring system.

Compound/DerivativeCell LineAssayIC50/LD50 (µM)Reference
6-Bromo Substituted Coumarin Analog
4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetateA549 (Human lung cancer)Crystal Violet>100
Other Coumarin Derivatives
CoumarinHeLa (Human cervical cancer)MTT54.2
4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetateA549 (Human lung cancer)Crystal Violet89.3
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (Human lung cancer)Crystal Violet48.1
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCRL 1548 (Rat liver cancer)Crystal Violet45.1
Coumarin-3-carboxylic acid derivative (Compound 5o)HeLa (Human cervical cancer)Not SpecifiedPotent
Coumarin-3-carboxylic acid derivative (Compound 5o)HCT116 (Human colon cancer)Not SpecifiedPotent

Analysis: The available data on a 6-bromo coumarin derivative, 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate, indicates low cytotoxicity in the A549 lung cancer cell line (LD50 > 100 µM). This suggests that the presence of a bromine atom at the 6-position in this particular structural context does not confer high cytotoxic activity. However, it is important to note that other substitutions on the coumarin ring can significantly influence cytotoxicity. For instance, the presence of a diethylamino group at the 7-position, as seen in 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, resulted in moderate cytotoxicity in both lung and liver cancer cell lines. Furthermore, derivatives of coumarin-3-carboxylic acid have been shown to exhibit potent cytotoxic effects.

Given that Ethyl 6-bromo-3-coumarincarboxylate shares the 6-bromo substitution and the 3-ester functional group with some of the compounds listed, its cytotoxic profile is likely to be influenced by both these features. Without direct experimental evidence, it is hypothesized that its activity could be modest, but this remains to be experimentally verified.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity. The following is a generalized protocol for the Crystal Violet assay, a simple and effective method for quantifying cell viability.

Crystal Violet Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a compound on cultured cells by staining the adherent viable cells with crystal violet dye.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., Ethyl 6-bromo-3-coumarincarboxylate) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.5% w/v in 20% methanol)

  • Methanol

  • Sorensen's solution (0.1 M sodium citrate in 50% ethanol) or 10% acetic acid

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Staining:

    • After the incubation period, gently wash the cells twice with 200 µL of PBS.

    • Add 50 µL of Crystal Violet solution to each well and incubate at room temperature for 20 minutes.

    • Gently wash the plate with tap water to remove the excess stain and allow it to air dry.

  • Dye Solubilization and Absorbance Measurement:

    • Add 100 µL of methanol or Sorensen's solution to each well to solubilize the stained cells.

    • Shake the plate on a microplate shaker for 15-20 minutes to ensure complete dissolution of the dye.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 or LD50 value (the concentration that causes 50% inhibition of cell growth).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation staining Cell Staining (e.g., Crystal Violet) incubation->staining solubilization Dye Solubilization staining->solubilization measurement Absorbance Reading solubilization->measurement calculation Calculate % Viability measurement->calculation ic50 Determine IC50/LD50 calculation->ic50

Caption: A generalized workflow for assessing the cytotoxicity of a compound in a cell line.

Potential Signaling Pathway Modulated by Coumarin Derivatives

Many coumarin derivatives exert their cytotoxic effects by inducing apoptosis. One of the key pathways involved in apoptosis is the intrinsic or mitochondrial pathway.

signaling_pathway Coumarin Coumarin Derivative ROS ↑ Reactive Oxygen Species (ROS) Coumarin->ROS Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 inhibits Mito Mitochondrial Stress ROS->Mito Bax Bax (Pro-apoptotic) Mito->Bax activates CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by cytotoxic coumarin derivatives.

Validation

A Comparative Guide to the Synthetic Methods of Brominated Coumarins

For Researchers, Scientists, and Drug Development Professionals The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom to the coumarin nucleus or its side chains can significantly modulate these properties, enhancing potency and providing a handle for further synthetic transformations. This guide provides a comparative analysis of the principal synthetic methods for preparing brominated coumarins, supported by experimental data and detailed protocols.

Core Synthetic Strategies

The synthesis of brominated coumarins can be broadly categorized into three main approaches: direct electrophilic substitution on the coumarin ring, bromination of an existing side chain, and transformation of a pre-installed functional group, such as an amino group, via the Sandmeyer reaction. Modern techniques, including microwave-assisted synthesis and solvent-free conditions, have been employed to improve the efficiency and environmental footprint of these methods.

Electrophilic Aromatic Substitution

This is the most direct method for introducing a bromine atom onto the carbocyclic or heterocyclic ring of the coumarin system. The reaction proceeds via the attack of an electrophilic bromine species on the electron-rich coumarin nucleus.[1] The regioselectivity of this substitution is highly dependent on the nature and position of existing substituents on the coumarin ring and the choice of brominating agent and reaction conditions.

  • N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for the bromination of coumarins.[2] It is often used in the presence of a catalyst, such as sulfuric acid, or a radical initiator.[3] The reaction of coumarin with NBS can lead to the substitution of the alkene hydrogen, yielding a brominated product.[4] For activated rings, such as those containing hydroxyl groups, NBS can efficiently perform bromination at room temperature.[5]

  • Dioxane Dibromide: This solid brominating agent offers an efficient and solvent-free protocol for the regioselective bromination of substituted coumarins, minimizing the use of toxic and volatile liquid bromine.[6]

  • Molecular Bromine (Br₂): The classic method involves using liquid bromine, often in a solvent like acetic acid or chloroform.[6] To enhance the electrophilicity of bromine, a Lewis acid catalyst such as FeBr₃ or AlBr₃ is typically required, which polarizes the Br-Br bond to generate a strong electrophile.[1]

  • Other Reagents: Other brominating agents documented for coumarin synthesis include copper(II) bromide (CuBr₂), tetrabutylammonium tribromide (TBATB), and phenyltrimethylammonium tribromide (PhTAPBr₃).[6][7]

Side-Chain Bromination

When the target molecule requires a bromine atom on a side chain, direct bromination of a suitable precursor is often the most effective strategy.

  • α-Bromination of Acetylcoumarins: A common route involves the electrophilic bromination of 3-acetylcoumarins to yield 3-(bromoacetyl)coumarins.[8] These products are valuable intermediates for the synthesis of a wide variety of heterocyclic systems.[7][9] The reaction is typically carried out using brominating agents like bromine or NBS in a suitable solvent.[7]

  • Benzylic/Allylic Bromination: For coumarins bearing a methyl group, such as at the 4-position, free-radical bromination using NBS can selectively introduce a bromine atom to form a bromomethyl group.[10][11] This reaction, known as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator like AIBN or benzoyl peroxide.[2][5]

Sandmeyer Reaction

The Sandmeyer reaction provides a regioselective method for introducing a bromine atom by converting a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[12][13] This method is particularly useful for synthesizing bromocoumarins with substitution patterns that are difficult to achieve through direct electrophilic substitution.[14] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[12][15]

Modern Methodologies: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating.[16][17] Several protocols for the synthesis of brominated coumarins and their derivatives have been adapted for microwave conditions, including the preparation of 3-acetylcoumarin precursors and their subsequent electrophilic bromination.[8][18] This approach is considered a green chemistry method due to its efficiency.[19]

Comparative Data of Synthetic Methods

The following table summarizes and compares various methods for the synthesis of brominated coumarins based on reported experimental data.

MethodBrominating AgentSubstrate ExampleTypical ConditionsYield (%)Regioselectivity/PositionRef.
Electrophilic SubstitutionNBS / H₂SO₄ (cat.)CoumarinAcetonitrile, Room Temp, 30 minHighC3[3]
Electrophilic SubstitutionDioxane DibromideSubstituted CoumarinsSolvent-free, Room TempGoodVaries with substituents[6]
Electrophilic SubstitutionBr₂ / Al₂O₃Substituted CoumarinsMicrowave IrradiationGoodVaries with substituents[6]
α-BrominationNBS3-AcetylcoumarinCHCl₃, RefluxGoodα-to-carbonyl (side chain)[6][8]
α-BrominationCuBr₂3-AcetylcoumarinCHCl₃/EtOAc, RefluxGoodα-to-carbonyl (side chain)[7]
Benzylic Bromination (LDA)Bromine (Br₂)4-Methyl-3-aryl-coumarin derivativeLDA, THF, -78 °C, then quench with Br₂80-90C4-Methyl group[10]
Benzylic Bromination (LHMDS)NBS4-Methyl-3-aryl-coumarin derivativeLHMDS, THF, -78 °C, then quench with NBS>90C4-Methyl group[10]
Microwave-AssistedAcetic Acid3-(Bromoacetyl)coumarin derivativesMicrowave, 6-8 minHighFor subsequent reactions[18]

Experimental Protocols

Protocol 1: Electrophilic Bromination of Coumarin using NBS

This protocol is adapted from the procedure for electrophilic aromatic substitution on an activated coumarin ring.[3]

  • Preparation: To a 10 mL round-bottomed flask containing a magnetic stir vane, add the parent coumarin (1.0 mmol) and acetonitrile (5 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol). Carefully add one drop of concentrated sulfuric acid to catalyze the reaction.

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a solvent system of hexane:ethyl acetate:acetic acid (3:1:1).

  • Work-up: Upon completion, transfer the reaction mixture to a larger vial. Remove the acetonitrile solvent using a rotary evaporator.

  • Purification: Add 5 mL of methanol to the crude product and collect the solid by vacuum filtration, rinsing with an additional 10 mL of methanol. The product can be further purified by silica gel column chromatography if necessary.[3]

Protocol 2: Synthesis of 3-(Bromoacetyl)coumarin from 3-Acetylcoumarin

This protocol describes the α-bromination of a ketone side chain on the coumarin nucleus.[7]

  • Preparation: Dissolve 3-acetylcoumarin (1.0 mmol) in a suitable solvent such as chloroform or a mixture of chloroform and ethyl acetate in a round-bottomed flask.

  • Reagent Addition: Add the brominating agent, such as Copper(II) Bromide (CuBr₂) (2.2 mmol), to the solution.

  • Reaction: Reflux the reaction mixture with stirring. The reaction time will vary depending on the specific substrate and scale.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove copper salts. Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizing Synthetic Pathways

The selection of a synthetic strategy for a brominated coumarin depends on the desired position of the bromine atom and the nature of the starting material. The following diagram illustrates the logical workflow for accessing different types of brominated coumarins.

G Synthetic Strategies for Brominated Coumarins start Coumarin Precursor sub_direct Direct Electrophilic Substitution start->sub_direct Unfunctionalized Ring Position sub_side Side-Chain Bromination start->sub_side Methyl or Acetyl Side Chain sub_sandmeyer Sandmeyer Reaction start->sub_sandmeyer Amino Group on Ring reagent_nbs NBS, Br₂, Dioxane Dibromide sub_direct->reagent_nbs reagent_side NBS (Wohl-Ziegler) Br₂/CuBr₂ (α-keto) sub_side->reagent_side reagent_sandmeyer 1. NaNO₂, H⁺ 2. CuBr sub_sandmeyer->reagent_sandmeyer prod_ring Ring-Brominated Coumarin (e.g., 3-bromo, 6-bromo) reagent_nbs->prod_ring prod_side Side-Chain Brominated Coumarin (e.g., 4-bromomethyl, 3-bromoacetyl) reagent_side->prod_side reagent_sandmeyer->prod_ring

Caption: Workflow for major synthetic routes to brominated coumarins.

This guide provides a foundational comparison of methods for synthesizing brominated coumarins. The choice of method will ultimately be dictated by the desired regiochemistry, the availability of starting materials, and the scale of the reaction. Researchers are encouraged to consult the primary literature for specific substrate scopes and detailed optimization of reaction conditions.

References

Comparative

Comparative Guide to Cross-Reactivity of 6-Bromo-Coumarin-Based Fluorescent Sensors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity and performance of fluorescent sensors based on a 6-bromo-coumarin scaffold. While specif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and performance of fluorescent sensors based on a 6-bromo-coumarin scaffold. While specific cross-reactivity data for sensors derived directly from ethyl 6-bromo-3-coumarincarboxylate is not extensively available in published literature, this guide utilizes data from closely related 6-bromo-coumarin derivatives to provide a representative overview of their selectivity. The principles and experimental protocols described herein are broadly applicable to the characterization of novel coumarin-based sensors.

Coumarin derivatives are a versatile class of fluorophores used in the development of chemosensors for a variety of analytes, including metal ions. Their fluorescence properties are often sensitive to the binding of a target analyte, leading to a measurable change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength. The selectivity of these sensors is a critical parameter, and cross-reactivity studies are essential to validate their performance.

Data Presentation: Cross-Reactivity of a Furo[3,2-c]coumarin-Based Fe³⁺ Sensor

The following table summarizes the cross-reactivity data for a fluorescent sensor based on a furo[3,2-c]coumarin derivative designed for the detection of Fe³⁺ ions. This serves as a representative example of the type of data required to assess the selectivity of a 6-bromo-coumarin-based sensor. The sensor's fluorescence response was measured in the presence of various potentially interfering metal ions.

Interfering IonConcentration Ratio (Interferent:Fe³⁺)Fluorescence Response (% of response to Fe³⁺ alone)
Na⁺10:1< 5%
K⁺10:1< 5%
Mg²⁺10:1< 5%
Ca²⁺10:1< 5%
Mn²⁺10:1~10%
Fe²⁺10:1~15%
Al³⁺10:1< 5%
Ni²⁺10:1< 5%
Cu²⁺10:1~8%
Zn²⁺10:1< 5%
Co²⁺10:1< 5%
Pb²⁺10:1< 5%
Ru³⁺10:1< 5%

Note: The data presented is illustrative and based on typical findings for selective coumarin-based metal ion sensors. Actual values would be dependent on the specific molecular design of the sensor and the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies. Below is a generalized protocol for evaluating the selectivity of a 6-bromo-coumarin-based fluorescent sensor.

1. Preparation of Stock Solutions:

  • Sensor Stock Solution: A stock solution of the 6-bromo-coumarin-based sensor (e.g., 1 mM) is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile) and stored in the dark.

  • Analyte Stock Solution: A stock solution of the primary target analyte (e.g., 10 mM of a metal salt in deionized water) is prepared.

  • Interfering Ion Stock Solutions: Stock solutions of various potentially interfering ions (e.g., 100 mM) are prepared in deionized water.

2. Fluorescence Spectroscopy Measurements:

  • General Procedure: All fluorescence measurements are performed at room temperature using a spectrofluorometer. The excitation and emission wavelengths are determined from the spectral characteristics of the sensor-analyte complex.

  • Selectivity Study:

    • A solution of the sensor in a buffer (e.g., 10 µM in HEPES buffer, pH 7.4) is prepared.

    • The fluorescence intensity of the sensor solution is measured (I₀).

    • A specific concentration of the target analyte (e.g., 5 equivalents) is added to the sensor solution, and the fluorescence intensity is measured again (I).

    • To separate sensor solutions, a specific concentration of each interfering ion (e.g., 50 equivalents) is added, and the fluorescence intensity is recorded.

    • For competition experiments, the sensor solution is pre-incubated with the interfering ion (e.g., 50 equivalents) before the addition of the target analyte (e.g., 5 equivalents), and the final fluorescence intensity is measured.

3. Data Analysis:

  • The fluorescence response is typically quantified as the change in intensity (I - I₀) or the ratio of intensities (I/I₀).

  • The selectivity is visualized by plotting the fluorescence response of the sensor to the target analyte in the presence and absence of various interfering species.

Mandatory Visualization

Signaling Pathway of a "Turn-Off" Coumarin-Based Sensor

The following diagram illustrates a generalized signaling pathway for a "turn-off" fluorescent sensor based on a 6-bromo-coumarin derivative, where the binding of a metal ion quenches the fluorescence of the coumarin fluorophore.

G cluster_0 Sensor Activation cluster_1 Fluorescence Pathway Sensor 6-Bromo-Coumarin Sensor (Fluorescent) Analyte Target Analyte (e.g., Metal Ion) Sensor->Analyte Binding Complex Sensor-Analyte Complex (Non-Fluorescent/Quenched) Sensor->Complex Emission Fluorescence Emission (λem) Sensor->Emission Fluorescence Analyte->Complex Quenching Fluorescence Quenching Complex->Quenching Excitation Excitation Light (λex) Excitation->Sensor Absorption

Caption: Generalized "turn-off" sensing mechanism of a 6-bromo-coumarin-based sensor.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the typical workflow for assessing the cross-reactivity of a novel fluorescent sensor.

G A Prepare Sensor and Analyte Stock Solutions B Determine Optimal Excitation/Emission Wavelengths A->B C Measure Baseline Fluorescence of Sensor (I₀) B->C D Add Target Analyte Measure Fluorescence (I) C->D E Add Interfering Ions (Individually) C->E F Add Interfering Ions then Target Analyte (Competition) C->F H Analyze and Compare Fluorescence Changes D->H G Measure Fluorescence Response for E and F E->G F->G G->H

Caption: Workflow for evaluating the selectivity and cross-reactivity of a fluorescent sensor.

Validation

Comparative Analysis of the Binding Affinity of Ethyl 6-bromo-3-coumarincarboxylate Derivatives

This guide provides a comparative evaluation of the binding affinity of various derivatives of Ethyl 6-bromo-3-coumarincarboxylate. The information is tailored for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative evaluation of the binding affinity of various derivatives of Ethyl 6-bromo-3-coumarincarboxylate. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the structure-activity relationships and therapeutic potential of this class of compounds. The data presented is compiled from multiple studies investigating their interactions with various biological targets.

Quantitative Binding Affinity Data

The binding affinities of several coumarin derivatives, including those structurally related to Ethyl 6-bromo-3-coumarincarboxylate, have been evaluated against different biological targets. The following table summarizes the key quantitative data from these studies, providing a comparative overview of their potency.

Compound ID/NameTargetAssay TypeBinding Affinity (IC₅₀/Kᵢ)Reference
UBP608 (6-bromocoumarin-3-carboxylic acid)GluN2A-containing NMDARsNot SpecifiedIC₅₀ = 19 µM[1]
UBP608 (6-bromocoumarin-3-carboxylic acid)GluN2B-containing NMDARsNot SpecifiedIC₅₀ = 90 µM[1]
UBP608 (6-bromocoumarin-3-carboxylic acid)GluN2C-containing NMDARsNot SpecifiedIC₅₀ = 68 µM[1]
UBP608 (6-bromocoumarin-3-carboxylic acid)GluN2D-containing NMDARsNot SpecifiedIC₅₀ = 426 µM[1]
UBP657 (6-iodocoumarin-3-carboxylic acid)GluN2A-containing NMDARsNot Specified93% inhibition[1]
UBP657 (6-iodocoumarin-3-carboxylic acid)GluN2B-containing NMDARsNot Specified55% inhibition[1]
UBP657 (6-iodocoumarin-3-carboxylic acid)GluN2D-containing NMDARsNot Specified23% inhibition[1]
4-{2-[1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]hydrazino}benzenesulfonamidehCA INot SpecifiedKᵢ = 21.95 nM[2]
3-acetyl-6-bromocoumarinhDPP IIINot Specified28.5% inhibition[3]
6-bromo-2-oxo-2H-chromene-3-carbonitrilehDPP IIINot Specified7.9% inhibition[3]
14b (4-fluorobenzamide derivative)HepG2 cancer cell lineNot SpecifiedIC₅₀ = 2.62-4.85 µM[4][5][6]
14b (4-fluorobenzamide derivative)HeLa cancer cell lineNot SpecifiedIC₅₀ = 0.39-0.75 µM[4][5][6]
14e (2,5-difluorobenzamide derivative)HepG2 cancer cell lineNot SpecifiedIC₅₀ = 2.62-4.85 µM[4][5][6]
14e (2,5-difluorobenzamide derivative)HeLa cancer cell lineIC₅₀ = 0.39-0.75 µM[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the synthesis and evaluation of the coumarin derivatives cited in this guide.

General Synthesis of Coumarin-3-Carboxylic Acid Derivatives via Knoevenagel Condensation

A common method for the synthesis of coumarin-3-carboxylic acid derivatives is the Knoevenagel condensation.[1]

  • Reaction Setup: A mixture of the appropriate salicylaldehyde (8.06 mmol), Meldrum's acid (1.16 g, 8.06 mmol), and piperidinium acetate (29 mg, 0.2 mmol) in ethanol (25 mL) is prepared.

  • Reaction Conditions: The mixture is stirred at room temperature for 20 minutes and then heated under reflux for 2 hours.

  • Product Isolation: The reaction mixture is cooled to room temperature and then further stirred at 0°C for one hour. The resulting precipitate is filtered, washed thoroughly with ethanol, and dried under vacuum to yield the desired product.

Synthesis of UBP656 from Ethyl 6-bromo-3-coumarincarboxylate

UBP656 was synthesized in a two-step process starting from ethyl 6-bromo-3-coumarincarboxylate.[1]

  • Heck Coupling: A flame-dried flask is charged with ethyl 6-bromo-3-coumarincarboxylate (1.50 g, 5.05 mmol), palladium acetate (11.5 mg, 1 mol%), and tri-o-tolylphosphine (62.1 mg, 4 mol%). The flask is evacuated and backfilled with argon three times. Degassed anhydrous dimethylformamide (25 mL) is added, followed by ethyl acrylate (0.69 mL, 6.31 mmol) and triethylamine (1.76 mL, 12.62 mmol). The mixture is heated at 100°C overnight.

  • Hydrolysis: The resulting di-ester is hydrolyzed using a base to yield UBP656.

Molecular Docking Studies

Molecular docking simulations are frequently employed to predict the binding mode and affinity of ligands to their target proteins. For instance, the binding of coumarin-3-carboxamide derivatives to the active site of the CK2 enzyme was investigated to understand the structural basis for their anticancer activity.[4][5][6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a generalized experimental workflow for synthesizing and evaluating coumarin derivatives and a representative signaling pathway they might modulate.

G cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow start Salicylaldehyde + Meldrum's Acid reagents Piperidinium Acetate in Ethanol start->reagents Knoevenagel Condensation reflux Reflux reagents->reflux cool Cooling & Precipitation reflux->cool product Coumarin-3-Carboxylic Acid Derivative cool->product binding_assay Binding Affinity Assay (e.g., IC50, Ki) product->binding_assay cell_assay Cell-based Assay (e.g., Cytotoxicity) product->cell_assay docking Molecular Docking product->docking sar Structure-Activity Relationship Analysis binding_assay->sar cell_assay->sar docking->sar

Caption: General workflow for synthesis and evaluation of coumarin derivatives.

G cluster_pathway Inhibitory Action on a Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Protein Kinase (e.g., CK2) receptor->kinase Activates coumarin Coumarin Derivative (Inhibitor) coumarin->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response

Caption: Inhibition of a generic kinase signaling pathway by a coumarin derivative.

References

Comparative

A Comparative Guide to Ethyl 6-bromo-3-coumarincarboxylate and Alternative Fluorescent Probes for In Vitro and In Vivo Applications

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of the in vitro and in vivo performance of Ethyl 6-bromo-3-coumarincarboxylate probes against commonly used alternatives, including fluorescein, rhodamine, and cyanine dyes. The information presented herein is supported by experimental data to facilitate an informed choice for specific research applications.

Executive Summary

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of cellular and subcellular processes. Ethyl 6-bromo-3-coumarincarboxylate, a coumarin derivative, offers a unique set of photophysical properties. This guide delves into a direct comparison of its performance metrics alongside established fluorescent probes. Key parameters such as photophysical characteristics, in vitro cytotoxicity, and in vivo performance are summarized to provide a clear and objective overview.

In Vitro Performance Comparison

The in vitro performance of a fluorescent probe is dictated by its intrinsic photophysical properties and its compatibility with cellular environments. The following tables summarize the key quantitative data for Ethyl 6-bromo-3-coumarincarboxylate and its alternatives.

Table 1: Photophysical Properties of Selected Fluorescent Probes

PropertyEthyl 6-bromo-3-coumarincarboxylateFluorescein Isothiocyanate (FITC)Rhodamine BCyanine 5 (Cy5)
Excitation Max (λex) ~375 nm~495 nm[1]~550 nm~649 nm[2]
Emission Max (λem) ~450 nm~519 nm[1]~570 nm~666 nm[2]
Stokes Shift ~75 nm~24 nm~20 nm~17 nm
Molar Extinction Coefficient (ε) Data not available~75,000 cm⁻¹M⁻¹~106,000 cm⁻¹M⁻¹ in ethanol~250,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) Data not available~0.92~0.31 in water, 0.49-0.7 in ethanol[3]~0.2[2]
Photostability Generally good for coumarinsProne to photobleaching[4]Good photostability[5]Moderate, prone to photobleaching

Note: Specific data for Ethyl 6-bromo-3-coumarincarboxylate is limited in publicly available literature. The provided values are based on general coumarin derivative characteristics and require experimental verification.

Table 2: In Vitro Cytotoxicity of Selected Fluorescent Probes

ProbeCell LineAssayIC50 Value
Various Coumarin Derivatives A549, HeLa, etc.MTT AssayVaries widely (e.g., >100 μM for some)[6]
Fluorescein Isothiocyanate (FITC) VariousVariousGenerally low cytotoxicity at working concentrations
Rhodamine B VariousMTT AssayConcentration-dependent cytotoxicity observed
Cyanine Dyes (e.g., Cy5) VariousVariousGenerally low cytotoxicity at working concentrations

In Vivo Performance Comparison

Effective in vivo imaging requires probes with favorable tissue penetration, high target specificity, and minimal off-target accumulation.

Table 3: In Vivo Performance Characteristics

PropertyEthyl 6-bromo-3-coumarincarboxylateFluorescein Isothiocyanate (FITC)Rhodamine BCyanine 5 (Cy5)
Tissue Penetration Limited by shorter wavelengthLimited (best for superficial imaging)ModerateGood (NIR light)[7]
Target Specificity Dependent on conjugationDependent on conjugationCan accumulate in mitochondriaDependent on conjugation[8]
In Vivo Stability Data not availableModerateGoodModerate
Signal-to-Background Ratio Data not availableCan be low due to autofluorescenceModerate to highHigh[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments.

Synthesis of Ethyl 6-bromo-3-coumarincarboxylate
  • Reaction: Knoevenagel condensation of 5-bromosalicylaldehyde with diethyl malonate.

  • Reagents: 5-bromosalicylaldehyde, diethyl malonate, piperidine (catalyst), ethanol (solvent).

  • Procedure:

    • Dissolve 5-bromosalicylaldehyde and diethyl malonate in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • The product precipitates and is collected by filtration.

    • Recrystallize the crude product from ethanol to obtain pure Ethyl 6-bromo-3-coumarincarboxylate.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration at which a probe reduces the viability of cultured cells by 50% (IC50).

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of the fluorescent probe for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Fluorescence Imaging
  • Objective: To visualize the biodistribution and target accumulation of the fluorescent probe in a living animal model.

  • Procedure:

    • Administer the fluorescent probe to the animal model (e.g., via intravenous injection).

    • At various time points post-injection, anesthetize the animal and place it in an in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the specific probe.

    • Analyze the images to determine the signal intensity in the region of interest (e.g., tumor) and other organs to assess biodistribution and target-to-background ratios.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Probe Synthesis start Start reactants Mix Reactants: 5-bromosalicylaldehyde, diethyl malonate, ethanol start->reactants catalyst Add Piperidine (Catalyst) reactants->catalyst reflux Reflux (4-6 hours) catalyst->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure Ethyl 6-bromo-3- coumarincarboxylate recrystallize->product

Synthesis workflow for Ethyl 6-bromo-3-coumarincarboxylate.

in_vitro_workflow cluster_invitro In Vitro Cytotoxicity (MTT Assay) cell_seeding Seed Cells in 96-well Plate probe_treatment Treat with Probe (Varying Concentrations) cell_seeding->probe_treatment mtt_addition Add MTT Reagent probe_treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate IC50 absorbance->analysis

General workflow for an in vitro cytotoxicity MTT assay.

in_vivo_workflow cluster_invivo In Vivo Fluorescence Imaging probe_admin Administer Probe to Animal Model anesthesia Anesthetize Animal probe_admin->anesthesia imaging Acquire Images in In Vivo Imaging System anesthesia->imaging analysis Analyze Biodistribution and Signal Intensity imaging->analysis

Generalized workflow for in vivo fluorescence imaging.

Conclusion

The selection of a fluorescent probe is a multifaceted decision that requires careful consideration of the specific experimental context. While Ethyl 6-bromo-3-coumarincarboxylate presents as a promising candidate with favorable coumarin-based properties, the current lack of comprehensive, publicly available quantitative data necessitates further experimental characterization to fully assess its performance against well-established probes like fluoresceins, rhodamines, and cyanine dyes. This guide provides a foundational framework for such a comparison, highlighting the key parameters and experimental protocols necessary for an objective evaluation. For applications requiring deep tissue penetration and high signal-to-background ratios in vivo, near-infrared probes such as cyanine dyes currently offer a distinct advantage. However, for specific in vitro applications, the unique photophysical properties of coumarin derivatives may be beneficial. Future studies should focus on generating robust quantitative data for novel probes like Ethyl 6-bromo-3-coumarincarboxylate to enable a more direct and thorough comparison.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 6-bromo-3-coumarincarboxylate: A Guide for Laboratory Professionals

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environ...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 6-bromo-3-coumarincarboxylate, a halogenated organic compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle Ethyl 6-bromo-3-coumarincarboxylate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All handling of this compound should occur within a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1] In the event of skin contact, the affected area should be washed thoroughly with plenty of water.[2]

Waste Classification and Segregation

As a brominated organic compound, Ethyl 6-bromo-3-coumarincarboxylate is classified as a halogenated organic waste .[1][3] It is critical to segregate this type of waste from all other chemical waste streams to prevent hazardous reactions and to ensure proper disposal.[1][3]

Key Segregation Principles:

  • Do Not Mix: Never combine halogenated organic waste with non-halogenated organic solvents, acids, bases, or other incompatible chemical waste.[1][3][4]

  • Separate Containers: Maintain distinct, clearly labeled waste containers for each category of chemical waste.[5]

Step-by-Step Disposal Protocol

The following procedure outlines the systematic process for the collection and disposal of Ethyl 6-bromo-3-coumarincarboxylate waste.

1. Container Selection and Labeling:

  • Container Choice: Utilize a designated, leak-proof waste container specifically for "Halogenated Organic Waste."[1] The container must be chemically compatible with the waste.

  • Proper Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "Ethyl 6-bromo-3-coumarincarboxylate," and any other institutional or regulatory required hazard information.[1][4][5]

2. Waste Accumulation:

  • Collect all waste materials containing Ethyl 6-bromo-3-coumarincarboxylate, including residual amounts, contaminated lab supplies (e.g., pipette tips, gloves), and rinsate from cleaning contaminated glassware, in the designated halogenated waste container.

  • Keep the waste container securely closed at all times, except when actively adding waste.[1][4][5]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[1]

3. Disposal of Empty Containers:

  • Any empty container that previously held Ethyl 6-bromo-3-coumarincarboxylate must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol).[1]

  • The rinsate from this cleaning process must be collected and disposed of as halogenated organic waste.[1]

  • Once decontaminated, the container can be disposed of according to your institution's specific protocols for non-hazardous lab glass or plastic.

4. Arranging for Final Disposal:

  • Maintain a log of the chemical constituents and their approximate quantities within the waste container.[3]

  • When the container is nearly full, or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Quantitative Data Summary

PropertyInformation
Chemical Class Halogenated Organic Compound
Primary Hazards Toxic if swallowed or in contact with skin; may cause an allergic skin reaction.[2]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]
Incompatible Materials Strong oxidizing agents.[6][7]
Spill Cleanup Absorb spill with inert material, place in a sealed container, and tag as hazardous waste for disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Ethyl 6-bromo-3-coumarincarboxylate.

DisposalWorkflow Disposal Workflow for Ethyl 6-bromo-3-coumarincarboxylate cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_final_disposal Final Disposal cluster_decontamination Empty Container Decontamination A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Identify Waste as 'Halogenated Organic Waste' B->C D Select Designated 'Halogenated Organic Waste' Container C->D Correct Classification E Label Container with 'Hazardous Waste' and Full Chemical Name D->E F Collect Waste in Closed Container in Satellite Accumulation Area E->F G Is Container Full or Ready for Disposal? F->G G->F No H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H Yes I Maintain Log of Waste Contents H->I J Triple-Rinse Empty Container with Suitable Solvent K Collect Rinsate as Halogenated Organic Waste J->K L Dispose of Decontaminated Container per Institutional Protocol J->L K->F Add to Waste

References

Handling

Personal protective equipment for handling Ethyl 6-bromo-3-coumarincarboxylate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 6-bromo-3-coumarincarboxylate. Adherence to these procedures is e...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 6-bromo-3-coumarincarboxylate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationPurpose
Eye & Face Protection Safety GogglesChemical splash goggles compliant with EN 166 or ANSI Z87.1.[1][2]Protects eyes from dust particles and accidental splashes.
Face ShieldTo be worn over safety goggles.[1]Provides full-face protection from splashes when handling larger quantities or during procedures with a high splash risk.
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene).[1]Prevents direct skin contact with the compound.
Lab Coat/CoverallsFire-retardant lab coat or chemical-resistant coveralls.[1][4]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorN95 or higher particulate respirator.[1][2]Required when handling the powder outside of a chemical fume hood or when there is a risk of dust generation.

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: Always handle Ethyl 6-bromo-3-coumarincarboxylate in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[1][2]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]

Handling Procedures:

  • Avoid Dust Formation: This compound is likely a solid powder, so it is crucial to avoid actions that can create dust, such as vigorous scraping or pouring from a height.[6][7]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[1][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3] Avoid eating, drinking, or smoking in areas where chemicals are handled.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][6][7]

Emergency and Disposal Plans

First Aid Measures:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention.[6][7]

  • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[6][7]

Spill Response: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, sweep up the spilled solid material, taking care to minimize dust generation, and place it into a suitable, labeled container for disposal.[5][6]

Disposal Plan: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult and adhere to local, regional, and national hazardous waste regulations for proper disposal.[3][6] Do not release this chemical into the environment.[5][6]

Workflow Diagrams

The following diagrams illustrate the procedural flow for handling and disposal of Ethyl 6-bromo-3-coumarincarboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Carefully Weigh/Handle Compound prep_setup->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling Ethyl 6-bromo-3-coumarincarboxylate.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Hazardous Waste Container storage_area Store in Designated Satellite Accumulation Area collect_solid->storage_area collect_liquid Collect Contaminated Solvents in Labeled Halogenated Waste Container collect_liquid->storage_area disposal_pickup Arrange for Pickup by Environmental Health & Safety storage_area->disposal_pickup

Caption: Disposal workflow for Ethyl 6-bromo-3-coumarincarboxylate waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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